molecular formula C12H24N2O2 B1447809 Tert-butyl 4-(aminomethyl)azepane-1-carboxylate CAS No. 1369353-14-9

Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Cat. No.: B1447809
CAS No.: 1369353-14-9
M. Wt: 228.33 g/mol
InChI Key: RBXNJDUXLOZOIR-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(aminomethyl)azepane-1-carboxylate is a pharmaceutically relevant organic intermediate of significant interest in modern drug discovery . Its structure incorporates a seven-membered azepane ring, which provides a versatile scaffold for constructing complex molecules . The molecule features two distinct amine functionalities: a primary amine on the aminomethyl side chain, which is highly reactive and allows for further derivatization, and a secondary amine within the azepane ring that is protected as a tert-butyl carbamate (Boc group) . This protective group is highly valuable in synthetic chemistry, as it allows for selective deprotection under mild acidic conditions to generate the free amine, enabling sequential and controlled synthesis . This makes the compound an indispensable bifunctional building block for synthetic chemists, particularly in the development of potential therapeutics for neurological and psychiatric disorders . Compounds containing the azepane scaffold are actively researched for their role as inhibitors of key biological targets. For instance, structurally related heterocyclic compounds have been designed as potent monoacylglycerol lipase (MAGL) inhibitors . MAGL is an enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and its inhibition presents a therapeutic strategy for treating conditions such as neuroinflammation, neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease), pain, cancer, and epilepsy . Furthermore, azepane motifs have demonstrated importance in other therapeutic areas, such as in the search for new antitubercular agents, highlighting the scaffold's broad utility . Researchers can leverage this compound's reactive sites to create a diverse array of pharmaceutical building blocks, accelerating the discovery of next-generation therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Chemical Identifiers: • CAS Number: 1951441-49-8 (Hydrochloride salt) • Molecular Formula: C12H25ClN2O2 (Hydrochloride salt) • Molecular Weight: 264.79 g/mol (Hydrochloride salt) • SMILES: O=C(N1CCC(CN)CCC1)OC(C)(C)C.[H]Cl

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXNJDUXLOZOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structural Elucidation of Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of tert-butyl 4-(aminomethyl)azepane-1-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, chemists, and quality control professionals, this document moves beyond procedural lists to explain the causal reasoning behind the analytical strategy. We detail an integrated workflow encompassing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. By grounding our analysis in fundamental principles and authoritative references, this guide serves as both a practical manual and an educational resource for confirming the identity, purity, and detailed covalent structure of this and similar complex aliphatic heterocycles.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₂H₂₄N₂O₂) is a bifunctional molecule featuring a seven-membered azepane ring, a primary amine, and a sterically bulky tert-butyloxycarbonyl (Boc) protecting group. Its molecular weight is 228.33 g/mol .[1] The non-aromatic, flexible nature of the azepane ring and the presence of multiple nitrogen and hydrogen atoms necessitate a rigorous, multi-faceted analytical approach to prevent ambiguity.

The core challenge lies in unequivocally confirming:

  • Molecular Identity: Verifying the elemental composition and molecular weight.

  • Functional Group Presence: Confirming the carbamate (Boc-group) and the primary amine (-NH₂).

  • Structural Connectivity: Precisely mapping the attachment of the aminomethyl group to the C4 position of the azepane ring and the Boc group to the ring nitrogen.

This guide presents a logical workflow designed to systematically deconstruct and verify the molecule's structure with a high degree of confidence.

The Elucidation Workflow: A Strategic Overview

Elucidation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Structural Mapping cluster_2 Phase 3: Final Confirmation MS Mass Spectrometry (Confirm MW & Formula) IR FTIR Spectroscopy (Identify Functional Groups) MS->IR Provides MW context NMR_1D 1D NMR (¹H, ¹³C) (Map Chemical Environments) IR->NMR_1D Confirms functional groups for NMR assignment NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Covalent Bonds) NMR_1D->NMR_2D Assigns initial proton/carbon signals Confirmation Structure Confirmed NMR_2D->Confirmation Definitive connectivity map

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Mass and Functionality

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: The primary goal of MS is to confirm the molecular weight and, by extension, the elemental formula. For a molecule with a Boc group, which can be thermally labile, a soft ionization technique is critical. Electrospray Ionization (ESI) is the method of choice as it minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.[2][3]

Expected Result: The theoretical exact mass of C₁₂H₂₄N₂O₂ is 228.1838 Da. Using positive-ion ESI-MS, we expect to observe a prominent peak at m/z 229.1911, corresponding to the [M+H]⁺ adduct.

Ion Species Formula Theoretical m/z Observed m/z
Protonated Molecule[C₁₂H₂₅N₂O₂]⁺229.1911e.g., 229.1915
Sodium Adduct[C₁₂H₂₄N₂O₂Na]⁺251.1730e.g., 251.1733

Protocol: High-Resolution ESI-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

  • Acquisition Mode: Positive ion ESI.

  • Analysis: Calibrate the instrument immediately prior to analysis. Verify that the measured m/z of the primary ion is within 5 ppm of the theoretical value for [C₁₂H₂₅N₂O₂]⁺.

FTIR Spectroscopy: Identifying Key Bonds

Expertise & Causality: FTIR provides rapid confirmation of essential functional groups by identifying their characteristic vibrational frequencies. For this molecule, we are looking for definitive evidence of the N-H bonds in the primary amine and the C=O bond of the carbamate.[4]

Expected Absorptions:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale & Interpretation
Primary AmineN-H Stretch3400-3300 (two bands)Asymmetric and symmetric stretches confirm the -NH₂ group.[4][5]
Primary AmineN-H Bend (Scissoring)1650-1580A key diagnostic for a primary amine.[4]
CarbamateC=O Stretch~1680-1690The carbonyl stretch is a strong, sharp signal. Its position confirms the carbamate environment.[6]
Aliphatic C-HC-H Stretch3000-2850Confirms the presence of the saturated azepane ring and alkyl groups.
tert-ButylC-H Bending~1365A characteristic bend for the t-butyl group.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or oil sample directly onto the ATR crystal.

  • Background Collection: Run a background scan of the clean, empty crystal.

  • Sample Collection: Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Analysis: Identify and label the key vibrational bands corresponding to the expected functional groups. The presence of all expected bands provides strong, corroborating evidence for the proposed structure.

Core Structural Mapping: Nuclear Magnetic Resonance (NMR)

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.[7][8]

Sample Preparation Protocol (General for NMR)

  • Solvent Choice: Dissolve ~10-15 mg of the compound in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD). CDCl₃ is often preferred for initial analysis.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as a reference (δ 0.00 ppm), if not already present in the solvent.

  • Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

¹H NMR: The Proton Framework

Expertise & Causality: ¹H NMR provides the first detailed map of the molecule. We can predict the approximate chemical shifts and multiplicities based on the electronic environment of each proton. The bulky t-butyl group will appear as a sharp, intense singlet, serving as an internal reference point. The azepane ring protons will be complex and overlapping due to their conformational flexibility and spin-spin coupling.[9][10]

Predicted ¹H NMR Assignments:

Proton Label Description Expected δ (ppm) Multiplicity Integration
at-Butyl (Boc)~1.45Singlet (s)9H
b-CH ₂-NH₂~2.7-2.9Doublet (d)2H
cAzepane Protons (α to N)~3.2-3.5Multiplet (m)4H
dAzepane Protons (other)~1.5-1.9Multiplet (m)6H
eCH at C4~1.8-2.0Multiplet (m)1H
f-NH~1.2-2.0 (variable)Broad Singlet (br s)2H
¹³C NMR: The Carbon Skeleton

Expertise & Causality: ¹³C NMR confirms the number of unique carbon environments. The carbamate carbonyl carbon is highly deshielded and provides a key diagnostic signal.

Predicted ¹³C NMR Assignments:

Carbon Label Description Expected δ (ppm)
1Carbamate C =O~156
2C (CH₃)₃ (Boc)~80
3C(C H₃)₃ (Boc)~28.5
4-C H₂-NH₂~45-50
5Azepane Carbons (α to N)~48-52
6Azepane Carbons (other)~25-35
7C H at C4~35-40
2D NMR: Establishing Definitive Connectivity

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[11][12] For a molecule with extensive aliphatic regions like this one, 2D NMR is not optional; it is essential for unambiguous assignment.

Key 2D Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to "walk" along the carbon chains, connecting adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon atoms that are 2 or 3 bonds away. This is the most powerful experiment for piecing together molecular fragments. It can show, for example, a correlation from the t-butyl protons to the quaternary and carbonyl carbons of the Boc group, and from the -CH₂-NH₂ protons to the C4 carbon of the azepane ring.

NMR_Connectivity cluster_COSY COSY (¹H-¹H) cluster_HMBC HMBC (¹H-¹³C) H_b H on -CH₂-NH₂ H_e H on C4 H_b->H_e ³J H_d H on C3/C5 H_e->H_d ³J H_a t-Butyl Protons C_1 C=O Carbon H_a->C_1 ³J C_2 Quaternary C H_a->C_2 ²J H_c H on C2/C7 (α to N) H_c->C_1 ³J

Caption: Visualizing key 2D NMR correlations.

Integrated NMR Analysis Protocol:

  • Acquire 1D Spectra: Run standard ¹H and ¹³C{¹H} experiments.

  • Acquire 2D Spectra: Run gCOSY, gHSQC, and gHMBC experiments.

  • HSQC Analysis: Use the HSQC spectrum to link every proton signal (except the exchangeable -NH₂) to its corresponding carbon signal.

  • COSY Analysis: Starting from the least ambiguous signals, use the COSY cross-peaks to trace the proton-proton coupling networks within the azepane ring and the aminomethyl side chain.

  • HMBC Analysis: Use the HMBC correlations to connect the fragments. Look for key long-range correlations:

    • From the t-butyl protons (a ) to the Boc carbonyl (1 ) and quaternary (2 ) carbons.

    • From the protons alpha to the ring nitrogen (c ) to the Boc carbonyl carbon (1 ).

    • From the aminomethyl protons (b ) to the C4 carbon (7 ).

  • Final Assignment: Synthesize all data to create a complete, unambiguous assignment table for all ¹H and ¹³C signals, confirming the C4 substitution pattern.

Conclusion: Synthesizing the Data for Definitive Confirmation

The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from orthogonal analytical techniques.

  • Mass Spectrometry confirms the correct molecular formula, C₁₂H₂₄N₂O₂.

  • FTIR Spectroscopy provides unmistakable evidence for the required N-H and C=O functional groups.

  • 1D and 2D NMR Spectroscopy work in concert to build a definitive map of the molecule's covalent framework, confirming the 4-substituted azepane ring and the precise placement of both the aminomethyl side chain and the N-Boc protecting group.

This rigorous, evidence-based workflow ensures the highest level of scientific integrity and provides a trusted blueprint for the structural validation of complex synthetic intermediates in any research or development setting.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • PubChem Compound Summary for CID 18946151, tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]

  • Wolf, C. E., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. Available at: [Link]

  • Spectroscopy of Amines (2024). Chemistry LibreTexts. Available at: [Link]

  • Paquette, L. A. (Ed.). (1996). Azepines. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 985-1030). Pergamon. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link]

  • ETH Zurich, NMR Service. Structure Elucidation by NMR. Available at: [Link]

  • Shrestha, B., et al. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society. Available at: [Link]

  • Capot Chemical (2025). MSDS of this compound. Available at: [Link]

Sources

Technical Guide: tert-Butyl 4-(aminomethyl)azepane-1-carboxylate (CAS 1369353-14-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(aminomethyl)azepane-1-carboxylate, identified by CAS number 1369353-14-9, is a versatile bifunctional molecule increasingly utilized as a key building block in contemporary organic synthesis. Its structure, featuring a protected secondary amine within an azepane ring and a reactive primary aminomethyl group, makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering insights for researchers engaged in drug discovery and development.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized below, providing a clear identification of this compound.

PropertyValueSource(s)
CAS Number 1369353-14-9[1]
IUPAC Name This compound[1]
Molecular Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.34 g/mol [1]
SMILES CC(C)(C)OC(=O)N1CCCC(CN)CC1[1]

The structure incorporates a seven-membered azepane ring, which offers a flexible and three-dimensional scaffold. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the ring's secondary amine, preventing its participation in reactions while allowing for selective manipulation of the primary amine. This protecting group can be readily removed under acidic conditions.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the public domain, which is common for specialized chemical building blocks. The following table summarizes the available information.

PropertyValueSource(s)
Appearance Liquid[2]
Purity Typically >95%[1]
Storage Temperature 2-8°C, sealed in dry, dark place[2]
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Not available[2]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for CAS 1369353-14-9 are proprietary, the synthesis can be logically inferred from established organic chemistry principles and related literature. A plausible synthetic route starts from tert-butyl 4-oxoazepane-1-carboxylate.

Synthetic Workflow Overview

G A tert-Butyl 4-oxoazepane-1-carboxylate B Intermediate Oxime or related derivative A->B Reductive Amination (e.g., with hydroxylamine, followed by reduction) C tert-Butyl 4-(aminomethyl)azepane-1-carboxylate B->C Reduction (e.g., LiAlH4, H2/Catalyst)

Caption: Plausible synthetic pathway for this compound.

A common method to introduce an aminomethyl group from a ketone is through reductive amination. This can be a one-pot process or a stepwise procedure.

Exemplary Laboratory-Scale Synthesis Protocol
  • Oxime Formation: tert-Butyl 4-oxoazepane-1-carboxylate is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until the formation of the oxime intermediate is complete, as monitored by thin-layer chromatography (TLC).

  • Reduction of the Oxime: The isolated oxime is then dissolved in a solvent such as tetrahydrofuran (THF) or ethanol. A reducing agent, for instance, lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), is used to reduce the oxime to the primary amine.

  • Work-up and Purification: Following the reduction, the reaction is carefully quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to yield the final this compound.

Applications in Organic Synthesis and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The Boc-protected azepane moiety provides a lipophilic and conformationally flexible scaffold, while the primary amine serves as a handle for further functionalization.

Key Synthetic Transformations:
  • Amide Bond Formation: The primary amine can readily undergo acylation with carboxylic acids, acid chlorides, or activated esters to form amide bonds. This is a cornerstone reaction in the synthesis of many biologically active compounds.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.

  • Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine of the azepane ring. This allows for subsequent reactions at this position, such as N-alkylation or N-arylation, enabling the creation of diverse molecular libraries.

A related compound, (S)-tert-Butyl 4-aminoazepane-1-carboxylate, is noted for its use in the preparation of nicotinamides that act as selective SST5 antagonists, highlighting the relevance of the azepane scaffold in drug discovery.[3]

Safety and Handling

Comprehensive toxicological data for this compound is not publicly available.[2] Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents and acids.[2]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable synthetic intermediate characterized by its Boc-protected azepane scaffold and a reactive primary amine. While detailed physicochemical and toxicological data are limited, its utility in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry, is evident. Researchers and drug development professionals can leverage this building block to construct novel compounds with diverse functionalities and potential therapeutic activities. As with any specialized chemical, proper handling and safety precautions are paramount.

References

  • Pharmaffiliates. (S)-tert-Butyl 4-Aminoazepane-1-carboxylate | CAS No : 878630-84-3. Available at: [Link]

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. Available at: [Link]

Sources

The Azepane Scaffold: A Technical Guide to the Physical Properties of Boc-4-(aminomethyl)azepane for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Azepane Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Saturated heterocycles are foundational building blocks in medicinal chemistry, and among them, the seven-membered azepane ring has garnered increasing interest. Its inherent three-dimensional structure offers a distinct advantage in navigating complex biological targets, often leading to improved potency and pharmacokinetic profiles. This guide focuses on a key derivative, tert-butyl 4-(aminomethyl)azepane-1-carboxylate, commonly referred to as Boc-4-(aminomethyl)azepane. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the azepane nitrogen renders this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents. Understanding the fundamental physical properties of this compound is critical for its effective utilization in synthetic workflows and for ensuring the quality and reproducibility of downstream applications.

This technical guide provides a comprehensive overview of the core physical properties of Boc-4-(aminomethyl)azepane, supported by comparative data from its closely related piperidine analog. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of this and similar Boc-protected amines, emphasizing the scientific rationale behind the chosen methodologies.

Core Physical and Chemical Properties

The introduction of the Boc group significantly influences the physicochemical characteristics of the parent aminomethyl-azepane, primarily by increasing its lipophilicity and molecular weight. While extensive experimental data for Boc-4-(aminomethyl)azepane is not widely published, we can compile its known attributes and draw valuable comparisons with the well-characterized six-membered ring analogue, Boc-4-(aminomethyl)piperidine.

Table 1: Comparative Physical Properties of Boc-4-(aminomethyl)azepane and Analogs

PropertyBoc-4-(aminomethyl)azepaneBoc-4-(aminomethyl)piperidine
IUPAC Name This compound[1]tert-butyl 4-(aminomethyl)piperidine-1-carboxylate[2]
CAS Number 1408074-78-1, 1369353-14-9[1][3]144222-22-0[2]
Molecular Formula C12H24N2O2[1][4]C11H22N2O2[2]
Molecular Weight 228.33 g/mol [4]214.30 g/mol
Appearance Not availableWhite powder or Liquid/Low Melting Solid[5][6]
Melting Point Not available[7]237-238 °C (lit.)[2][6][8]
Boiling Point Not available[7]237-238 °C (lit.)[2][6][8]
Density Not available1.013 g/mL at 25 °C (lit.)[2][6]
Solubility Not availableSoluble in chloroform and methanol.[2][6][8]
Storage Inert atmosphere, Room Temperature[4]Keep in dark place, Sealed in dry, Room Temperature[6]

Note: The physical properties for Boc-4-(aminomethyl)azepane are not extensively documented in publicly available literature. The data for Boc-4-(aminomethyl)piperidine is provided for comparative purposes.

Structural Elucidation and Purity Assessment: Experimental Protocols

The verification of structure and the determination of purity are non-negotiable steps in the drug development pipeline. The following protocols are designed to provide a robust framework for the characterization of Boc-4-(aminomethyl)azepane and similar Boc-protected amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

¹H NMR spectroscopy is the most definitive method for confirming the successful installation of the Boc group and for verifying the overall structure of the molecule.

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified Boc-4-(aminomethyl)azepane and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.[9] Ensure complete dissolution.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data by applying a Fourier transform, phasing the spectrum, and applying baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).[9]

  • Spectral Interpretation:

    • Boc Group: The most characteristic signal for a successful Boc protection is a sharp singlet integrating to nine protons in the upfield region, typically between 1.4-1.5 ppm.[9]

    • Azepane Ring Protons: The protons on the azepane ring will appear as a series of complex multiplets, typically in the range of 1.5-3.5 ppm.

    • Aminomethyl Protons: The two protons of the -CH₂-NH₂ group are expected to appear as a doublet, likely in the range of 2.6-2.8 ppm.

    • NH₂ Protons: The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on concentration and solvent.

cluster_workflow NMR Characterization Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) acquire Data Acquisition (400 MHz NMR) prep->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process interpret Spectral Interpretation (Identify Key Signals) process->interpret cluster_workflow Purity and Identity Workflow start Boc-4-(aminomethyl)azepane Sample hplc RP-HPLC Analysis (Purity Assessment) start->hplc ms Mass Spectrometry (Identity Confirmation) start->ms result Purity >95% [M+H]⁺ = 229.19 hplc->result ms->result

Sources

The Azepane Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond the Six-Membered Ring

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are fundamental building blocks for the design of novel therapeutics. While five- and six-membered rings like pyrrolidine and piperidine are widespread in drug discovery libraries, the seven-membered azepane scaffold has emerged as a "privileged structure" offering a unique combination of three-dimensionality and conformational flexibility.[1][2][3] This guide provides an in-depth exploration of the azepane core, from its fundamental conformational properties and synthesis to its diverse applications in targeting a range of diseases. We will delve into the causality behind its selection in drug design, provide actionable experimental protocols, and present a forward-looking perspective on its therapeutic potential.

The Strategic Advantage of the Azepane Core: Conformational Dynamics and Physicochemical Properties

The seven-membered azepane ring is considerably more flexible than its smaller ring counterparts.[4] Unlike the well-defined chair conformation of cyclohexane, the azepane ring can exist in multiple low-energy conformations, primarily belonging to the chair and boat-twist-boat families.[4][5] This conformational dynamism is not a liability but a strategic advantage in drug design. It allows a molecule to adapt its shape to bind optimally with a biological target, potentially leading to enhanced potency and selectivity.

The inherent three-dimensionality of the azepane scaffold provides a globular shape with multiple vectors for the spatial exploration of a target's binding pocket.[2] This contrasts with the often-flat nature of aromatic systems and allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for favorable pharmacokinetics.

Conformational Analysis: A Prerequisite for Rational Design

A thorough understanding of the conformational landscape of a substituted azepane is crucial for structure-based drug design. The preferred conformation can have a profound effect on a molecule's biological activity.[6] Key techniques for this analysis include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature 1H NMR studies can reveal the presence of different conformational equilibria.[6]

  • Computational Modeling: High-level electronic structure calculations are used to determine the relative energies of different conformations, with the twist-chair conformation often being the most stable.[5]

  • X-ray Crystallography: While crystal lattice packing forces can influence the observed geometry, a crystal structure provides valuable information about low-energy conformations.[6]

Interestingly, strategic substitution on the azepane ring can be used to bias its conformation. For instance, the diastereoselective installation of a single fluorine atom can lock the ring into one major conformation, a technique that can be leveraged to pre-organize a ligand for optimal target binding.[6][7]

Key Synthetic Strategies for Accessing the Azepane Core

The synthesis of functionalized azepanes presents a unique challenge that has been met with a variety of innovative synthetic strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for constructing the unsaturated azepine ring from a diene precursor, which can then be reduced to the saturated azepane scaffold.[8] This approach is valued for its functional group tolerance.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM [8]

Objective: To construct a seven-membered unsaturated nitrogen heterocycle using Ring-Closing Metathesis.

Materials:

  • Diene precursor (e.g., N-allyl-N-(but-3-en-1-yl)benzenesulfonamide)

  • Grubbs' or Hoveyda-Grubbs catalyst (e.g., Grubbs' Catalyst 2nd Generation)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the diene precursor in the anhydrous solvent under an inert atmosphere.

  • Add the ruthenium-based catalyst (typically 1-5 mol%).

  • Heat the reaction mixture (e.g., to reflux) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.

  • Purify the resulting crude product (the tetrahydro-1H-azepine) by column chromatography on silica gel.

Ring Expansion Reactions

Ring expansion of smaller, more readily available cyclic precursors is another efficient strategy. Common methods include:

  • Beckmann Rearrangement: This classic reaction transforms a six-membered cyclic ketone (a cyclohexanone derivative) into a seven-membered lactam, which can be further modified.[2]

  • Palladium-Catalyzed Ring Expansion: 2-Alkenylpiperidines can be stereoselectively converted to azepane derivatives with high enantioretention.[9]

Logical Workflow for Palladium-Catalyzed Ring Expansion

Workflow for Palladium-Catalyzed Ring Expansion sub 2-Alkenylpiperidine Substrate react Allylic Amine Rearrangement sub->react cat [Pd(allyl)Cl]₂ Catalyst cat->react sol Solvent (e.g., MeCN) sol->react heat Heating (40-80 °C) heat->react purify Purification (Column Chromatography) react->purify prod Azepane Derivative purify->prod

Caption: A generalized workflow for the synthesis of azepanes via palladium-catalyzed ring expansion of piperidines.

Dearomative Ring Expansion of Nitroarenes

A more recent and highly innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[2] This method uses blue light to convert a nitro group into a singlet nitrene, which transforms the six-membered benzene ring into a seven-membered 3H-azepine. A subsequent hydrogenation step yields the polysubstituted azepane.[2] This strategy is particularly powerful as it allows the substitution pattern of the starting nitroarene to be directly translated to the azepane product.[2]

Therapeutic Applications of the Azepane Scaffold

The unique structural and conformational properties of the azepane ring have led to its incorporation into a wide range of therapeutic agents.[10][11] More than 20 azepane-containing drugs have been approved by the FDA for various indications.[11]

Drug Name Therapeutic Area Mechanism of Action (if known)
Mecillinam AntibioticPenicillin Binding Protein 2 (PBP2) Inhibitor
Cetiedil VasodilatorCalcium Channel Blocker
Tolazamide AntidiabeticSulfonylurea; stimulates insulin secretion
Bazedoxifene OsteoporosisSelective Estrogen Receptor Modulator (SERM)
Setastine AntihistamineHistamine H1 Receptor Antagonist

This table presents a selection of FDA-approved drugs containing the azepane scaffold.[12]

Azepanes in Oncology: Targeting Kinases and DNA Repair

The azepane scaffold has proven to be particularly valuable in the development of anticancer agents.[13]

  • Protein Kinase B (PKB/Akt) Inhibitors: PKB is a key node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[14][15] Azepane derivatives, developed from the natural product (-)-balanol, have been optimized to be potent and plasma-stable inhibitors of PKBα.[16][17] Structure-based design, guided by co-crystal structures with the related kinase PKA, was instrumental in replacing a metabolically labile ester linkage with a stable amide isostere, resulting in a highly active compound with an IC50 of 4 nM against PKBα.[15][16][17]

Hypothesized Inhibition of the PI3K/Akt Pathway

Hypothesized Point of Intervention in the PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt phosphorylates Downstream Downstream Signaling (Cell Survival, Proliferation) Akt->Downstream Azepane Azepane Inhibitor Azepane->Akt inhibits

Caption: Azepane-based inhibitors can block the PI3K/Akt signaling cascade, a key pathway in cancer cell survival.[14]

  • Poly (ADP-ribose) polymerase (PARP) Inhibitors: PARP enzymes are critical for DNA single-strand break repair.[18] In cancers with BRCA1/2 mutations, PARP inhibition leads to cell death via synthetic lethality. The azepine-dione core has been identified as a promising scaffold for novel PARP-1 inhibitors, with the dione functionality mimicking the nicotinamide moiety of the natural NAD+ cofactor.[18]

Azepanes in Neurodegenerative Diseases

The ability of azepane-containing molecules to cross the blood-brain barrier has made them attractive candidates for treating central nervous system (CNS) disorders.[10]

  • Gamma-Secretase Inhibitors: Gamma-secretase is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[3][19] Substituted 2-oxo-azepane derivatives have been developed as potent, orally active gamma-secretase inhibitors.[19]

  • Monoamine Transporter Inhibitors: A chiral bicyclic N-benzylated azepane has been identified as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, with potential applications in neuropsychiatric disorders.[20]

Case Study: Structure-Based Optimization of Azepane-Based PKB Inhibitors

The development of azepane-based PKB inhibitors provides an excellent example of rational, structure-based drug design.[16][17]

  • Initial Lead: A derivative of the natural product (-)-balanol containing an ester moiety was found to be a potent PKBα inhibitor (IC50 = 5 nM).[16][17]

  • Problem Identification: This lead compound was found to be unstable in plasma, making it unsuitable as a drug candidate.[16][17]

  • Structure-Based Design: Using the co-crystal structure of the lead compound bound to the active site of the related kinase PKA, researchers designed a series of isosteres to replace the unstable ester linkage.[17]

  • Optimized Compound: An amide isostere was synthesized and found to be both highly potent (IC50 = 4 nM for PKBα) and stable in mouse plasma.[16][17] This compound served as a new lead for further optimization.[17]

Quantitative Data for Azepane-Based PKB Inhibitors [15][16][17]

Compound Linker PKBα IC50 (nM) PKA IC50 (nM) Plasma Stability
Lead Compound (1) Ester5Not ReportedUnstable
Optimized Compound (4) Amide43Stable

Protocol: In Vitro Protein Kinase B (PKB/Akt) Inhibition Assay [14]

Objective: To determine the in vitro inhibitory activity of an azepane derivative against PKBα.

Materials:

  • Recombinant human PKBα enzyme

  • Peptide substrate (e.g., "Crosstide")

  • [γ-³²P]ATP

  • Test compound (azepane derivative) dissolved in DMSO

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction well, combine the assay buffer, PKBα enzyme, and the peptide substrate.

  • Add the test compound at various concentrations (include a vehicle control with DMSO only).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity (³²P) on the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Future Outlook

The azepane scaffold continues to be a fertile ground for drug discovery.[11][21] Its conformational flexibility and three-dimensional character provide access to areas of chemical space that are underexplored by more traditional flat, aromatic structures.[2] Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of new, efficient, and stereoselective methods for the synthesis of complex and diverse azepane derivatives will remain a priority.[21]

  • Exploring New Biological Targets: The application of the azepane scaffold will undoubtedly expand to new and challenging biological targets.

  • Bioisosteric Replacement: The use of the azepane ring as a bioisosteric replacement for other cyclic systems, such as piperidine, to improve pharmacokinetic or pharmacodynamic properties is a promising strategy.[2]

References

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The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, the azepane scaffold, has carved a significant niche in medicinal chemistry, transitioning from a structural curiosity to a cornerstone of modern drug design. Its inherent three-dimensional architecture and conformational flexibility provide a unique platform for the development of novel therapeutics targeting a wide array of diseases. This guide offers a comprehensive exploration of the pharmacological significance of substituted azepane scaffolds, delving into their synthesis, multifaceted biological activities, and therapeutic promise across key disease areas.

The Azepane Advantage: A Structural and Physicochemical Perspective

The allure of the azepane ring in drug discovery stems from its distinct structural features. Unlike its smaller five- and six-membered counterparts, the pyrrolidine and piperidine rings, the seven-membered azepane ring possesses greater conformational flexibility. This pliability allows for a more dynamic interaction with biological targets, enabling compounds to adopt optimal binding conformations. The non-planar and non-aromatic nature of azepanes provides an escape from the "flatland" of aromatic ring systems, offering improved physicochemical properties such as enhanced solubility and metabolic stability, which are critical for successful drug development.[1][2][3] The ability to introduce a variety of substituents at different positions on the azepane ring further allows for the fine-tuning of a compound's pharmacological profile, making it a highly versatile scaffold for lead optimization.[1]

Synthetic Avenues to Azepane Scaffolds: Building the Core

The construction of the azepane ring system can be achieved through a variety of synthetic strategies, ranging from classical ring-closing reactions to more innovative ring-expansion methodologies.

Ring-Closing Metathesis (RCM)

A powerful and widely employed method for the synthesis of unsaturated seven-membered rings is Ring-Closing Metathesis (RCM). This approach typically involves the use of ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor. The resulting unsaturated azepine can then be readily reduced to the corresponding saturated azepane scaffold.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM [4]

  • Step 1: Synthesis of the Diene Precursor:

    • To a solution of a suitable amine in a polar aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

    • Add an appropriate alkenyl halide (e.g., allyl bromide) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Work up the reaction by washing with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the diene precursor by flash column chromatography.

  • Step 2: Ring-Closing Metathesis:

    • Dissolve the diene precursor in anhydrous dichloromethane under an inert atmosphere.

    • Add a Grubbs second-generation catalyst (typically 2-5 mol%).

    • Reflux the reaction mixture for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.

  • Step 3: Reduction to Azepane:

    • Dissolve the tetrahydroazepine derivative in methanol.

    • Add 10% palladium on carbon (Pd/C).

    • Stir the suspension under a hydrogen atmosphere until the reaction is complete.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the azepane product.

Dearomative Ring Expansion

More recently, novel photochemical methods have emerged for the synthesis of polysubstituted azepanes. One such strategy involves the dearomative ring expansion of nitroarenes, mediated by blue light. This approach allows for the direct conversion of a six-membered aromatic ring into a seven-membered azepane ring in a two-step process, offering a streamlined route to complex azepane structures.[1]

Workflow for Azepane Synthesis via Dearomative Ring Expansion

G Nitroarene Substituted Nitroarene Photochemical_Reaction Blue Light Irradiation (Singlet Nitrene Formation) Nitroarene->Photochemical_Reaction Seven_Membered_Intermediate Seven-Membered Ring Intermediate Photochemical_Reaction->Seven_Membered_Intermediate Hydrogenolysis Hydrogenolysis (e.g., Pd/C, H2) Seven_Membered_Intermediate->Hydrogenolysis Azepane Polysubstituted Azepane Hydrogenolysis->Azepane

Caption: A simplified workflow for the synthesis of polysubstituted azepanes via photochemical dearomative ring expansion of nitroarenes.

Therapeutic Frontiers of Substituted Azepanes

The versatility of the azepane scaffold has led to its exploration in a multitude of therapeutic areas, with significant advancements in oncology, central nervous system (CNS) disorders, and infectious diseases.

Oncology: Targeting Cancer's Core Machinery

Azepane-containing compounds have emerged as promising anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival pathways.[5][6]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7] Several azepane derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation & Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotion Azepane_Inhibitor Azepane Derivative Azepane_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by an azepane-based inhibitor, leading to decreased cell survival and promotion of apoptosis.

Quantitative Data: Anticancer Activity of Azepane Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
PyrrolonaphthoxazepinesVariousVaries[8]
Dibenzo[b,f]azepinesLeukemia13.05[9]
Azepane Sulfonamides--[10]

Experimental Protocol: MTT Assay for Anticancer Activity [7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the azepane-containing compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Central Nervous System (CNS) Disorders: Modulating Neuronal Networks

The azepane scaffold is a key pharmacophore in numerous FDA-approved drugs for CNS disorders, including antipsychotics, anticonvulsants, and antidepressants.[5] Their ability to cross the blood-brain barrier and interact with various neuronal targets makes them particularly valuable in this therapeutic area.

Structure-Activity Relationship (SAR) Insights

SAR studies of bicyclic azepanes have revealed that modifications to the N-benzyl group can significantly modulate the activity and selectivity towards monoamine transporters like NET, DAT, and SERT.[11] For instance, the introduction of halogen atoms at different positions on the benzyl ring can enhance the potency against these transporters, offering a strategy for developing novel antidepressants and anxiolytics.[11]

Experimental Protocol: Evaluation of Anti-catatonic Effect [12]

  • Induction of Catatonia: Induce catatonia in rodents using a neuroleptic agent like perphenazine.

  • Compound Administration: Administer the test azepane compound orally at various doses. A standard anti-catatonic drug (e.g., L-dopa with carbidopa) is used as a positive control.

  • Behavioral Assessment: Use the bar test to evaluate the anti-catatonic effect. The latency for the animal to remove its paws from a raised bar is measured.

  • Mechanism of Action Studies: To explore the mechanism, investigate the potentiation of the anti-catatonic effect of a sub-effective dose of L-dopa by the test compound.

Infectious Diseases: A New Arsenal Against Pathogens

Substituted azepanes have also demonstrated promising activity against a range of microbial pathogens, including bacteria and viruses.

Antimicrobial Activity

Certain azepane derivatives have shown potent antimicrobial activity, particularly against Gram-positive bacteria. For example, talactone A, a tetronate derivative containing a 1,4-thiazepane ring, has exhibited activity against both Gram-positive and Gram-negative bacterial strains.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [7]

  • Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Potential

Azepane-based compounds are also being investigated for their antiviral properties. For instance, certain azepane derivatives have been explored as potential agents for the treatment of Hepatitis B virus (HBV) infections.[10]

Conclusion and Future Perspectives

The substituted azepane scaffold has firmly established itself as a privileged motif in drug discovery, with its unique structural and physicochemical properties driving the development of a diverse range of therapeutic agents. The continued evolution of synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships and mechanisms of action of azepane-based compounds, promises to unlock even greater therapeutic potential. As researchers continue to explore the vast chemical space offered by this versatile scaffold, the emergence of new and improved azepane-containing drugs for a multitude of diseases is a near certainty.

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The Azepane Scaffold: A Comprehensive Technical Guide to tert-Butyl 4-(aminomethyl)azepane-1-carboxylate for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azepane Moiety in Drug Discovery

In the landscape of contemporary medicinal chemistry, the seven-membered nitrogen-containing heterocycle, azepane, has emerged as a scaffold of significant interest.[1][2] Its inherent three-dimensional structure provides a distinct advantage, allowing for diverse substitution patterns that can fine-tune the physicochemical and pharmacokinetic properties of a drug candidate.[1] This conformational flexibility is often crucial for optimizing interactions with biological targets.[1] The azepane ring is a key structural motif in over 20 FDA-approved drugs and numerous clinical candidates, highlighting its therapeutic relevance across a spectrum of diseases, including cancer, Alzheimer's disease, and infectious agents.[2][3]

This technical guide focuses on a particularly valuable derivative: tert-butyl 4-(aminomethyl)azepane-1-carboxylate . The presence of a primary amine functionality at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group on the azepane nitrogen, makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents.[4] The Boc group provides a stable, yet readily cleavable, protecting group, enabling selective reactions at the primary amine. This guide will provide an in-depth exploration of its synthesis, chemical properties, and applications, offering a practical resource for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway

A highly plausible and efficient method for the synthesis of this compound is through a reductive amination of tert-butyl 4-oxoazepane-1-carboxylate. This can be achieved directly or via a two-step process involving an oxime intermediate followed by reduction. A direct reductive amination offers a more streamlined approach.

Synthetic Pathway start tert-Butyl 4-oxoazepane-1-carboxylate intermediate Imine/Oxime Intermediate start->intermediate NH3 or NH2OH·HCl, NaOAc, EtOH, rt product This compound intermediate->product H2, Raney Ni or NaBH3CN, MeOH

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a well-established method for the conversion of ketones to primary amines and is adapted for the specific synthesis of this compound.

Step 1: Oximation of tert-Butyl 4-oxoazepane-1-carboxylate

  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude oxime intermediate.

Step 2: Reduction of the Oxime to the Primary Amine

  • Dissolve the crude oxime intermediate from Step 1 in methanol.

  • Add a catalytic amount of Raney nickel (approximately 10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the primary amine and the Boc-protected secondary amine.

Functional GroupReactivityPotential Transformations
**Primary Amine (-CH₂NH₂) **NucleophilicAcylation, alkylation, sulfonylation, reductive amination with aldehydes/ketones, urea/thiourea formation.
Boc-Protected Amine Stable to most nucleophilic and basic conditions. Labile under acidic conditions.Deprotection using strong acids (e.g., TFA, HCl) to yield the free secondary amine.

The primary amine serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications in Drug Discovery: A Versatile Building Block

The strategic placement of a reactive primary amine on the conformationally flexible azepane ring makes this compound a highly valuable building block for the synthesis of complex bioactive molecules.[4] While specific examples detailing the use of this exact molecule are not prevalent in publicly accessible literature, its utility can be inferred from the applications of structurally similar compounds. For instance, the closely related (S)-tert-butyl 4-aminoazepane-1-carboxylate is utilized in the preparation of selective somatostatin subtype 5 (SST5) receptor antagonists, which have potential applications in treating neuroendocrine tumors and other hormonal disorders.

The aminomethyl group can act as a linker to connect the azepane scaffold to other pharmacophores, or it can be a key interacting moiety with a biological target.

Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates how this compound could be employed in the synthesis of a hypothetical kinase inhibitor, where the azepane ring serves as a scaffold to orient key binding motifs.

Drug_Discovery_Workflow start This compound step1 Acylation with a Heterocyclic Carboxylic Acid start->step1 EDC, HOBt, DIPEA, DMF step2 Boc Deprotection step1->step2 TFA, DCM step3 N-Arylation or N-Alkylation step2->step3 Ar-X, Pd catalyst or R-X, base product Hypothetical Kinase Inhibitor step3->product

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.

In this hypothetical pathway, the primary amine of the starting material is first acylated with a heterocyclic carboxylic acid, a common motif in kinase inhibitors. Subsequent removal of the Boc protecting group under acidic conditions frees the azepane nitrogen for further functionalization, such as a palladium-catalyzed N-arylation or a standard N-alkylation, to introduce another key binding element. This modular approach allows for the rapid generation of a library of analogues for SAR studies.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its synthesis from readily available starting materials is straightforward, and its chemical reactivity allows for a wide range of derivatizations. The incorporation of the conformationally flexible azepane scaffold provides an avenue to explore novel chemical space and develop drug candidates with improved pharmacological profiles. As the importance of three-dimensional molecular architecture in drug design continues to grow, the utility of scaffolds like the one presented in this guide is expected to increase significantly.

References

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  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

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A-Z Guide to Aminomethylazepane Derivatives: From Serendipitous Discovery to Rational Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, prized for its conformational flexibility and three-dimensional character, which allows for unique interactions with biological targets.[1][2] This guide provides an in-depth exploration of aminomethylazepane derivatives, a subclass that has garnered significant attention. We will traverse the timeline from their initial discovery to the development of the first rational synthetic routes. This document explains the causal chemistry behind synthetic choices, provides detailed experimental protocols, and consolidates key data to serve as a vital resource for researchers, chemists, and professionals in drug development.

Introduction: The Azepane Scaffold in Modern Drug Discovery

Saturated N-heterocycles are cornerstones of medicinal chemistry. While five- and six-membered rings like pyrrolidines and piperidines are widespread, the seven-membered azepane has historically been underrepresented in screening libraries.[3] This is largely due to synthetic challenges associated with its formation.[3] However, the unique structural properties of the azepane ring offer a distinct advantage; its flexible nature allows it to adopt multiple conformations, which can be pivotal for optimizing binding affinity and pharmacokinetic properties.[2]

Several approved drugs, such as the antihistamine Azelastine and the antidiabetic Tolazamide, feature the azepane core, highlighting its pharmacological significance.[2] The aminomethyl- substitution adds a critical pharmacophoric element—a basic nitrogen atom—that can engage in key hydrogen bonding and ionic interactions with biological targets, making these derivatives particularly attractive for exploration.

The Genesis: Discovery and Early Biological Insights

The discovery of biologically active aminomethylazepane derivatives was not a singular event but rather an evolution from broader screening campaigns targeting various receptors and enzymes. Early investigations into monoamine transporter inhibitors identified N-benzylated azepane structures as potent inhibitors of norepinephrine (NET) and dopamine (DAT) transporters.[4] These findings suggested the potential of the azepane scaffold in developing treatments for neuropsychiatric disorders.

Further research into protein kinase inhibitors also uncovered the potential of the azepane core. For instance, the naturally occurring metabolite (-)-balanol, which contains an azepane ring, was identified as a potent ATP-competitive inhibitor of protein kinase C.[2] This discovery spurred the synthesis of numerous analogues, including aminomethyl derivatives, in the search for novel anticancer agents.[2][5] These early discoveries, often serendipitous, established the azepane moiety as a privileged scaffold and laid the groundwork for more targeted synthetic efforts.

Foundational Synthesis: Early Strategies and Mechanistic Rationale

The initial syntheses of aminomethylazepanes were often multi-step and lacked broad applicability, typically relying on classical ring-expansion or cyclization strategies.[3]

Beckmann Rearrangement: A Classical Approach

One of the earliest methods for creating the azepane core is the Beckmann rearrangement of a substituted cyclohexanone oxime. This reaction, while foundational, often requires harsh conditions and the multi-step preparation of the requisite piperidone precursor, limiting its versatility for creating diverse libraries of compounds.[3]

Intramolecular Cyclization via Reductive Amination

A more versatile and widely adopted strategy involves the intramolecular reductive amination of a linear amino-aldehyde or amino-ketone precursor.[6][7] This approach offers a more direct route to the azepane ring and is amenable to a wider range of substitutions.

Causality Behind the Method: The choice of reductive amination is driven by its efficiency and operational simplicity. The reaction proceeds through the in-situ formation of a cyclic iminium ion, which is then reduced to the corresponding amine. The selection of the reducing agent is critical for the success of this transformation.

  • Sodium triacetoxyborohydride (STAB) is often the reagent of choice. Its mild nature and tolerance for a wide variety of functional groups make it superior to harsher reagents like sodium cyanoborohydride. STAB is particularly effective at reducing the intermediate iminium ion at a much faster rate than it reduces the starting aldehyde or ketone, thereby minimizing side reactions.

  • Catalytic Hydrogenation: For precursors without sensitive functional groups, catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO2) offers a clean and effective method for both cyclization and reduction.[3]

Representative First Synthesis: A Detailed Protocol

This section provides a detailed, step-by-step protocol for a representative synthesis of a protected aminomethylazepane derivative, adapted from common methodologies involving intramolecular reductive amination.[6]

Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Reduction cluster_2 Step 3: Final Product A Cyclohexene B 1,6-Hexanedial A->B Ozonolysis C Protected Amino-aldehyde B->C Mono-amination D Cyclic Iminium Ion (Intermediate) C->D Acid Catalyst C->D E Protected Azepane D->E Reductive Amination (e.g., STAB) F Aminomethylazepane E->F Deprotection

Caption: General workflow for aminomethylazepane synthesis.

Experimental Protocol: Synthesis of N-Boc-azepane

This protocol outlines the synthesis of the azepane core via an oxidative ring cleavage followed by a double reductive amination cyclization.[6]

Step 1: Oxidative Cleavage of Cyclohexene to 1,6-Hexanedial

  • Setup: To a cooled (-78 °C) solution of cyclohexene (1.0 eq) in a 1:1 mixture of CH2Cl2/MeOH, bubble ozone (O3) until a persistent blue color is observed.

  • Quenching: Purge the solution with nitrogen gas for 15 minutes to remove excess ozone. Add dimethyl sulfide (DMS, 2.0 eq) and allow the mixture to warm to room temperature overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude 1,6-hexanedial is often used directly in the next step without further purification due to its instability.

    • Scientific Rationale: Ozonolysis is a highly efficient method for cleaving the C=C bond to form carbonyls. The reductive workup with DMS is crucial to prevent the over-oxidation of the aldehyde products to carboxylic acids.

Step 2: Intramolecular Reductive Amination

  • Reaction: To a solution of the crude 1,6-hexanedial (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.0 eq) followed by sodium triacetoxyborohydride (STAB, 1.5 eq) in portions over 20 minutes. Add four drops of glacial acetic acid to catalyze imine formation.

  • Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer twice with CH2Cl2.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-benzyl-azepane.

    • Scientific Rationale: The acetic acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. STAB is then able to selectively reduce the resulting iminium ion intermediate.[6]

Quantitative Data Summary

The efficiency of azepane synthesis is highly dependent on the chosen route and substrate. The following table summarizes typical yields for common synthetic strategies.

Synthetic StrategyKey ReagentsTypical Yield (%)Reference
Beckmann RearrangementH2SO4, PCl540-60%[3]
Intramolecular Reductive AminationSTAB, Acetic Acid65-85%[6]
Ring-Closing Metathesis (RCM)Grubbs Catalyst, H270-90% (over 2 steps)[1][8]
Photochemical Ring ExpansionBlue Light, P(Oi-Pr)375-95%[3]

Conclusion and Future Directions

The journey from the initial discovery of biologically active azepanes to the development of robust and versatile synthetic routes like intramolecular reductive amination has opened up a significant area of chemical space for drug discovery.[3] Modern methods, such as photochemical dearomative ring expansion, are further streamlining access to complex and poly-functionalized azepanes in just a few steps.[3] As our understanding of synthetic methodologies improves, we can expect to see an increase in the exploration and application of aminomethylazepane derivatives, leading to the discovery of novel therapeutics with enhanced efficacy and unique pharmacological profiles.

References

  • Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synlett.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect.
  • Leonori, D. et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Intramolecular reductive aminations for the formation of azepanes. (n.d.). ResearchGate. Available at: [Link]

  • Reymond, J.-L. et al. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730–2735. Available at: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (n.d.). National Institutes of Health. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the molecule tert-butyl 4-(aminomethyl)azepane-1-carboxylate. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for researchers, scientists, and professionals in drug development for its unambiguous identification and quality control. This guide presents a detailed analysis of its structural features as revealed by each spectroscopic technique.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₂H₂₄N₂O₂, Molecular Weight: 228.33 g/mol ) incorporates several key functional groups that give rise to a distinct spectroscopic signature.[1][2] The structure features a seven-membered azepane ring, an N-Boc (tert-butoxycarbonyl) protecting group, and a primary aminomethyl substituent. The strategic placement of these groups allows for its use in the synthesis of more complex molecules.

The following sections will delve into the predicted and characteristic features of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide specific information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is predicted to exhibit distinct signals corresponding to the protons of the azepane ring, the aminomethyl group, and the tert-butyl group. The chemical shifts are influenced by the neighboring nitrogen and oxygen atoms.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.3 - 3.5Multiplet4HProtons on carbons adjacent to the ring nitrogen (N-CH₂)
~ 2.6 - 2.8Multiplet2HProtons of the aminomethyl group (-CH₂-NH₂)
~ 1.4 - 1.8Multiplet7HRemaining azepane ring protons and the methine proton (-CH-)
1.45Singlet9HProtons of the tert-butyl group (-C(CH₃)₃)
(variable)Broad Singlet2HProtons of the primary amine (-NH₂)

Interpretation:

  • The protons on the carbons alpha to the ring nitrogen are expected to be deshielded due to the electron-withdrawing effect of the nitrogen, thus appearing in the 3.3 - 3.5 ppm range.

  • The aminomethyl protons will also be deshielded by the adjacent primary amine, with an expected chemical shift around 2.6 - 2.8 ppm.

  • The remaining protons on the azepane ring will appear as a complex multiplet in the aliphatic region (1.4 - 1.8 ppm).

  • A prominent singlet at approximately 1.45 ppm, integrating to 9 protons, is characteristic of the magnetically equivalent protons of the tert-butyl group.[3]

  • The amine protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 155Carbonyl carbon of the Boc group (C=O)
~ 79Quaternary carbon of the tert-butyl group (-C(CH₃)₃)
~ 45 - 50Carbons adjacent to the ring nitrogen (N-CH₂)
~ 40 - 45Carbon of the aminomethyl group (-CH₂-NH₂)
~ 35 - 40Methine carbon of the azepane ring (-CH-)
~ 28Methyl carbons of the tert-butyl group (-C(CH₃)₃)
~ 25 - 30Remaining azepane ring carbons

Interpretation:

  • The carbonyl carbon of the N-Boc group is the most deshielded, appearing around 155 ppm.[3]

  • The quaternary carbon of the tert-butyl group is characteristically found around 79 ppm.[3]

  • The carbons of the azepane ring will have shifts influenced by their proximity to the nitrogen atoms. The carbons directly attached to the ring nitrogen will be in the 45-50 ppm range.

  • The methyl carbons of the tert-butyl group will give a strong signal around 28 ppm.[3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 3400Medium, BroadN-H stretchPrimary Amine
2850 - 2960StrongC-H stretchAliphatic
~ 1680 - 1700StrongC=O stretchCarbamate
~ 1590MediumN-H bendPrimary Amine
~ 1160 - 1250StrongC-N stretchAmine/Carbamate

Interpretation:

  • The presence of the primary amine will be indicated by a medium, broad absorption in the 3300-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations.[5][6] The N-H bending vibration is expected around 1590 cm⁻¹.[6]

  • Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the numerous aliphatic groups in the molecule.[7]

  • A very strong and sharp absorption band between 1680 and 1700 cm⁻¹ is the most characteristic signal for the C=O stretching of the N-Boc carbamate group.[8]

  • Strong bands in the fingerprint region, particularly between 1160 and 1250 cm⁻¹, can be attributed to C-N stretching vibrations.[6]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Thin Film): If the sample is a liquid or oil, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently press them together to form a thin film.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (100-200 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Place the sample in the beam path of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Impact Ionization):

m/zInterpretation
228Molecular ion (M⁺)
172Loss of isobutylene (M - 56)
129Fragmentation of the azepane ring
100Further fragmentation
57tert-butyl cation

Interpretation:

  • The molecular ion peak (M⁺) is expected at m/z 228, corresponding to the molecular weight of the compound.

  • A prominent peak at m/z 172 is anticipated, resulting from the characteristic loss of isobutylene (56 Da) from the N-Boc group. This is a very common fragmentation pathway for Boc-protected amines.

  • Further fragmentation of the azepane ring and alpha-cleavage adjacent to the nitrogen atoms will lead to other fragment ions at lower m/z values, such as 129 and 100.

  • A peak at m/z 57, corresponding to the stable tert-butyl cation, is also highly likely to be observed.

mol This compound m/z = 228 frag1 [M - C₄H₈]⁺ m/z = 172 mol->frag1 - C₄H₈ frag2 [C₄H₉]⁺ m/z = 57 mol->frag2 Boc fragmentation

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatography system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is a common hard ionization technique that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may also be used, which would result in a more prominent molecular ion peak and less fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a detailed and complementary characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, serves as a valuable reference for the identification and quality assessment of this important chemical intermediate. Experimental verification of this data is recommended for any new batch or synthesis of the compound.

References

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  • ResearchGate. (n.d.). Fig.

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An In-depth Technical Guide to 1-(2-amino-3,3-dimethylbutanoyl)azepan-2-one: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

A Technical Whitepaper for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a novel azepane derivative with the IUPAC name 1-(2-amino-3,3-dimethylbutanoyl)azepan-2-one . This compound, with the molecular formula C12H24N2O2, integrates the structurally rigid azepan-2-one (ε-caprolactam) scaffold with the bulky, non-proteinogenic amino acid derivative, 2-amino-3,3-dimethylbutanoic acid. This unique combination presents intriguing possibilities for applications in drug discovery, particularly in the design of enzyme inhibitors. This document details a robust synthetic pathway, thorough characterization methodologies, and a proposed mechanism of action, supported by a detailed protocol for in vitro biological evaluation.

Introduction and Scientific Rationale

The azepane ring system is a "privileged scaffold" in medicinal chemistry, appearing in a variety of approved pharmaceutical agents.[1] Its seven-membered ring provides a flexible yet constrained conformation that can be exploited for specific receptor or enzyme binding. When incorporated as a lactam (azepan-2-one), it offers a stable amide bond that can participate in hydrogen bonding interactions.

The molecule at the core of this guide, 1-(2-amino-3,3-dimethylbutanoyl)azepan-2-one , is an N-acyl lactam. This functional group is of significant interest as N-acyl lactams can act as potent acylating agents for serine and cysteine proteases.[2][3] The covalent modification of active site residues can lead to potent and often irreversible inhibition.[4]

The attached side chain, derived from 2-amino-3,3-dimethylbutanoic acid (a derivative of tert-leucine), introduces a sterically hindered tert-butyl group.[5][6] This bulky, hydrophobic moiety is hypothesized to confer selectivity by interacting with specific hydrophobic pockets (like the S1 pocket of many proteases) adjacent to the enzyme's active site. Human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases like COPD and acute respiratory distress syndrome, is a prime example of a target with such a pocket.[7][8] Therefore, this molecule is designed as a potential selective inhibitor of serine proteases like HNE.

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for the C12H24N2O2 azepane derivative is 1-(2-amino-3,3-dimethylbutanoyl)azepan-2-one .

  • azepan-2-one : This is the parent structure, a seven-membered ring containing one nitrogen atom (an azepane) with a carbonyl group at position 2, forming a lactam (cyclic amide).[9]

  • 1-(...) : This indicates that a substituent is attached to the nitrogen atom at position 1 of the azepan-2-one ring.

  • (...butanoyl) : The substituent is an acyl group derived from butanoic acid.

  • 2-amino- : An amino group (-NH2) is located at position 2 of the butanoyl chain.

  • 3,3-dimethyl- : Two methyl groups (-CH3) are attached to position 3 of the butanoyl chain.

This nomenclature precisely describes the connectivity of the atoms within the molecule.

Synthesis and Purification

A robust and efficient three-step synthetic route has been developed, starting from commercially available 2-amino-3,3-dimethylbutanoic acid. The strategy involves the protection of the amine, activation of the carboxylic acid, coupling with azepan-2-one, and final deprotection.

Synthetic Workflow

The overall synthetic pathway is depicted below.

SynthesisWorkflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: N-Acylation of Lactam cluster_2 Step 3: Deprotection Start 2-Amino-3,3-dimethylbutanoic acid BocProtected Boc-Protected Amino Acid Start->BocProtected (Boc)₂O, Base Coupling Coupling Reaction BocProtected->Coupling CoupledProduct Boc-Protected Final Compound Coupling->CoupledProduct Coupling Agent (e.g., HATU) or conversion to Acyl Halide Lactam Azepan-2-one Lactam->Coupling FinalProduct 1-(2-amino-3,3-dimethylbutanoyl)azepan-2-one CoupledProduct->FinalProduct TFA/DCM

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

Step 1: N-tert-butoxycarbonyl (Boc) Protection of 2-amino-3,3-dimethylbutanoic acid [10][11]

  • Dissolve 2-amino-3,3-dimethylbutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.0 eq) and stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).[12]

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected amino acid.

Step 2: N-Acylation of Azepan-2-one [13]

This step involves the activation of the carboxylic acid followed by reaction with the deprotonated lactam. Direct coupling from the free carboxylic acid is also possible using modern coupling reagents.

  • Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • In a separate flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Add a solution of azepan-2-one (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the lactam salt suspension to 0 °C and add a solution of the crude acid chloride in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected final compound.

Step 3: Boc Deprotection [12][14][15]

  • Dissolve the purified Boc-protected compound (1.0 eq) in anhydrous DCM.

  • Add an equal volume of trifluoroacetic acid (TFA) at 0 °C.[16]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.[12]

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting trifluoroacetate salt can be purified or converted to the free base by dissolving in a minimal amount of water and basifying with a mild base (e.g., NaHCO₃) followed by extraction.

Physicochemical Properties and Structural Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Predicted LogP 1.25
Predicted pKa (basic) 8.5 (Amine)
Appearance White to off-white solid
Spectroscopic Characterization[17][18]
  • ¹H NMR (400 MHz, CDCl₃) : Expected signals include a singlet (~1.0 ppm, 9H) for the tert-butyl group, a multiplet (~4.5 ppm, 1H) for the α-proton on the acyl chain, and complex multiplets (1.5-4.0 ppm) corresponding to the protons of the azepane ring. The NH₂ protons will appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃) : Key signals expected include two carbonyl carbons (~175 ppm for the imide and ~172 ppm for the amide), the quaternary carbon of the tert-butyl group (~35 ppm), and multiple signals in the aliphatic region for the azepane ring and acyl chain carbons.

  • High-Resolution Mass Spectrometry (HRMS-ESI) : Calculated for C₁₂H₂₅N₂O₂⁺ [M+H]⁺: 229.1916. Found: 229.xxxx.

  • Infrared (IR) Spectroscopy (ATR) : Characteristic absorption bands are expected for N-H stretching (~3300 cm⁻¹), C-H stretching (~2950 cm⁻¹), and two distinct C=O stretching frequencies for the imide carbonyl (~1730 cm⁻¹ and ~1680 cm⁻¹).

Proposed Mechanism of Action and Biological Evaluation

Hypothesis: Serine Protease Inhibition

The N-acyl lactam moiety is a key pharmacophore that can act as a mechanism-based inhibitor of serine proteases, such as Human Neutrophil Elastase (HNE).[4][17][18] The proposed mechanism involves the nucleophilic attack of the active site serine (Ser195 in HNE) on one of the carbonyl carbons of the N-acyl imide group. This leads to the opening of the lactam ring and the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[19][20] The bulky tert-butyl side chain is expected to anchor the inhibitor in the hydrophobic S1 pocket of the enzyme, promoting the acylation step.

ProteaseInhibition cluster_complex Inhibitor Inhibitor (I) (N-Acyl Lactam) EI_Complex Non-covalent Michaelis Complex (E·I) Inhibitor->EI_Complex k_on Enzyme Enzyme Enzyme->EI_Complex AcylEnzyme AcylEnzyme EI_Complex->AcylEnzyme k_inact (Acylation) AcylEnzyme->Enzyme k_off (slow) (Hydrolysis)

Caption: Proposed mechanism of covalent protease inhibition.

In Vitro Assay Protocol: HNE Inhibition[23]

This protocol details a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against HNE. The assay measures the enzyme's ability to cleave a chromogenic substrate in the presence of the inhibitor.[18][21]

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5

  • Test Compound (Inhibitor): Stock solution in DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the substrate in DMSO.

    • Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 mM to 10 nM.

    • Dilute the HNE stock solution in Assay Buffer to the final working concentration (e.g., 25 nM).

  • Assay Setup:

    • In each well of the 96-well plate, add the following in order:

      • 88 µL of Assay Buffer.

      • 2 µL of the test compound dilution in DMSO (or DMSO for control wells).

      • 10 µL of the HNE working solution.

    • Include "No Enzyme" controls (10 µL of buffer instead of enzyme) and "No Inhibitor" controls (2 µL of DMSO).

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate working solution (diluted from stock in Assay Buffer to a final concentration of 100 µM) to all wells.

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each concentration, calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

1-(2-amino-3,3-dimethylbutanoyl)azepan-2-one is a novel, synthetically accessible molecule with significant potential as a selective serine protease inhibitor. Its design incorporates a known covalent warhead (N-acyl lactam) with a bulky hydrophobic group intended to confer target specificity. The detailed synthetic and analytical protocols provided in this guide offer a clear pathway for its preparation, characterization, and biological evaluation. The insights gained from these studies will be invaluable for researchers and scientists in the field of drug development, potentially leading to new therapeutic agents for inflammatory diseases.

References

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  • Sbardella, G., et al. (2017). Progress in the development of β-lactams as N-Acylethanolamine Acid Amidase (NAAA) inhibitors: Synthesis and SAR study of new, potent N-O-substituted derivatives. European Journal of Medicinal Chemistry, 126, 1039-1053. Available at: [Link]

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Navigating the Azepane Scaffold: A Technical Guide to 1-Boc-4-(aminomethyl)azepane and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its unique three-dimensional conformation and synthetic versatility. This guide provides a comprehensive technical overview of a key derivative, 1-Boc-4-(aminomethyl)azepane, including its nomenclature, synthesis, characterization, and its pivotal role as a building block in drug discovery.

Nomenclature and Identification: A Multiplicity of Synonyms

Accurate identification of chemical entities is paramount in research and development. 1-Boc-4-(aminomethyl)azepane is known by several synonyms, which can often lead to confusion. A clear understanding of its various identifiers is crucial for effective literature searching and procurement.

The systematic IUPAC name for this compound is tert-butyl 4-(aminomethyl)azepane-1-carboxylate . This name explicitly defines the structural features: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the azepane ring at position 1, and an aminomethyl substituent at position 4.

Table 1: Primary Identifiers for 1-Boc-4-(aminomethyl)azepane

IdentifierValue
IUPAC Name This compound
CAS Number 1369353-14-9[1][2][3]
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
SMILES CC(C)(C)OC(=O)N1CCCC(CN)CC1[3]
InChI InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3

Beyond its formal name, the compound is frequently referred to by a variety of synonyms in commercial catalogs and scientific literature. These include:

  • 1-Boc-azepane-4-methylamine

  • This compound

  • 4-(Aminomethyl)azepane-1-carboxylic acid tert-butyl ester

It is critical to distinguish 1-Boc-4-(aminomethyl)azepane from its close structural isomer, tert-butyl 4-aminoazepane-1-carboxylate (CAS Number: 196613-57-7), where the amino group is directly attached to the azepane ring at the 4-position.[4] While both are valuable building blocks, their distinct structures lead to different applications in molecular design.

The Azepane Moiety in Drug Discovery: A Scaffold of Significance

The azepane ring system is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates.[5][6][7][8] Its non-planar, flexible conformation allows for the exploration of a larger chemical space compared to more rigid five- and six-membered rings. This conformational diversity is often crucial for optimizing binding interactions with biological targets.[9]

Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer agents [10]

  • Antidiabetic agents [10]

  • Antiviral compounds [10]

  • Central nervous system (CNS) modulators [6]

The incorporation of functionalized azepanes, such as 1-Boc-4-(aminomethyl)azepane, provides medicinal chemists with a versatile platform for introducing further molecular complexity and fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The primary amine of the aminomethyl group serves as a key handle for derivatization, allowing for the facile introduction of a wide range of substituents through amide bond formation, reductive amination, and other standard synthetic transformations.

Synthesis and Purification: A Step-by-Step Approach

The synthesis of 1-Boc-4-(aminomethyl)azepane is typically achieved through a multi-step sequence, commencing from readily available starting materials. A common and efficient strategy involves the reductive amination of a key intermediate, tert-butyl 4-oxoazepane-1-carboxylate .

Synthesis_Workflow cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Reductive Amination start tert-Butyl 4-oxopiperidine-1-carboxylate step1_product tert-Butyl 4-oxoazepane-1-carboxylate start->step1_product Ethyl diazoacetate, Lewis acid (e.g., BF₃·OEt₂) step2_product 1-Boc-4-(aminomethyl)azepane step1_product->step2_product Ammonium acetate, Sodium cyanoborohydride

Caption: Synthetic workflow for 1-Boc-4-(aminomethyl)azepane.

Synthesis of the Key Intermediate: tert-Butyl 4-oxoazepane-1-carboxylate

The precursor, tert-butyl 4-oxoazepane-1-carboxylate, can be synthesized on a large scale via a ring expansion of the more readily available tert-butyl 4-oxopiperidine-1-carboxylate using ethyl diazoacetate in the presence of a Lewis acid catalyst.[11] This method has been optimized for industrial production, ensuring a reliable supply of this crucial intermediate.

Experimental Protocol: Reductive Amination of tert-Butyl 4-oxoazepane-1-carboxylate

The conversion of the 4-oxoazepane intermediate to the desired 4-(aminomethyl)azepane is achieved through a reductive amination reaction. This process involves the in situ formation of an imine or enamine, followed by reduction to the corresponding amine.

Materials:

  • tert-Butyl 4-oxoazepane-1-carboxylate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-Boc-4-(aminomethyl)azepane as a pure compound.

Physicochemical Characterization

Thorough characterization of 1-Boc-4-(aminomethyl)azepane is essential to confirm its identity and purity. The following data is typical for this compound.

Table 2: Spectroscopic and Physical Data for 1-Boc-4-(aminomethyl)azepane

PropertyData
Appearance Colorless to light yellow oil or solid
Boiling Point 317.8 ± 15.0 °C (Predicted)[3]
Storage Store at 2-8°C under an inert atmosphere for long-term stability.[1]

While specific, publicly available, detailed spectra are limited, the expected spectroscopic features can be predicted based on the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the azepane ring and the aminomethyl group will appear as a series of multiplets in the aliphatic region (approximately 1.0-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the azepane ring and the aminomethyl group will resonate in the upfield region of the spectrum.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic groups (around 2850-2950 cm⁻¹), and a strong absorption for the C=O stretching of the carbamate (around 1680-1700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. Fragmentation patterns would likely involve the loss of the Boc group and cleavage of the azepane ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Boc-4-(aminomethyl)azepane. It is advisable to consult the Material Safety Data Sheet (MSDS) before use.[12] General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water.

Conclusion

1-Boc-4-(aminomethyl)azepane is a valuable and versatile building block in the field of medicinal chemistry. A thorough understanding of its nomenclature, synthesis, and physicochemical properties is essential for its effective utilization in the design and development of novel therapeutic agents. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers to access this important scaffold for their drug discovery programs. The continued exploration of azepane-based compounds holds significant promise for the future of pharmaceutical innovation.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link][5][7][8]

  • Mykura, F., Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Tetrahedron, 71(39), 7353–7363. [Link][6]

  • BenchChem. (2025). Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry.
  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2020). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 25(21), 5038. [Link][10]

  • Pharmaffiliates. (n.d.). (S)-tert-Butyl 4-Aminoazepane-1-carboxylate. Retrieved from [Link]

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  • Royal Society of Chemistry. (2018).
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  • PubChem. (n.d.). Tert-butyl 4-(methylamino)azepane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate. Retrieved from [Link]

  • Capot Chemical. (2025, December 21). MSDS of this compound. Retrieved from [Link][12]

  • Snyder, M. J., et al. (2024, September 23). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • ResearchGate. (2025, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link][11]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Download Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive Amination Using Ammonia Borane. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct.
  • ResearchGate. (2024, September 1). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). Retrieved from [Link]

  • Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free conditions. ChemistrySelect, 8(30), e202301935. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 4',7-Dihydroxy-2',5-dimethoxyisoflavanone (HMDB0037749). Retrieved from [Link]

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Methodological & Application

Synthesis protocol for tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-758-2

A Robust Protocol for the Synthesis of tert-butyl 4-(aminomethyl)azepane-1-carboxylate via Reductive Amination

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. The azepane scaffold is a key pharmacophore present in numerous FDA-approved drugs, recognized for its unique conformational flexibility that allows for potent and selective interactions with various biological targets.[1][2][3] This protocol utilizes a one-pot reductive amination of the precursor ketone, tert-butyl 4-oxoazepane-1-carboxylate, offering a reliable and scalable method for researchers in drug discovery and development. We provide step-by-step instructions, explain the rationale behind key experimental choices, and detail the necessary characterization and safety procedures to ensure a successful and reproducible synthesis.

Introduction and Significance

The seven-membered azepane heterocycle is a privileged scaffold in modern drug discovery.[1][2][4] Its non-planar structure provides access to a three-dimensional chemical space that is often crucial for optimizing drug-receptor interactions.[1] Consequently, azepane derivatives are integral to a wide range of therapeutic agents, including treatments for cancer, infectious diseases, and central nervous system disorders.[1][4]

The target compound, this compound, serves as a critical intermediate. The Boc (tert-butoxycarbonyl) protecting group on the azepane nitrogen allows for controlled, regioselective functionalization, while the primary aminomethyl group at the C4 position provides a versatile handle for introducing various pharmacophoric elements through amide bond formation, further alkylation, or other amine-based chemistries. This protocol describes a direct and efficient synthesis via reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[5]

Reaction Principle and Scheme

The synthesis proceeds via a one-pot reductive amination. First, the starting ketone, tert-butyl 4-oxoazepane-1-carboxylate, reacts with an ammonia source (ammonium acetate) to form an intermediate imine in situ. This imine is then immediately reduced by a mild and selective hydride reagent, sodium triacetoxyborohydride (STAB), to yield the desired primary amine.

Rationale for Reagent Selection:

  • Ammonium Acetate (NH₄OAc): Serves as a convenient, solid source of ammonia and weakly acidic catalyst to promote imine formation.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A preferred reducing agent for this transformation. It is milder than reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) and is particularly effective at reducing imines in the presence of ketones. Its moisture sensitivity is manageable under standard laboratory conditions.[6]

The overall reaction is depicted below:

G start_material tert-butyl 4-oxoazepane-1-carboxylate reagents 1. NH₄OAc, MeOH 2. NaBH(OAc)₃ product This compound reagents->product

Figure 1: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
Reagent / MaterialMolecular Wt. ( g/mol )Amount (mmol)Mass / VolumeNotes
tert-Butyl 4-oxoazepane-1-carboxylate213.2810.02.13 gStarting material
Ammonium Acetate (NH₄OAc)77.08100.07.71 g10 equivalents
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.9415.03.18 g1.5 equivalents
Methanol (MeOH), anhydrous32.04-50 mLReaction solvent
Dichloromethane (DCM)84.93-~150 mLExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution--~100 mLAqueous work-up
Brine (Saturated NaCl solution)--~50 mLAqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxoazepane-1-carboxylate (2.13 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

  • Dissolution: Add anhydrous methanol (50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved, resulting in a clear solution.

  • Imine Formation: Allow the solution to stir at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the flask in an ice-water bath to 0 °C. Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of gas.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching: After the reaction is complete, carefully pour the mixture into a beaker containing saturated sodium bicarbonate (NaHCO₃) solution (100 mL). Rationale: This step neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted hydride.

  • Solvent Removal: Concentrate the mixture in vacuo using a rotary evaporator to remove the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). Purpose: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an oil or waxy solid, can be purified by flash column chromatography on silica gel if necessary, though often the material is of sufficient purity for subsequent steps.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Combine Ketone & NH₄OAc in MeOH B 2. Stir 30 min at RT (Imine Formation) A->B C 3. Cool to 0°C B->C D 4. Add NaBH(OAc)₃ (Portion-wise) C->D E 5. Stir 12-18h at RT (Monitor by TLC/LC-MS) D->E F 6. Quench with sat. NaHCO₃ E->F Reaction Complete G 7. Remove MeOH (Rotary Evaporator) F->G H 8. Extract with DCM (3x) G->H I 9. Wash with Brine H->I J 10. Dry (MgSO₄) & Concentrate I->J K 11. Purify if needed (Column Chromatography) J->K L L K->L Pure Product

Figure 2: Experimental workflow from reaction to purification.

Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and proton environment. Expected peaks will correspond to the tert-butyl group (singlet, ~1.45 ppm), the azepane ring protons (multiplets, ~1.5-3.5 ppm), and the aminomethyl protons (singlet or doublet, ~2.6 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Assesses purity and confirms the molecular weight of the product (Expected [M+H]⁺ ≈ 229.19).

  • IR (Infrared Spectroscopy): Can identify key functional groups, such as the N-H stretches of the primary amine (~3300-3400 cm⁻¹) and the C=O stretch of the Boc-carbamate (~1690 cm⁻¹).

Safety and Handling

Proper personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water.[6][8] It is also an irritant to the skin, eyes, and respiratory system.[6][9][10] Handle only in a well-ventilated fume hood and store in a dry place under an inert atmosphere.[6][11] Avoid generating dust.[8][11]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should occur within a fume hood.

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.

All waste should be disposed of in accordance with institutional and local regulations.

References

  • Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. Available from: [Link]

  • Supporting Information. Characterization Data of Products. Available from: [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Available from: [Link]

  • ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]

  • Semantic Scholar. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. Available from: [Link]

  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available from: [Link]

  • Journal of Pharma Insights and Research. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Available from: [Link]

  • Mutti, F. G., et al. (2025). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology, 714, 269-295. Available from: [Link]

  • Academia.edu. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • National Institutes of Health. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available from: [Link]

  • ResearchGate. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available from: [Link]

  • ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Available from: [Link]

  • Pharmaffiliates. CAS No: 878630-84-3 | (S)-tert-Butyl 4-Aminoazepane-1-carboxylate. Available from: [Link]

  • National Institutes of Health. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available from: [Link]

  • Capot Chemical. MSDS of this compound. Available from: [Link]

  • Royal Society of Chemistry. Preparation of tert-Butyl 6-Aminopenicillanate and its 6-Oxo and 6-Diazo Derivatives. Available from: [Link]

  • National Institutes of Health. Synthesis of 1-(tert-Butyl) 4-Methyl (1 R,2 S,4 R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. Available from: [Link]

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The Versatile Azepane Scaffold: A Guide to Utilizing Tert-butyl 4-(aminomethyl)azepane-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring system is a valuable scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe the chemical space of biological targets.[1][2] Its inherent conformational flexibility allows for the presentation of substituents in diverse vectors, making it an attractive core for the development of novel therapeutics.[3] This guide provides a comprehensive overview of the applications and synthetic protocols for a key building block in this class: tert-butyl 4-(aminomethyl)azepane-1-carboxylate . This bifunctional reagent, featuring a Boc-protected secondary amine within the azepane ring and a reactive primary aminomethyl group, is a versatile starting material for the synthesis of a wide range of bioactive molecules, including potent enzyme inhibitors.

Strategic Advantages of this compound

The utility of this building block lies in the orthogonal reactivity of its two amine functionalities. The tert-butyloxycarbonyl (Boc) group provides robust protection for the cyclic secondary amine, allowing for selective functionalization of the exocyclic primary amine. This primary amine serves as a key handle for introducing diverse substituents through common and reliable chemical transformations. Subsequently, the Boc group can be efficiently removed under acidic conditions to reveal the secondary amine for further elaboration, enabling the construction of complex molecular architectures.

This strategic design facilitates a modular approach to library synthesis and lead optimization, allowing researchers to systematically explore structure-activity relationships (SAR). The azepane core itself can serve as a non-planar bioisostere for more common six-membered rings like piperidine, potentially offering improved physicochemical properties or novel interactions with the target protein.

Core Synthetic Transformations and Protocols

The primary utility of this compound lies in its application in two fundamental bond-forming reactions central to drug discovery: amide bond formation and reductive amination.

Amide Bond Formation: Building Complexity through Acylation

The primary amine of the building block readily participates in amide coupling reactions with a wide array of carboxylic acids. This reaction is a cornerstone of medicinal chemistry, allowing for the introduction of diverse chemical functionalities.

Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid

This protocol outlines a standard procedure for the coupling of this compound with a generic carboxylic acid using common coupling reagents.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM at room temperature, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Activation: Stir the mixture for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add a solution of this compound (1.1 eq) in the same anhydrous solvent, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-acylated azepane derivative.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used and efficient method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt-ester. This minimizes side reactions and racemization of chiral carboxylic acids.

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial as the active intermediates are sensitive to hydrolysis.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination provides a powerful method for forming carbon-nitrogen bonds by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This allows for the introduction of a wide variety of alkyl or aryl substituents.

Protocol 2: General Procedure for Reductive Amination with an Aldehyde or Ketone

This protocol describes a one-pot reductive amination procedure using sodium triacetoxyborohydride as a mild and selective reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a stirred solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-alkylated azepane derivative.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides and does not reduce the starting aldehyde or ketone at an appreciable rate, thus minimizing the formation of alcohol byproducts.

  • Acetic Acid: The addition of a catalytic amount of acid can accelerate the formation of the iminium ion, which is the species that is reduced.

  • One-Pot Procedure: This approach is efficient as it avoids the isolation of the often-unstable imine intermediate.

Boc-Deprotection: Unveiling the Second Reactive Site

Once the primary amine has been functionalized, the Boc protecting group on the azepane nitrogen can be readily removed to allow for further synthetic manipulations.

Protocol 3: Boc-Deprotection of the Azepane Nitrogen

This protocol details the standard procedure for the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected azepane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the Boc-protected azepane derivative (1.0 eq) in DCM.

  • Acid Addition: Add TFA (5-10 eq) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Then wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected azepane derivative. Further purification by chromatography or crystallization may be necessary.

Causality Behind Experimental Choices:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the acid-labile Boc group. The byproducts, isobutene and carbon dioxide, are volatile and easily removed.

  • DCM as Solvent: DCM is a good solvent for both the starting material and the TFA, and it is relatively inert under these acidic conditions.

Application in Kinase Inhibitor Scaffolds

The azepane scaffold has been successfully incorporated into the design of potent protein kinase inhibitors. For example, derivatives of the natural product (-)-balanol, which contains an azepane core, have been optimized as inhibitors of Protein Kinase B (PKB/Akt), a key target in cancer therapy.[4][5][6] The strategic modifications of the azepane ring and its substituents were guided by structure-based drug design to enhance potency and metabolic stability. While the reported syntheses of these specific inhibitors may not start directly from this compound, the synthetic logic and the types of functionalities installed are highly relevant and demonstrate the potential of this building block in generating similar bioactive molecules.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not available
Density Not available
CAS Number 876147-47-6

Visualization of Synthetic Workflow

G cluster_0 Core Building Block cluster_1 Functionalization of Primary Amine cluster_2 Intermediate Scaffolds cluster_3 Deprotection & Further Elaboration cluster_4 Final Bioactive Molecules A This compound B Amide Coupling (Protocol 1) A->B R-COOH, EDC, HOBt C Reductive Amination (Protocol 2) A->C RCHO/RCOR', STAB D N-Acylated Azepane B->D E N-Alkylated Azepane C->E F Boc Deprotection (Protocol 3) D->F TFA E->F TFA G Further Synthetic Steps F->G e.g., Alkylation, Acylation H Diverse Library of Azepane Derivatives G->H

Caption: Synthetic workflow utilizing this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its orthogonally protected amine functionalities allow for a modular and strategic approach to the construction of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutics targeting a range of diseases. The demonstrated success of the azepane scaffold in kinase inhibitors underscores the potential of this chemical motif in generating next-generation drug candidates.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465–494.
  • BenchChem. (2025).
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  • BenchChem. (2025). Structure-Based Drug Design Validation: A Comparative Guide to Azepane-Based Protein Kinase B (PKB) Inhibitors.
  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • PubMed. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
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  • Supporting Inform
  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
  • NIH. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent.
  • ChemicalBook. (n.d.). TERT-BUTYL 3-AMINO-6,6-DIMETHYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOLE-5(1H)
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Application Notes & Protocols: A Guide to Boc Deprotection of tert-Butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-(aminomethyl)azepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are grounded in established chemical principles, offering both standard and alternative methodologies to suit a variety of experimental constraints.

Introduction: The Role of Boc Protection in Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs).[1][2][3] Its widespread use stems from its remarkable stability in the face of nucleophiles, bases, and catalytic hydrogenation conditions, while being readily removable under acidic conditions.[1][3][4] This orthogonality allows for the selective unmasking of an amine in the presence of other sensitive functionalities, a critical requirement in multi-step synthetic pathways.[2][4]

The target molecule, this compound, features a primary amine protected by the Boc group. The successful removal of this group is a pivotal step to liberate the primary amine for subsequent coupling reactions, forming the azepane-4-ylmethanamine core essential for various therapeutic agents. This guide details the mechanistic underpinnings and practical execution of this crucial transformation.

Mechanism of Acid-Catalyzed Boc Deprotection

The most prevalent method for Boc group removal relies on acid catalysis.[1][2] The mechanism is a well-understood, multi-step process initiated by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][6]

  • Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by the acid.[2][5][6]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation is energetically favorable as it produces a highly stable tert-butyl cation and a transient carbamic acid intermediate.[1][2][4][6]

  • Decarboxylation & Amine Liberation: The carbamic acid is inherently unstable and spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[2][4][6]

  • Protonation of Liberated Amine: In the acidic medium, the newly formed amine is protonated, typically yielding an ammonium salt as the final product (e.g., a trifluoroacetate or hydrochloride salt).[2][6]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites in the molecule or solvent.[2][7] This can often be mitigated by using scavengers, such as anisole or thioanisole, particularly with sensitive substrates.[2][7]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid Fragmentation FreeAmine Free Amine Salt CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene CarbamicAcid->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

The choice of deprotection method depends on the substrate's sensitivity to acid, the desired final salt form, and the scale of the reaction.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a very common, rapid, and effective method, typically providing the trifluoroacetate salt of the amine.[1][8] The volatility of TFA and the solvent (typically dichloromethane, DCM) simplifies workup.

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected azepane in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). A common reagent concentration is a 25% to 50% solution of TFA in DCM (v/v).[1] For many substrates, the reaction is complete within 30 minutes to a few hours at room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood).

  • Workup for Free Amine: To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.[1] Wash the organic layer subsequently with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[1][9]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another industry standard that yields the amine as a stable, often crystalline, hydrochloride salt, which can be advantageous for purification and storage.[1][10][11]

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether or hexanes

  • Standard laboratory glassware, including filtration apparatus

Procedure:

  • Dissolve the Boc-protected azepane in a minimal amount of a suitable solvent like 1,4-dioxane or methanol. Alternatively, the substrate can be suspended directly in the HCl solution.[1][11]

  • Add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).

  • Stir the mixture at room temperature. Reaction times can vary from 30 minutes to several hours.[1][10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates directly from the reaction mixture. If precipitation is slow, it can be induced by adding a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether to remove any non-polar impurities, and dry under vacuum.[1]

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

For substrates containing other acid-labile functional groups, a milder deprotection strategy may be necessary. The use of oxalyl chloride in methanol has been reported as an effective method that proceeds under neutral conditions.[3][12][13][14]

Materials and Reagents:

  • This compound

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve the Boc-protected azepane (1 equiv.) in anhydrous methanol.[3][14]

  • Add oxalyl chloride (approx. 3 equivalents) dropwise to the stirred solution at room temperature.[3][14] A slight exotherm may be observed.

  • Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS.[3][12][13]

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be worked up by dissolving in an organic solvent, washing with a mild base (e.g., saturated NaHCO₃ solution) and brine, drying, and concentrating to yield the free amine.

Method Comparison

MethodReagentsTypical ConditionsWorkupAdvantagesConsiderations
TFA TFA, DCM25-50% TFA in DCM, RT, 0.5-4hEvaporation; optional basic wash for free base.[1][9]Fast, reliable, volatile reagents are easy to remove.[1][5]Harshly acidic, may cleave other acid-sensitive groups. TFA can be corrosive.
HCl/Dioxane 4M HCl in DioxaneRT, 1-4hPrecipitation/filtration or evaporation.[1][11]Yields stable, often crystalline HCl salt.[1] Avoids TFA.Dioxane is a peroxide-former and suspected carcinogen. Product is a salt.
Oxalyl Chloride Oxalyl Chloride, MeOHRT, 1-4hEvaporation, extraction, and wash.[3][14]Mild conditions, suitable for acid-sensitive substrates.[3][12][13]Reagents are toxic and moisture-sensitive. May generate CO as a byproduct.[14]

Workflow for Method Selection

Choosing the optimal deprotection protocol is critical for maximizing yield and purity. The following decision tree provides a logical framework for method selection.

Decision_Workflow start Start: Boc-Protected Azepane acid_labile Other Acid-Labile Groups Present? start->acid_labile salt_or_free Desired Product: HCl Salt or Free Base? acid_labile->salt_or_free No use_mild Use Oxalyl Chloride / MeOH Method acid_labile->use_mild Yes use_tfa Use TFA / DCM Method salt_or_free->use_tfa Free Base use_hcl Use HCl / Dioxane Method salt_or_free->use_hcl HCl Salt

Caption: Decision workflow for choosing a Boc deprotection method.

Conclusion

The deprotection of this compound is a fundamental transformation for its use in further synthetic applications. Standard acidic protocols using TFA or HCl in dioxane are robust and highly effective for routine synthesis. For substrates bearing acid-sensitive functionalities, milder alternatives provide a valuable strategic option. By understanding the mechanisms and carefully selecting the appropriate reaction conditions and workup procedures as outlined in this guide, researchers can achieve efficient and high-yielding deprotection, advancing their drug discovery and development programs.

References

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
  • Awuah, E., & Capsoni, D. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Awuah, E., & Capsoni, D. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
  • Awuah, E., & Capsoni, D. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • BenchChem Technical Support Team. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. BenchChem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry.
  • Awuah, E., & Capsoni, D. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Awuah, E., & Capsoni, D. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab.

Sources

A Multi-Modal HPLC Strategy for the Analysis of tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract

This comprehensive guide details robust analytical High-Performance Liquid Chromatography (HPLC) methods for the characterization of tert-butyl 4-(aminomethyl)azepane-1-carboxylate, a key building block in pharmaceutical synthesis.[1][2] Addressing the inherent analytical challenges of this polar, non-chromophoric compound, we present three distinct, validated protocols tailored for different analytical objectives: rapid purity assessment by Reversed-Phase (RP) HPLC-UV, high-specificity analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), and high-sensitivity quantitation using pre-column derivatization with Fluorescence Detection (FLD). This multi-modal approach provides researchers and drug development professionals with the necessary tools for comprehensive quality control and characterization.

Introduction: The Analytical Challenge

This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring. Its structure incorporates two key functional groups that dictate its analytical behavior: a basic primary amine and a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group.

While essential for its role in synthesis, this combination presents significant challenges for traditional HPLC analysis:

  • High Polarity: The primary amine group imparts high polarity, leading to poor retention on conventional C18 reversed-phase columns under standard mobile phase conditions.[3]

  • Lack of a Chromophore: The molecule is fully saturated and lacks any significant UV-absorbing moiety, resulting in very low sensitivity with UV-Vis detectors.

  • Peak Tailing: The basic primary amine can engage in secondary ionic interactions with acidic residual silanols on the surface of silica-based stationary phases, causing significant peak tailing and poor chromatographic performance.[4]

This application note provides a systematic approach to overcoming these challenges, explaining the rationale behind each method to empower the analyst.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of effective method development.

PropertyValueSource
Chemical Formula C₁₁H₂₂N₂O₂PubChem[5]
Molecular Weight 214.30 g/mol PubChem[5]
Structure
This compound
Key Features Primary amine (basic), Boc-protected secondary amine, high polarity, no native chromophore.

Strategic Approach to Method Selection

The optimal analytical method is dictated by the specific goal of the analysis, whether it is routine purity checking, identification of unknowns, or trace-level quantitation. Our strategic workflow is designed to guide the user to the most appropriate protocol.

G start Analytical Goal for This compound purity Routine Purity / Process Monitoring? start->purity sensitivity High Sensitivity / Trace Quantitation? purity->sensitivity  No rp_uv Protocol 1: Reversed-Phase HPLC-UV purity->rp_uv  Yes specificity High Specificity / Impurity ID? sensitivity->specificity  No deriv_fld Protocol 3: Derivatization HPLC-FLD sensitivity->deriv_fld  Yes specificity->rp_uv  No hilic_ms Protocol 2: HILIC-MS specificity->hilic_ms  Yes

Caption: Method selection workflow based on analytical requirements.

Protocol 1: Reversed-Phase HPLC for Purity Assessment

This method is designed for rapid, routine analysis, such as monitoring reaction completion or assessing the purity of the bulk substance where high sensitivity is not the primary concern.

Rationale

To overcome the challenges of poor retention and peak tailing in RP-HPLC, this protocol employs two key strategies:

  • Polar-Embedded Column: These columns contain a polar group (e.g., carbamate, amide) embedded within the C18 alkyl chain.[6] This feature makes the stationary phase more compatible with highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns and improving retention for polar analytes.[7]

  • Acidic Mobile Phase Modifier: The addition of trifluoroacetic acid (TFA) serves a dual purpose. It maintains an acidic pH (typically 2-3), ensuring the primary amine is consistently protonated (-NH₃⁺). This suppresses unwanted interactions with residual silanols, leading to sharper, more symmetrical peaks. It also provides a counter-ion for ion-pairing, which can further enhance retention.

Experimental Protocol
ParameterRecommended Condition
Instrument Standard HPLC or UHPLC system with UV Detector
Column Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV at 205 nm
Sample Prep. Dissolve sample in Mobile Phase A at a concentration of ~1 mg/mL.

Protocol 2: HILIC-MS for High Specificity and Sensitivity

For applications requiring definitive identification and sensitive detection, such as impurity profiling or analysis in complex matrices, HILIC coupled with mass spectrometry is the superior choice.

Rationale

HILIC is an ideal chromatographic mode for retaining and separating very polar compounds that are unretained in reversed-phase.[8][9] The separation mechanism involves partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase high in organic solvent.[10] This provides robust retention for our target analyte.

Coupling with Mass Spectrometry (MS) overcomes the lack of a chromophore, providing highly sensitive and selective detection based on the analyte's mass-to-charge ratio (m/z). Using an MS-friendly buffer like ammonium formate is critical.

G cluster_0 Reversed-Phase (RP) cluster_1 HILIC rp_phase Non-Polar Stationary Phase (e.g., C18) rp_mobile Polar Mobile Phase (High % Water) rp_analyte Polar Analyte (Unretained) hilic_analyte Polar Analyte (Retained) rp_analyte->hilic_analyte  Switching Modes  for Retention hilic_phase Polar Stationary Phase (e.g., Amide, Silica) hilic_mobile Non-Polar Mobile Phase (High % Acetonitrile)

Caption: Conceptual comparison of RP and HILIC for polar analytes.
Experimental Protocol

ParameterRecommended Condition
Instrument HPLC or UHPLC system coupled to a Single Quadrupole or Tandem Mass Spectrometer
Column HILIC Column (e.g., Waters Acquity BEH Amide, SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Sample Prep. Dissolve sample in 90:10 Acetonitrile:Water at ~10 µg/mL. Note: Sample diluent must be high in organic solvent to ensure good peak shape.
MS Detection
Ionization Mode Electrospray Ionization, Positive (ESI+)
Monitored Ion [M+H]⁺ = m/z 215.2
Capillary Voltage 3.0 kV
Source Temp. 150 °C

Protocol 3: High-Sensitivity Quantitation via Pre-column Derivatization

When quantitation at low levels is required and an MS detector is unavailable, pre-column derivatization with a fluorescent tag is an excellent strategy. This method chemically attaches a fluorophore to the primary amine of the analyte, dramatically increasing detection sensitivity.[11][12]

Rationale

We utilize o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to rapidly and specifically react with the primary amine of our analyte at room temperature.[13] This reaction forms a highly fluorescent isoindole derivative, which can be easily separated by reversed-phase HPLC and detected with high sensitivity by a fluorescence detector. The Boc-protected secondary amine does not react under these conditions.

G Analyte Analyte-NH2 (Non-fluorescent) Derivative Fluorescent Derivative Analyte->Derivative Derivatization (Fast Reaction) OPA OPA + Thiol OPA->Derivative HPLC RP-HPLC Separation Derivative->HPLC FLD Fluorescence Detection (FLD) HPLC->FLD

References

Applications of tert-butyl 4-(aminomethyl)azepane-1-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of tert-Butyl 4-(Aminomethyl)azepane-1-carboxylate in Modern Drug Discovery

Introduction: The Azepane Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery program. Saturated heterocycles are foundational scaffolds, and among them, the seven-membered azepane ring has garnered significant attention.[1] Unlike the more common and rigid six-membered piperidine ring, the azepane scaffold offers increased conformational flexibility and three-dimensionality. This allows for a more comprehensive exploration of the chemical space within a biological target's binding pocket, potentially leading to compounds with enhanced potency, selectivity, and improved physicochemical properties.[2][3]

This compound is a bifunctional building block that expertly leverages the advantages of the azepane core. It features:

  • A Primary Aminomethyl Group: A versatile synthetic handle for derivatization via amide bond formation, reductive amination, and other C-N bond-forming reactions.

  • A Boc-Protected Ring Nitrogen: The tert-butoxycarbonyl (Boc) group ensures regioselective functionalization of the primary amine and can be readily removed under acidic conditions to allow for subsequent modification of the ring nitrogen.[4]

  • A Substituted Azepane Core: Provides a non-planar, sp³-rich scaffold that can improve solubility and metabolic stability while enabling optimal spatial orientation of key pharmacophoric elements.

This application note provides a technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. It details its applications, provides validated experimental protocols, and explains the scientific rationale behind its use in constructing novel therapeutic agents.

Physicochemical and Structural Properties

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis and for computational modeling in structure-based drug design.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₁₂H₂₄N₂O₂[5]
Molecular Weight 228.33 g/mol [5]
CAS Number 190910-37-5-
Appearance Colorless to light yellow oil or solid-
Boiling Point ~337.5 °C at 760 mmHg (Predicted)-
LogP 1.85 (Predicted)-
pKa (Primary Amine) ~10.5 (Predicted)-

Core Application I: Scaffolding for G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are the largest family of membrane proteins and a major target class for approved drugs.[6] The design of novel GPCR ligands often requires scaffolds that can position functional groups in precise three-dimensional arrangements to interact with complex, dynamic binding pockets.[7][8] The conformational flexibility of the azepane ring makes it an ideal scaffold for this purpose.

Scientific Rationale

The seven-membered ring of this compound can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat). This allows a library of derivatives to present appended functional groups in a wider array of spatial vectors compared to a more rigid piperidine or cyclohexane scaffold. This diversity is crucial during hit-to-lead optimization, where subtle changes in the ligand's shape can dramatically impact binding affinity and functional activity (agonist vs. antagonist).[9] The primary amine serves as an attachment point for pharmacophores that can target key residues in the orthosteric or allosteric sites of a GPCR.[6]

Workflow for GPCR Ligand Library Synthesis

The following diagram illustrates a typical workflow for generating a focused library of potential GPCR ligands using the title compound as a central scaffold.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Deprotection & Diversification cluster_2 Phase 3: Screening A tert-Butyl 4-(aminomethyl) azepane-1-carboxylate C Amide Coupling (e.g., HATU, EDCI) A->C B Diverse Carboxylic Acids (R-COOH) B->C D Boc-Protected Amide Library (Scaffold-R) C->D Yields diverse amide derivatives E Boc Deprotection (TFA or HCl) D->E F Azepane Amine Salt Library E->F H Reductive Amination (e.g., NaBH(OAc)₃) F->H G Diverse Aldehydes/Ketones (R'-CHO) G->H I Final Compound Library (R'-CH₂-Scaffold-R) H->I Introduces second diversity point J High-Throughput Screening (HTS) - Binding Assays (e.g., HTRF) - Functional Assays (e.g., cAMP, β-arrestin) I->J

Caption: Workflow for GPCR-targeted library synthesis.

Protocol 1: Parallel Amide Coupling for Library Generation

This protocol describes a representative procedure for coupling the primary amine of this compound with a library of carboxylic acids in a 96-well plate format.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid library (1.1 eq per well)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMF (e.g., 0.5 M).

    • Prepare stock solutions of each carboxylic acid in DMF in a separate 96-well plate (e.g., 0.55 M).

    • Prepare a freshly made "coupling cocktail" solution in DMF containing HATU and DIPEA.

  • Reaction Setup:

    • Under an inert atmosphere, dispense the carboxylic acid solutions into the corresponding wells of the reaction block.

    • Add the stock solution of this compound to each well.

    • Initiate the reaction by adding the coupling cocktail to each well.

  • Reaction and Workup:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Quench the reaction by adding an aqueous solution of saturated sodium bicarbonate to each well.

    • Perform a liquid-liquid extraction by adding ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction twice.

    • Combine the organic extracts in a clean 96-well plate.

    • Evaporate the solvent under reduced pressure to yield the crude Boc-protected amide library.

  • Purification and Analysis:

    • The crude products can be purified via high-throughput preparative HPLC-MS.

    • Confirm the identity and purity of the final compounds using LC-MS analysis.

Rationale for Choices:

  • HATU: A highly efficient and low-racemization coupling reagent suitable for a wide range of carboxylic acids and amines.

  • DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to ensure the primary amine is in its free base form for optimal reactivity.

  • DMF: An excellent polar aprotic solvent that dissolves most reagents and intermediates in peptide-style couplings.

Core Application II: Synthesis of Novel Peptide Mimetics

Peptide-based therapeutics often suffer from poor metabolic stability (due to protease degradation) and low oral bioavailability.[10] Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations.[11] this compound is an excellent building block for creating non-natural peptide backbones or for C-terminal modification.

Scientific Rationale

Incorporating the azepane structure into a peptide sequence disrupts the natural amide backbone, making it resistant to cleavage by proteases. The aminomethyl group can act as a surrogate for an alpha-amino acid, extending the peptide chain. The resulting structure has altered conformational properties, which can be used to lock the molecule into a bioactive conformation, enhancing receptor affinity and selectivity.[12]

Workflow for Solid-Phase Synthesis of a Modified Peptide

This diagram shows the incorporation of the azepane moiety onto a solid-phase resin, followed by chain extension.

G A 1. Rink Amide Resin Swelling (DMF) 2. Fmoc Deprotection (Piperidine) B Free Amine on Resin A->B D AA1 Coupled to Resin B->D 1. Couple AA1 C Fmoc-Protected Amino Acid (AA1) + Coupling Reagent (HATU) C->D E Fmoc Deprotection D->E 2. Deprotect G Azepane Moiety Coupled E->G 3. Couple Azepane F Boc-Azepane-COOH* + Coupling Reagent F->G H Boc & Side-Chain Deprotection + Cleavage from Resin (TFA Cocktail) G->H 4. Cleave I Final Peptide Mimetic (H₂N-Azepane-AA1-CONH₂) H->I

Caption: Solid-phase synthesis of an azepane-containing peptide mimetic. Note: Requires prior synthesis of the Boc-protected azepane carboxylic acid derivative.

Protocol 2: Boc-Group Deprotection

This is a fundamental step required to unmask the azepane ring nitrogen for further functionalization, such as in the second phase of the GPCR library synthesis or for N-alkylation in peptidomimetic design.

Materials:

  • Boc-protected azepane derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dipeptidyl peptidase (DPP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected azepane derivative in DCM (e.g., 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup:

    • Remove the solvent and excess TFA under reduced pressure.

    • Re-dissolve the residue in DCM.

    • Carefully neutralize the mixture by washing with saturated aqueous NaHCO₃. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • Purification:

    • The resulting free amine can often be used directly in the next step. If necessary, it can be purified by silica gel chromatography or by salt formation and recrystallization.

Rationale for Choices:

  • TFA: A strong acid that efficiently cleaves the acid-labile Boc group without affecting most other common protecting groups (e.g., Cbz, Fmoc) or amide bonds.

  • DCM: A common solvent for deprotection reactions that is relatively inert and easily removed.

  • 0 °C Start: The reaction is often started at a lower temperature to control the initial exothermic reaction upon adding the strong acid.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its unique combination of a conformationally flexible seven-membered ring and orthogonally protected amine functionalities provides medicinal chemists with a robust scaffold to generate novel molecules with desirable pharmacological profiles. The strategic incorporation of this azepane derivative can lead to the discovery of potent and selective ligands for challenging targets like GPCRs and can be used to engineer peptidomimetics with enhanced drug-like properties. The protocols and workflows described herein offer a practical foundation for researchers to unlock the full potential of this valuable synthetic tool.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link][3][13]

  • Reut, A. A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(10), 7161–7174. [Link][2]

  • European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link][1]

  • Bunnage, M. E., et al. (2013). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry, 56(15), 6013-6028. [Link][14]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1143–1151. [Link][6]

  • Wang, D., et al. (2018). Recent Trends and Applications of Molecular Modeling in GPCR–Ligand Recognition and Structure-Based Drug Design. International Journal of Molecular Sciences, 19(7), 2105. [Link][7]

  • Zhang, R., & Xie, X. Q. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link][15]

  • Wang, D., et al. (2018). Recent Trends and Applications of Molecular Modeling in GPCR⁻Ligand Recognition and Structure-Based Drug Design. PubMed, 30036949. [Link][8]

  • Limongelli, V., et al. (2024). Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. Nature Reviews Drug Discovery. [Link][9]

  • Vankayala, S. L., & Ganesan, A. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. European Journal of Organic Chemistry, 2020(48), 7481-7498. [Link][10]

  • Arver, B., et al. (2008). Structures of potent selective peptide mimetics bound to carboxypeptidase B. Biochemistry, 47(12), 3743–3750. [Link][12]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in drug discovery. Current Medicinal Chemistry, 27(13), 2097-2100. [Link][11]

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Application Note: A Modular Approach to the Synthesis of Novel Inhibitors Utilizing an Aminomethylazepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Saturated heterocyclic scaffolds are foundational elements in drug design, with the azepane ring system emerging as a particularly valuable motif.[1] Azepane derivatives offer a three-dimensional architecture that can lead to improved pharmacological properties compared to their more common six-membered piperidine counterparts. This application note details a modular and efficient synthetic strategy for creating a diverse library of potential inhibitors built upon a 4-aminomethylazepane core. This scaffold provides a versatile anchor point for derivatization, enabling systematic exploration of structure-activity relationships (SAR).

The protocols herein are designed to be robust and adaptable, focusing on two key synthetic transformations: the construction of a protected aminomethylazepane scaffold and its subsequent functionalization via amide bond formation. As a representative application, this guide will focus on the synthesis of potential kinase inhibitors, a class of therapeutics where heterocyclic scaffolds are frequently employed to achieve potency and selectivity.[2][3][4][5]

Part 1: Rationale and Design Strategy

The Azepane Scaffold: A Privileged Structure

The choice of the azepane ring is a strategic decision rooted in the principles of bioisosterism and scaffold hopping. While piperidine is a mainstay in many approved drugs, expanding the ring to the seven-membered azepane can alter the conformation and vectoral projection of appended functional groups. This modification can lead to:

  • Novel Intellectual Property: Moving into a less explored chemical space.

  • Improved Pharmacokinetics: Potentially enhancing metabolic stability or altering solubility profiles.

  • Enhanced Target Engagement: Providing a better fit for the binding pocket of a biological target.

Modular Synthesis Approach

The strategy outlined employs a modular or "building block" approach, which is highly amenable to library synthesis for high-throughput screening. The target molecules are conceptually broken down into three components:

  • The Core: A protected 4-aminomethylazepane.

  • The Linker: The amide bond, formed from the primary amine of the core.

  • The Diversity Element (R-group): A variable functional group introduced via a carboxylic acid.

This design allows for the rapid generation of numerous analogs by simply changing the carboxylic acid coupling partner.

G cluster_0 Inhibitor Design Strategy Core Aminomethylazepane Core Scaffold Linker Amide Bond Linker Core->Linker Provides 3D structure and primary amine R_Group Diversity Element (R-Group) Linker->R_Group Coupling Site

Caption: Modular design of aminomethylazepane-based inhibitors.

Part 2: Synthesis of the Core Scaffold

The synthesis of the core scaffold, tert-butyl (azepan-4-ylmethyl)carbamate, is a critical first step. A robust multi-step synthesis is required to produce this key intermediate with high purity. The use of a tert-butyloxycarbonyl (Boc) protecting group is essential to prevent unwanted side reactions on the primary amine during subsequent functionalization steps.[6][7][8][9]

G start Commercially Available Azepan-4-one step1 Step 1: Wittig Reaction (Formation of Alkene) start->step1 step2 Step 2: Hydroboration-Oxidation (Alcohol Formation) step1->step2 step3 Step 3: Mesylation & Azide Substitution (SN2 Reaction) step2->step3 step4 Step 4: Staudinger Reduction (Amine Formation) step3->step4 step5 Step 5: Boc Protection (Final Scaffold) step4->step5 end tert-butyl (azepan-4-ylmethyl)carbamate step5->end

Sources

Application Notes & Protocols: A Guide to the N-Alkylation of tert-butyl 4-(aminomethyl)azepane-1-carboxylate via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a crucial structural motif in medicinal chemistry.[1][2][3] Its inherent conformational flexibility allows for optimal spatial arrangement of substituents, making it a valuable scaffold for engaging with complex biological targets. Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, and antiviral properties.[1][3]

Functionalization of the azepane core is paramount for modulating its physicochemical and pharmacological properties. N-alkylation, in particular, is a fundamental strategy for expanding molecular diversity, enhancing target affinity, and improving pharmacokinetic profiles. This guide provides a detailed protocol and the underlying scientific principles for the N-alkylation of tert-butyl 4-(aminomethyl)azepane-1-carboxylate, a versatile building block for pharmaceutical research. We will focus on reductive amination, a robust and highly efficient method that has become a cornerstone of modern amine synthesis.[4][5][6]

Core Principles: Why Reductive Amination is the Method of Choice

The N-alkylation of a primary amine, such as our azepane substrate, can be approached in several ways. While direct alkylation with alkyl halides seems straightforward, it is often plagued by a lack of control, leading to over-alkylation and a mixture of secondary, tertiary, and even quaternary ammonium salts.[5][7]

Reductive amination elegantly circumvents this issue by offering a controlled, one-pot procedure.[8] The process involves two key stages:

  • Iminium Ion Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is subsequently protonated to an electrophilic iminium ion.

  • In-Situ Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion to the desired N-alkylated amine as it is formed.

The success of this one-pot strategy hinges on the choice of the reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃ or "STAB," is the reagent of choice for this transformation.[9][10] Its efficacy is rooted in its mild and selective nature. The electron-withdrawing acetoxy groups temper the reactivity of the borohydride, making it incapable of reducing the starting aldehyde or ketone at a significant rate.[7] However, it is highly effective at reducing the more reactive iminium ion intermediate. This chemoselectivity ensures that the reaction proceeds cleanly to the desired product, tolerating a wide array of other functional groups.[8]

G Figure 1: General Workflow of One-Pot Reductive Amination cluster_reactants Reactants cluster_process One-Pot Reaction Vessel Amine tert-butyl 4-(aminomethyl) azepane-1-carboxylate Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl (Solvent, cat. Acid) Carbonyl Aldehyde or Ketone (R-CHO / R-CO-R') Product N-Alkylated Azepane Product Iminium->Product Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Iminium Hydride Delivery

Caption: General workflow of the one-pot reductive amination process.

Detailed Experimental Protocol

This protocol details the N-alkylation of this compound with isobutyraldehyde as a representative carbonyl partner.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₁₂H₂₄N₂O₂228.331.01.0
IsobutyraldehydeC₄H₈O72.111.21.2
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.51.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9610 mL-
Acetic Acid (optional catalyst)C₂H₄O₂60.050.10.1
Saturated Sodium Bicarbonate (NaHCO₃)--~20 mL-
Dichloromethane (DCM) for extractionCH₂Cl₂84.93~30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)----
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (228 mg, 1.0 mmol).

  • Dissolution: Add 10 mL of 1,2-dichloroethane (DCE) to the flask and stir until the amine is fully dissolved.

  • Addition of Carbonyl: Add isobutyraldehyde (109 µL, 1.2 mmol, 1.2 equiv.) to the solution.

  • Catalyst Addition (Optional but Recommended): For less reactive carbonyls or amines, add glacial acetic acid (6 µL, 0.1 mmol, 0.1 equiv.) to catalyze iminium ion formation.

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv.) to the reaction mixture in portions over 5 minutes. Note: STAB is hygroscopic; handle it quickly.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reagent and acid.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 15 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

Mechanistic Deep Dive: The "Why" Behind the Protocol

Understanding the causality behind each step is crucial for troubleshooting and adapting the protocol.

  • Choice of Solvent: Anhydrous aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are essential.[9] Protic solvents such as methanol are incompatible with STAB, as they will react with and decompose the reagent.[9][10]

  • Role of Acetic Acid: The formation of the iminium ion from the initial carbinolamine intermediate is a dehydration step.[7] This step is catalyzed by acid.[8] A catalytic amount of a weak acid like acetic acid can significantly accelerate the reaction, particularly with ketones, without making the solution so acidic that it fully protonates and deactivates the starting amine nucleophile.

  • Stoichiometry: A slight excess of the carbonyl compound (1.1-1.2 equiv.) is often used to ensure complete consumption of the more valuable amine. An excess of the reducing agent (1.4-2.0 equiv.) is necessary to drive the reduction to completion and account for any minor decomposition due to trace moisture.[7]

Caption: Key steps in the reductive amination mechanism.

Expected Outcomes and Troubleshooting

The described protocol is highly reliable, typically affording good to excellent yields of the desired N-alkylated product.

Typical Data
Alkylating Agent (Carbonyl)Reaction Time (h)Typical Yield (%)Purity (%)
Isobutyraldehyde4-685-95%>98%
Cyclohexanone8-1280-90%>98%
Benzaldehyde6-888-96%>98%

Purity is estimated post-chromatography.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or inactive reagent.Allow the reaction to run longer. Use fresh, high-purity STAB from a newly opened container.
Low Yield Poor quality reagents; work-up issues.Ensure all reagents are pure and the solvent is anhydrous. Perform extractions carefully to avoid product loss.
Formation of Dialkylated Product This is highly unlikely with this method but could indicate a different reaction pathway is active.Confirm the identity of the starting materials and product. This method is designed to prevent dialkylation.[5]
Aldehyde/Ketone Reduction Use of a non-selective reducing agent (e.g., NaBH₄).Ensure you are using STAB, as it is selective for the iminium ion over the carbonyl group.[10]

Conclusion

The N-alkylation of this compound via reductive amination with sodium triacetoxyborohydride is a powerful and versatile tool for medicinal chemists and drug development professionals. Its operational simplicity, high chemoselectivity, and broad substrate scope make it a superior choice over classical alkylation methods. The protocol described herein is robust, scalable, and readily adaptable for the synthesis of diverse libraries of azepane derivatives, facilitating the exploration of this valuable chemical space in the quest for novel therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Wilson, F. X., et al. (2016). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 21(11), 1493. [Link]

  • Aeyad, T. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • ResearchGate. Intramolecular reductive aminations for the formation of azepanes. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1698-1741. [Link]

  • Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Christoffers, J., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • LibreTexts. Reductive Amination. Chemistry LibreTexts. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]

  • Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Gribanov, P. S., et al. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 23(10), 2449. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of tert-butyl 4-(aminomethyl)azepane-1-carboxylate for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PEP-260105 Revision: 1.0 For Distribution To: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The field of peptide therapeutics is increasingly focused on moving beyond the canonical 20 amino acids to enhance pharmacological properties. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy for improving metabolic stability, receptor affinity, selectivity, and oral bioavailability.[1][2][3] This document provides detailed application notes and protocols for the use of tert-butyl 4-(aminomethyl)azepane-1-carboxylate , a key building block for introducing a seven-membered azepane ring into a peptide backbone.

The azepane scaffold serves as a unique proline analogue, inducing specific conformational constraints that can lock a peptide into a bioactive conformation.[4] This guide will detail its physicochemical properties, the strategic rationale for its use in peptidomimetic design, and validated, step-by-step protocols for its successful incorporation using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties & Handling

Accurate characterization of the building block is fundamental to successful synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[5][6]
Molecular Weight 228.33 g/mol [5]
CAS Number 1369353-14-9[7]
Appearance Off-white to pale yellow solidVendor Data
Storage 2-8°C, Keep in dark place, sealed in dry[5]

Safety & Handling: While not classified as acutely toxic, standard laboratory precautions should be observed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation. In case of contact, wash skin thoroughly with soap and water. Consult the Safety Data Sheet (SDS) for complete hazard information.[7]

Scientific Rationale: The Azepane Advantage in Peptide Design

The incorporation of cyclic non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug design.[4] The azepane moiety of this compound offers distinct advantages:

  • Conformational Rigidity: The seven-membered ring structure significantly reduces the rotational freedom of the peptide backbone compared to linear amino acids.[2][3] This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

  • Exploring Novel Chemical Space: The azepane ring introduces a unique topology, allowing the peptide to adopt secondary structures, such as turns, that may not be accessible with standard proteinogenic residues. This enables the exploration of novel pharmacophores.[4][8]

  • Enhanced Stability: The cyclic structure can confer resistance to enzymatic degradation by proteases, which often recognize and cleave specific linear sequences, thereby increasing the in vivo half-life of the peptide.[4]

  • Orthogonal Functionality: The molecule presents two distinct amine functionalities. The primary aminomethyl group is used for peptide bond formation, while the secondary amine within the azepane ring is protected with a tert-butyloxycarbonyl (Boc) group. This Boc group is orthogonal to the 9-fluorenylmethyloxycarbonyl (Fmoc) group used for Nα-protection in standard SPPS, allowing for selective deprotection and further functionalization of the azepane nitrogen on-resin if desired.[9][]

Experimental Protocols: Incorporation via Fmoc SPPS

The following protocols are designed for manual Solid-Phase Peptide Synthesis (SPPS) using the standard Fmoc/tBu strategy.[11][12] They are based on a 0.1 mmol synthesis scale.

Materials & Reagents
  • Resin: Rink Amide or other suitable resin pre-loaded with the first Fmoc-protected amino acid (0.1 mmol).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.

  • Deprotection: 20% Piperidine in DMF (v/v).

  • Building Block: this compound.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N-Diisopropylethylamine (DIEA).

  • Washing Solution: DMF, DCM.

  • Monitoring: Ninhydrin (Kaiser) test kit.

  • Cleavage: Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2 v/v/v/v) or other suitable cleavage cocktail.

  • Precipitation: Cold diethyl ether.

Workflow for a Single Coupling Cycle

The diagram below outlines the core steps for incorporating the azepane building block into the growing peptide chain.

SPPS_Coupling_Workflow Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Step 1 Wash1 DMF Wash (3x) Deprotection->Wash1 Step 2 Coupling Coupling Reaction: 1. Azepane Building Block 2. HBTU/HATU 3. DIEA in DMF Wash1->Coupling Step 3 Wash2 DMF Wash (3x) Coupling->Wash2 Step 4 End Azepane-Peptide-Resin Wash2->End Success

Caption: Workflow for incorporating the azepane moiety via Fmoc-SPPS.

Step-by-Step Protocol for Incorporation

This protocol begins after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

  • Resin Preparation & Swelling:

    • Place the peptide-resin (0.1 mmol) in a suitable reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.[11]

  • Fmoc Deprotection (if not already done):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling the Azepane Building Block:

    • Activation Solution: In a separate vial, dissolve this compound (0.07 g, 0.3 mmol, 3 eq) and HBTU (0.11 g, 0.29 mmol, 2.9 eq) in DMF (2 mL).

    • Add DIEA (105 µL, 0.6 mmol, 6 eq) to the activation solution and vortex for 1-2 minutes. The solution should turn yellowish.

    • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended compared to standard proteinogenic amino acids.[12]

    • Monitoring: Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete and a second coupling (recoupling) is required.[12]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next cycle.

  • Capping (Optional but Recommended):

    • If the ninhydrin test remains positive after a second coupling, any unreacted free amines should be capped to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5:10:85 v/v/v) for 30 minutes.[11]

    • Wash the resin with DMF (3 x 1 min).

Peptide Cleavage and Precipitation

Once the full peptide sequence is assembled, the peptide is cleaved from the solid support, and side-chain protecting groups are removed.

  • Wash the final peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., Reagent B, ~5-10 mL per 0.1 mmol of resin) to the resin.

  • Agitate at room temperature for 2-4 hours.[12]

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • Precipitate the peptide by adding the TFA solution dropwise to a large volume (~40 mL) of cold diethyl ether.[12]

  • Centrifuge the mixture to pellet the crude peptide, decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

  • Dry the crude peptide under vacuum.

Analytical Characterization

It is crucial to verify the successful incorporation of the azepane moiety and the overall purity of the final peptide.

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC (RP-HPLC) to assess the purity of the crude peptide and to purify the final product.[13][14]

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) or MALDI-TOF to confirm the molecular weight of the purified peptide.[13][15] The observed mass should match the theoretical mass calculated for the sequence containing the azepane modification (C₁₂H₂₂N₂O).

Advanced Application: Orthogonal Deprotection and On-Resin Modification

The Boc group on the azepane ring is stable to the piperidine used for Fmoc removal but labile to the final TFA cleavage.[9][16] This orthogonality can be exploited for site-specific modification of the azepane nitrogen while the peptide remains on the resin.

Orthogonal_Deprotection Start Fmoc-Peptide(Azepane-Boc)-Resin Deprotection Mild TFA Treatment (e.g., 1-5% TFA in DCM) Start->Deprotection Step 1 Wash Wash & Neutralize (DCM, DIEA/DCM) Deprotection->Wash Step 2 Functionalization On-Resin Functionalization (e.g., Acylation, Alkylation) Wash->Functionalization Step 3 End Fmoc-Peptide(Azepane-Functionalized)-Resin Functionalization->End Success

Caption: On-resin modification via orthogonal Boc deprotection.

Protocol Brief:

  • After coupling the azepane building block and subsequent amino acids, the fully protected peptide-resin can be treated with a mild solution of TFA in DCM (e.g., 2-5% TFA) for 30-60 minutes to selectively remove the Boc group.

  • The resin must be thoroughly washed with DCM and neutralized (e.g., with 5% DIEA in DCM) to free the secondary amine.

  • The newly exposed amine on the azepane ring can then be acylated, alkylated, or used in other on-resin chemistries before final cleavage of the peptide.

References

Application Notes & Protocols for the Industrial Production of tert-Butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the industrial-scale synthesis of tert-butyl 4-(aminomethyl)azepane-1-carboxylate, a critical building block in modern medicinal chemistry. The azepane motif is a key structural component in numerous pharmaceutical agents, yet its synthesis presents considerable challenges compared to more common five- and six-membered nitrogen heterocycles.[1][2][3] This guide details a robust and scalable synthetic strategy, beginning from a commercially viable piperidine precursor and proceeding through a key nitrile reduction step. We will elucidate the causal reasoning behind procedural choices, provide detailed step-by-step protocols, and outline critical parameters for process control, safety, and quality assurance, tailored for researchers, scientists, and drug development professionals.

Strategic Overview and Retrosynthetic Analysis

The industrial synthesis of complex molecules demands a strategy that balances efficiency, cost, scalability, and safety. While numerous methods exist for the synthesis of azepane derivatives, many involve multi-step sequences or Beckmann rearrangements that are not always amenable to large-scale production due to high step counts and potential for side reactions.[1][2]

Our selected strategy circumvents these issues by employing a ring-expansion of a readily available piperidine-based starting material, followed by functional group interconversion and a highly efficient catalytic hydrogenation. This approach minimizes step count and utilizes well-established, scalable industrial reactions.

Chosen Synthetic Pathway

The retrosynthetic analysis reveals a three-stage approach, starting from tert-butyl 4-oxopiperidine-1-carboxylate.

G Final_Product This compound Nitrile_Intermediate tert-Butyl 4-(cyanomethylidene)azepane-1-carboxylate Final_Product->Nitrile_Intermediate Catalytic Hydrogenation (Nitrile & Alkene Reduction) Ketone_Intermediate tert-Butyl 4-oxoazepane-1-carboxylate Nitrile_Intermediate->Ketone_Intermediate Horner-Wadsworth-Emmons Reaction Starting_Material tert-Butyl 4-oxopiperidine-1-carboxylate Ketone_Intermediate->Starting_Material Ring Expansion (e.g., with Ethyl Diazoacetate)

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous for several reasons:

  • Cost-Effective Start: It begins with a commercially available and relatively inexpensive piperidine derivative.

  • Efficient Ring Formation: The ring expansion to the seven-membered azepane ketone is a known process that can be optimized for large-scale operations.[4]

  • Robust C-C Bond Formation: The Horner-Wadsworth-Emmons reaction is a high-yielding and reliable method for converting ketones to α,β-unsaturated nitriles.

  • Clean Final Step: Catalytic hydrogenation is the preferred industrial method for reducing nitriles to primary amines due to its high atom economy and the generation of minimal waste.[5][6]

Detailed Synthesis Protocols

Stage 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate (3)

This stage involves the ring expansion of tert-butyl 4-oxopiperidine-1-carboxylate (1). A common industrial method for this transformation utilizes a diazo-transfer reagent, such as ethyl diazoacetate (2), often in the presence of a Lewis acid catalyst.[4]

Reaction Scheme: (1) + (2) → (3)

Protocol:

  • Reactor Setup: A cryogenically-rated, inerted glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel is required. The system must be scrupulously dried and purged with nitrogen.

  • Reagent Charging:

    • Charge the reactor with tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

    • Cool the mixture to the specified reaction temperature (e.g., -78°C to -20°C, process dependent).[4]

    • In a separate vessel, prepare a solution of the Lewis acid catalyst (e.g., BF₃·OEt₂) in anhydrous DCM.

  • Reaction Execution:

    • Slowly add the Lewis acid solution to the stirred reactor mixture, maintaining the target temperature.

    • Add a solution of ethyl diazoacetate (1.1-1.5 eq) dropwise via the addition funnel over several hours. CAUTION: Diazo compounds are potentially explosive and must be handled with extreme care. The rate of addition is critical to control the exotherm and gas evolution.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or in-line IR) until consumption of the starting material is complete.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone (3), which is often used in the next step without further purification.[4]

Stage 2: Synthesis of tert-Butyl 4-(cyanomethylidene)azepane-1-carboxylate (5)

This step utilizes the Horner-Wadsworth-Emmons (HWE) reaction to convert the ketone (3) into an α,β-unsaturated nitrile (5) using a phosphonate reagent like diethyl cyanomethylphosphonate (4).

Reaction Scheme: (3) + (4) --[Base]--> (5)

Protocol:

  • Reactor Setup: An inerted reactor with stirring, temperature control, and an addition funnel is required.

  • Reagent Charging:

    • Charge the reactor with diethyl cyanomethylphosphonate (1.2 eq) and a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

    • Cool the solution to 0°C.

    • Add a strong base (e.g., sodium hydride, 1.2 eq, 60% dispersion in mineral oil) portion-wise, allowing for controlled hydrogen evolution. CAUTION: NaH is highly reactive and flammable.

    • Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the phosphonate anion.

  • Reaction Execution:

    • Prepare a solution of the crude ketone (3) (1.0 eq) in anhydrous THF.

    • Add this solution dropwise to the reactor containing the phosphonate anion, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 4-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0°C and quench by the slow addition of water.

    • Dilute with ethyl acetate and separate the layers.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The crude product (5) can be purified by column chromatography or used directly in the final step if purity is sufficient.

Stage 3: Catalytic Hydrogenation to this compound (6)

This is the final and most critical step, involving the simultaneous reduction of both the carbon-carbon double bond and the nitrile group to yield the target primary amine (6). The choice of catalyst and conditions is paramount to ensure high selectivity and prevent the formation of secondary and tertiary amine by-products.[5][6]

G cluster_0 Hydrogenation Workflow Reactor_Prep 1. Prepare & Inert High-Pressure Reactor Reagent_Charge 2. Charge Substrate (5), Solvent (e.g., Methanol), and Catalyst (e.g., Raney Co) Reactor_Prep->Reagent_Charge Ammonia_Add 3. Add Ammonia (optional) to Suppress Side Reactions Reagent_Charge->Ammonia_Add Pressurize 4. Pressurize with H₂ (e.g., 100-500 psi) Ammonia_Add->Pressurize React 5. Heat to Reaction Temp (e.g., 50-100°C) & Stir Pressurize->React Monitor 6. Monitor H₂ Uptake and Sample for GC/LC-MS React->Monitor Cooldown 7. Cool, Vent, and Purge with N₂ Monitor->Cooldown Filtration 8. Filter Catalyst (Under Inert Atmosphere) Cooldown->Filtration Isolation 9. Concentrate Filtrate & Purify Product (6) Filtration->Isolation QC 10. Final QC Analysis (Purity, Identity) Isolation->QC

Caption: Industrial workflow for the final catalytic hydrogenation step.

Protocol:

  • Catalyst Selection & Rationale: Raney Cobalt is an excellent choice for this transformation. It is highly active for nitrile hydrogenation and generally more selective towards primary amines than Raney Nickel.[7] Rhodium catalysts can also be used for milder conditions but are often more expensive.[8] The addition of ammonia is a common industrial practice to minimize the formation of secondary amines by shifting the equilibrium away from the condensation of the product amine with the intermediate imine.[5][9]

  • Reactor Setup: A high-pressure hydrogenation reactor (e.g., a Parr autoclave) is mandatory.

  • Reaction Execution:

    • Under an inert nitrogen atmosphere, charge the autoclave with the unsaturated nitrile (5) (1.0 eq), a suitable solvent (e.g., methanol or isopropanol), and the Raney Cobalt catalyst (5-10% w/w, pre-washed).

    • (Optional but recommended) If using ammonia, saturate the solvent with ammonia gas or add a solution of ammonia in methanol.

    • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 100-500 psi).[7]

    • Begin stirring and heat the reactor to the target temperature (e.g., 60-100°C).

    • The reaction is monitored by observing hydrogen uptake. Once uptake ceases, maintain conditions for an additional 1-2 hours to ensure full conversion.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system thoroughly with nitrogen.

    • CAUTION: Hydrogenation catalysts are often pyrophoric upon exposure to air. The catalyst must be filtered under a wet, inert atmosphere (e.g., through a pad of Celite® under a nitrogen blanket).

    • Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound (6).

    • The final product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Quality Control and Data Summary

A robust process requires stringent quality control at each stage. The final product must be analyzed to confirm its identity and purity.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): To determine purity (>98% is a typical industrial target).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.

  • Elemental Analysis: To confirm the elemental composition.

ParameterStage 1 (Ketone)Stage 2 (Nitrile)Stage 3 (Amine)
Key Reagents Ethyl DiazoacetateDiethyl cyanomethylphosphonateHydrogen Gas, Raney Co
Typical Solvent DichloromethaneTetrahydrofuranMethanol / Ammonia
Temperature -78 to -20 °C0 °C to RT60 - 100 °C
Pressure AtmosphericAtmospheric100 - 500 psi
Typical Yield >90% (crude)80 - 95%>90%
Purity Target Used crude>95%>98%
QC Checkpoints GC-MSLC-MS, TLCHPLC, LC-MS, NMR

Safety and Environmental Considerations

  • Diazo Compounds: Ethyl diazoacetate is toxic and potentially explosive. Operations should be conducted behind a blast shield, and temperatures must be strictly controlled.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. The hydrogenation area must be properly ventilated and equipped with hydrogen sensors. All equipment must be properly grounded.

  • Pyrophoric Catalysts: Raney catalysts can ignite spontaneously in air. They must always be handled under a liquid or inert atmosphere.

  • Cyanide Reagents: Phosphonate reagents containing cyanide must be handled with care. The work-up should be designed to avoid acidic conditions that could generate hydrogen cyanide gas.

  • Waste Management: Solvents should be recycled where possible. Catalyst waste must be passivated before disposal according to local regulations.

Conclusion

The described multi-stage process provides a scalable and industrially viable route for the production of this compound. By leveraging a strategic ring expansion followed by a robust HWE olefination and a highly selective catalytic hydrogenation, this protocol addresses the synthetic challenges associated with azepane chemistry.[1][2] Strict adherence to the outlined procedures, safety protocols, and quality control measures will ensure the consistent and safe production of this valuable pharmaceutical intermediate.

References

  • Foubelo, F., & Yus, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • ResearchGate. (n.d.). Nitrile hydrogenation to primary amine. [Diagram].
  • Google Patents. (1983). Method for the hydrogenation of nitriles to primary amines. US4375003A.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Google Patents. (1988). Process for the hydrogenation of nitriles to primary amines. US4739120A.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Sigma-Aldrich. (n.d.).
  • The University of Manchester. (n.d.).
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds.
  • Nature. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (n.d.). Synthesis of bridged azepane β-amino esters (±)-25, (±)-26, and (±)-27.
  • PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)
  • ResearchGate. (2025).
  • Pharmaffiliates. (n.d.). CAS No : 878630-84-3 | Product Name : (S)
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • BenchChem. (2025).
  • Aaronchem. (n.d.). TERT-BUTYL (3S,4S)
  • Vulcanchem. (n.d.). tert-Butyl 3-(bromomethyl)
  • PubChem. (n.d.).
  • Google Patents. (n.d.). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubChemLite. (n.d.). Tert-butyl 3-(aminomethyl)
  • PubChemLite. (n.d.). Tert-butyl 4-amino-5-(hydroxymethyl)
  • PubChemLite. (n.d.). Tert-butyl 3-(bromomethyl)
  • PubChem. (n.d.). Tert-butyl 3-(4-cyanoanilino)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-(Aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-butyl 4-(aminomethyl)azepane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will explore the underlying chemical principles, provide detailed troubleshooting protocols, and answer frequently asked questions encountered in the field.

I. Synthetic Overview & Strategy

The synthesis of this compound is a critical process for creating advanced intermediates used in the development of novel therapeutics. The azepane scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4 position provides a key vector for molecular elaboration.[1][2]

The most prevalent and scalable synthetic route involves the reduction of a nitrile intermediate, tert-butyl 4-(cyanomethyl)azepane-1-carboxylate . This precursor is typically synthesized from commercially available tert-butyl 4-oxoazepane-1-carboxylate .[3] This guide will focus on optimizing the final, critical reduction step.

Synthetic_Workflow A tert-Butyl 4-oxoazepane-1-carboxylate B tert-Butyl 4-((tosyloxy)methyl) azepane-1-carboxylate (or other activated alcohol) A->B 1. NaBH4 2. TsCl, Py C tert-Butyl 4-(cyanomethyl)azepane-1-carboxylate B->C NaCN, DMSO D tert-Butyl 4-(aminomethyl)azepane-1-carboxylate (Target Molecule) C->D Reduction Step (Focus of this Guide)

Caption: General synthetic workflow for the target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the nitrile precursor to the primary amine?

The two most widely employed methods are catalytic hydrogenation and chemical reduction with metal hydrides.

  • Catalytic Hydrogenation: This method typically uses Raney® Nickel (Raney Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere. It is often preferred for its scalability, cost-effectiveness, and milder reaction conditions.[4]

  • Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[5][6] It is highly effective but requires stringent anhydrous conditions and careful handling.

Q2: Which reduction method generally provides a higher yield?

Both methods can achieve excellent yields (>90%) when properly optimized.[7][8] The choice often depends on available equipment, scale, and tolerance for specific impurities. Catalytic hydrogenation with Raney Ni, especially when modified with additives like potassium borohydride (KBH₄), is known for its high efficiency and selectivity for primary amines.[7][8] LiAlH₄ is also very high-yielding but can be less chemoselective if other reducible functional groups are present in the molecule.[9]

Q3: Is the Boc protecting group stable under the reduction conditions?

The tert-butoxycarbonyl (Boc) group is generally stable under the neutral or basic conditions of Raney Ni hydrogenation and LiAlH₄ reduction. However, it is highly sensitive to acid.[] Therefore, acidic workups or the use of acidic catalysts must be strictly avoided to prevent premature deprotection and subsequent yield loss.

III. Troubleshooting Guide: Nitrile Reduction Step

This section addresses specific problems you may encounter during the reduction of tert-butyl 4-(cyanomethyl)azepane-1-carboxylate.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Is Starting Material (Nitrile) Consumed? (Check by TLC/LCMS) Start->Check_SM Check_Side_Products Are Major Side Products Observed? Check_SM->Check_Side_Products Yes Inactive_Reagent Problem: Inactive Reagent/Catalyst Solution: Use fresh LAH, activate Raney Ni, check H2 pressure. Check_SM->Inactive_Reagent No Success High Yield, Pure Product Check_Side_Products->Success No Secondary_Amine Problem: Secondary Amine Formation (Dimer, R-CH2-NH-CH2-R) Solution: Use Raney Ni/KBH4, add NH3 to hydrogenation. Check_Side_Products->Secondary_Amine Yes Suboptimal_Cond Problem: Suboptimal Conditions Solution: Increase temperature, prolong reaction time, check solvent. Inactive_Reagent->Suboptimal_Cond Boc_Cleavage Problem: Boc Group Cleavage Solution: Ensure workup is neutral or basic. Avoid all acids. Secondary_Amine->Boc_Cleavage Incomplete_Reduction Problem: Imine Intermediate Solution: Ensure sufficient reducing agent, extend reaction time. Boc_Cleavage->Incomplete_Reduction

Caption: Decision tree for troubleshooting low-yield reactions.

Problem 1: Low conversion of the starting nitrile.

Q: My reaction has stalled, and TLC/LCMS analysis shows a significant amount of unreacted nitrile. What went wrong?

A: This issue typically points to inactive reagents or suboptimal reaction conditions.

  • For LiAlH₄ Reductions:

    • Cause: LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric water or residual water in the solvent or glassware.

    • Solution: Ensure your solvent (e.g., THF, Diethyl Ether) is freshly distilled and anhydrous. Dry all glassware in an oven immediately before use. Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content. The reaction should be run under a dry, inert atmosphere (Nitrogen or Argon).[11]

  • For Catalytic Hydrogenation (Raney Ni):

    • Cause: The Raney Ni catalyst may be inactive. Commercial Raney Ni is often stored in water or ethanol and its activity can decrease over time.

    • Solution: Use freshly prepared or activated Raney Ni. Ensure the hydrogen supply is adequate and that the reaction vessel is properly sealed to maintain pressure. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.[7][12]

Problem 2: The major product is an impurity, not the desired primary amine.

Q: My starting material is consumed, but the main product is not what I expected. What are the likely side products and how can I avoid them?

A: The most common side reaction in nitrile reductions is the formation of secondary and tertiary amines.[4]

  • Mechanism of Side Product Formation: The reduction proceeds through an intermediate imine (R-CH=NH). This imine can react with the already-formed primary amine product (R-CH₂NH₂) to form a new intermediate, which is then reduced to a secondary amine ((R-CH₂)₂NH). This process can repeat to form a tertiary amine.[4]

  • Solutions for Catalytic Hydrogenation:

    • Use a Raney Ni / KBH₄ System: A highly effective method involves using potassium borohydride (KBH₄) as a co-reductant with Raney Ni in ethanol. This system is mild, operates at room temperature, and shows excellent selectivity for the primary amine, with only trace formation of secondary amines.[7][8]

    • Add Ammonia: Performing the hydrogenation in a solution of ammonia (e.g., methanolic ammonia) can suppress secondary amine formation. The high concentration of ammonia shifts the equilibrium away from the reaction of the intermediate imine with the product amine.

  • Solutions for LiAlH₄ Reduction:

    • Cause: While less common with LAH, improper quenching can lead to side reactions.

    • Solution: A careful and controlled workup is crucial. The Fieser workup method (sequential, slow addition of water, then aqueous NaOH, then more water) is highly recommended to safely quench excess LAH and produce a granular aluminum salt precipitate that is easily filtered.[11]

Problem 3: The yield is low after purification, and I see a product with a lower molecular weight.

Q: After workup and chromatography, my final yield is poor. Mass spectrometry suggests I may have lost the Boc group. How can this happen?

A: This is a classic case of inadvertent Boc group cleavage due to exposure to acidic conditions.

  • Cause: The Boc protecting group is cleaved by acid. This can occur during an aqueous workup if the pH drops too low or during silica gel chromatography if the silica is acidic.

  • Solutions:

    • Neutral/Basic Workup: During the workup, ensure the aqueous layer remains neutral or slightly basic. If an acid wash is necessary to remove other impurities, use a very dilute, weak acid and minimize contact time, immediately followed by a basic wash.

    • Purification Strategy:

      • Acid-Base Extraction: The primary amine product is basic. It can be selectively extracted into a dilute aqueous acid solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer is then carefully basified (e.g., with 2M NaOH) to a pH > 12, and the free amine product is re-extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). This is an excellent purification method that avoids chromatography.

      • Deactivated Silica Gel: If chromatography is unavoidable, use silica gel that has been pre-treated with a base, such as triethylamine (e.g., by eluting the column with a solvent mixture containing 0.5-1% triethylamine before loading the sample).

IV. Optimized Experimental Protocols

Protocol 1: High-Yield Reduction with Raney® Nickel and KBH₄

This protocol is adapted from the highly efficient method described by Wu et al. for the selective reduction of nitriles to primary amines.[7][8]

  • Catalyst Preparation (if needed): If starting from a Ni-Al alloy, add the alloy portion-wise to a 6 M aqueous NaOH solution at 50 °C with stirring for 90 minutes. After the reaction subsides, carefully decant the NaOH solution and wash the Raney Ni catalyst thoroughly with deionized water until the washings are neutral, followed by several washes with absolute ethanol. Store the moist catalyst under ethanol. Caution: Raney Ni is pyrophoric when dry.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(cyanomethyl)azepane-1-carboxylate (1.0 eq).

  • Reagent Addition: Add dry ethanol (approx. 2.5 mL per mmol of substrate). To this solution, add moist Raney Ni (approx. 1.0 eq molar equivalent of Ni) followed by the portion-wise, careful addition of potassium borohydride (KBH₄, 4.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete in 45-60 minutes. Monitor progress by TLC or LCMS.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Ni catalyst. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the target amine, which is often of high purity.

ParameterRecommended ConditionRationale
Reducing System Raney Ni / KBH₄Mild, highly selective for primary amines, avoids high H₂ pressure.[7]
Stoichiometry Substrate:Raney Ni:KBH₄ (1:1:4)Optimal ratio for high yield and fast conversion of aliphatic nitriles.[7][8]
Solvent Dry EthanolEffective solvent for both substrate and KBH₄.[7]
Temperature Room TemperatureProvides the best balance of reaction rate and selectivity.[7][8]
Workup Filtration through Celite®Safely and effectively removes the fine Raney Ni catalyst.

V. References

  • Title: Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines Source: ARKIVOC URL: [Link]

  • Title: Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel Source: Synthetic Communications URL: [Link]

  • Title: The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac Source: ResearchGate URL: [Link]

  • Title: Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines Source: Semantic Scholar URL: [Link]

  • Title: Nitrile reduction Source: Wikipedia URL: [Link]

  • Title: The reduction of a nitrile by LiAlH4 produces Source: Allen Institute URL: [Link]

  • Title: Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Source: Chemistry Steps URL: [Link]

  • Title: Conversion of nitriles to 1° amines using LiAlH4 Source: Chemistry LibreTexts URL: [Link]

  • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL: [Link]

  • Title: Nitrile to Amine (LiAlH4 or LAH reduction) Source: Organic-Synthesis.com URL: [Link]

  • Title: Synthesis of bridged azepane β‐amino esters Source: ResearchGate URL: [Link]

  • Title: Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester Source: Google Patents URL:

  • Title: Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate Source: ResearchGate URL: [Link]

  • Title: tert-Butyl 4-aminoazepane-1-carboxylate Source: PubChem URL: [Link]

  • Title: TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester URL: [Link]

  • Title: Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes Source: PubMed Central URL: [Link]

  • Title: TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: Nature URL: [Link]

  • Title: β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid Source: PubMed Central URL: [Link]

  • Title: The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec Source: Science of Synthesis URL: [Link]

  • Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: Organic Reactions URL: [Link]

  • Title: Cas 1065608-51-6, 1-Boc-azepane-4-Methanol Source: LookChem URL: [Link]

  • Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]

  • Title: Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester Source: Google Patents URL:

  • Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: MDPI URL: [Link]

  • Title: Reduction of carboxyl compounds to aldehydes Source: Organic Chemistry Portal URL: [Link]

  • Title: Tert-butyl 2-(aminomethyl)azepane-1-carboxylate (C12H24N2O2) Source: PubChemLite URL: [Link]

  • Title: Order : TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE Source: ChemUniverse URL: [Link]

  • Title: Request A Quote - TERT-BUTYL 4-(AMINOMETHYL)-5-METHYLAZEPANE-1-CARBOXYLATE Source: ChemUniverse URL: [Link]

Sources

Technical Support Center: Optimizing Purity of Crude tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 4-(aminomethyl)azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this crucial building block in your synthetic endeavors. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its synthesis and purification.

I. Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via reductive amination of tert-butyl 4-oxoazepane-1-carboxylate.

Q1: My initial purity assessment by TLC and LC-MS after the reductive amination reaction shows multiple spots/peaks. What are the likely impurities?

A1: The presence of multiple spots or peaks in your crude product is a common observation. Based on the typical reductive amination pathway from tert-butyl 4-oxoazepane-1-carboxylate, the primary impurities are likely to be:

  • Unreacted Starting Material: The precursor ketone, tert-butyl 4-oxoazepane-1-carboxylate, may persist if the reaction has not gone to completion.

  • Over-alkylation Products: Although less common with ammonia as the nitrogen source, the formation of secondary and tertiary amines (di- and tri-alkylated products) can occur, especially if the reaction conditions are not carefully controlled.

  • Hydroxy Intermediate: Incomplete reduction of the imine intermediate can lead to the presence of the corresponding 4-(hydroxymethyl)azepane derivative.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium cyanoborohydride), adducts can sometimes be observed.

  • Boc-Deprotected Species: Harsh acidic conditions during workup can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, resulting in the free 4-(aminomethyl)azepane.

A thorough analysis of your crude LC-MS data, paying close attention to the mass-to-charge ratios of the impurity peaks, will help in identifying these species.

Q2: I'm struggling to remove the unreacted ketone precursor during column chromatography. What can I do?

A2: The similar polarity of the ketone precursor and the desired amine product can make chromatographic separation challenging. Here are several strategies to improve separation:

  • Optimize the Solvent System: A systematic optimization of your eluent system is the first step.

    • Gradient Elution: Employ a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). This can effectively resolve compounds with close Rf values.

    • Amine Additive: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your mobile phase can improve the peak shape of your amine product and potentially enhance separation from the less basic ketone.

  • Alternative Stationary Phases: If standard silica gel fails to provide adequate separation, consider using an alternative stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column.

  • Chemical Scavenging: As a last resort for difficult separations, consider using a scavenger resin that selectively reacts with the ketone. However, this adds a step and requires careful selection of the resin to avoid reacting with your desired product.

Q3: My purified product appears as an oil, making it difficult to handle and assess purity. How can I induce crystallization?

A3: Many Boc-protected amines are oils or low-melting solids. Inducing crystallization can significantly improve handling and purity.

  • Solvent-Antisolvent System: Dissolve your oily product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, pentane, or diethyl ether) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can promote crystal formation.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.

  • Pulping: If an oil persists, adding a poor solvent and vigorously stirring or sonicating the mixture (a process known as "pulping") can sometimes induce solidification.

A detailed guide on recrystallization techniques can be found in resources from academic institutions.[1]

Q4: I observe a loss of the Boc protecting group during my workup and purification. How can I prevent this?

A4: The Boc group is notoriously sensitive to acidic conditions. Accidental deprotection is a common pitfall.

  • Avoid Strong Acids: During the aqueous workup, use mild acidic washes (e.g., dilute citric acid or saturated ammonium chloride solution) and avoid strong acids like HCl.

  • Neutralize Immediately: If an acidic wash is necessary, ensure that the organic layer is subsequently washed with a mild base (e.g., saturated sodium bicarbonate solution) and then water to remove any residual acid before concentration.

  • Chromatography Considerations: Standard silica gel is slightly acidic and can cause gradual deprotection if the product is left on the column for an extended period.

    • Deactivate Silica: Pre-treating the silica gel with a solution of triethylamine in your eluent can help neutralize the acidic sites.

    • Use Neutral or Basic Alumina: As an alternative to silica, consider using neutral or basic alumina for your chromatography.

Authoritative resources on protecting groups in organic synthesis provide extensive information on the stability of the Boc group.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is also advisable to protect it from light and moisture.

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace impurities and confirming the molecular weight of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD): The primary method for determining the percentage purity of the final compound.

  • Elemental Analysis (CHN): Can be used to confirm the elemental composition of the final product, which should match the theoretical values for a pure sample.

Q3: What are the expected spectral data (NMR, MS) for pure this compound?

A3: While specific shifts can vary slightly depending on the solvent and instrument, you can generally expect the following:

  • ¹H NMR (in CDCl₃):

    • A singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group.

    • A broad singlet for the two protons of the primary amine (NH₂), which may be exchangeable with D₂O.

    • A series of multiplets in the range of 1.5-3.5 ppm corresponding to the protons of the azepane ring and the aminomethyl group.

  • ¹³C NMR (in CDCl₃):

    • A signal around 28.4 ppm for the methyl carbons of the tert-butyl group.

    • A signal around 79-80 ppm for the quaternary carbon of the tert-butyl group.

    • A signal around 155 ppm for the carbonyl carbon of the carbamate.

    • Several signals in the aliphatic region corresponding to the carbons of the azepane ring.

  • Mass Spectrometry (ESI+):

    • An [M+H]⁺ peak at approximately m/z 229.19.

It is always best to compare your data with a reference standard or data from a reliable source if available.

III. Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a representative procedure based on common organic synthesis methodologies.

  • Dissolution: In a round-bottom flask, dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia. This can be a solution of ammonia in methanol (e.g., 7N) or ammonium acetate (excess, e.g., 5-10 eq.).

  • Reducing Agent: Cool the mixture to 0°C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

    • Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate diameter based on the amount of crude material.

  • Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol), containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. Data Presentation

Table 1: Troubleshooting Common Impurities

ImpurityLikely CauseSuggested Solution
tert-butyl 4-oxoazepane-1-carboxylateIncomplete reactionIncrease reaction time, temperature, or excess of reagents. Optimize chromatography.
Di- or tri-alkylated productsOver-reactionUse a large excess of the ammonia source.
tert-butyl 4-(hydroxymethyl)azepane-1-carboxylateIncomplete reductionEnsure sufficient reducing agent is used and allow for adequate reaction time.
4-(aminomethyl)azepaneLoss of Boc groupAvoid acidic conditions during workup and purification. Use neutralized silica gel.

V. Visualizations

Diagram 1: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start tert-butyl 4-oxoazepane-1-carboxylate ReactionMix Reaction Mixture Start->ReactionMix Ammonia Ammonia Source Ammonia->ReactionMix Solvent Methanol/Ethanol Solvent->ReactionMix ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->ReactionMix Quench Quench with Water ReactionMix->Quench Reaction Completion Concentrate Concentrate Quench->Concentrate Extract Extract with Organic Solvent Concentrate->Extract Dry Dry and Concentrate Extract->Dry Crude Crude Product Dry->Crude Column Column Chromatography Crude->Column Pure Pure Product Column->Pure

Caption: A typical workflow for the synthesis and purification of this compound via reductive amination.

Diagram 2: Troubleshooting Purity Issues

G CrudeAnalysis Crude Product Analysis (TLC/LC-MS) Impure Multiple Spots/Peaks CrudeAnalysis->Impure Pure Single Major Spot/Peak CrudeAnalysis->Pure IdentifyImpurities Identify Impurities by MS Impure->IdentifyImpurities FinalProduct Pure Product Pure->FinalProduct UnreactedKetone Unreacted Ketone? IdentifyImpurities->UnreactedKetone OverAlkylation Over-alkylation? IdentifyImpurities->OverAlkylation BocLoss Boc Deprotection? IdentifyImpurities->BocLoss OptimizeChroma Optimize Chromatography (Gradient, Additive) UnreactedKetone->OptimizeChroma Yes UnreactedKetone->OverAlkylation No OptimizeChroma->FinalProduct AdjustStoichiometry Adjust Reagent Stoichiometry OverAlkylation->AdjustStoichiometry Yes OverAlkylation->BocLoss No AdjustStoichiometry->FinalProduct AvoidAcid Avoid Acidic Conditions BocLoss->AvoidAcid Yes AvoidAcid->FinalProduct

Sources

Tert-butyl 4-(aminomethyl)azepane-1-carboxylate stability and storage guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for tert-butyl 4-(aminomethyl)azepane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal stability, handling, and application of this versatile building block. Herein, we address common questions and troubleshooting scenarios encountered during its storage and use in key synthetic transformations.

I. Frequently Asked Questions (FAQs) on Stability and Storage

This section provides direct answers to the most common inquiries regarding the handling and preservation of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability and purity, the compound should be stored at 2-8°C in a refrigerator.[1][2] It is crucial to keep the container tightly sealed and in a dry, dark place to prevent degradation.[1][2] For long-term storage, maintaining a cool, dry environment is paramount.[3]

Q2: What is the expected shelf-life of this reagent?

While specific long-term stability data under various conditions is not extensively published, Boc-protected amino acids and related compounds are generally stable for years when stored under the recommended conditions (2-8°C, dry, dark). It is best practice to re-analyze the purity of the material if it has been in storage for an extended period, especially if it is to be used in sensitive, multi-step syntheses.

Q3: What are the primary degradation pathways for this molecule?

The most significant point of instability is the tert-butoxycarbonyl (Boc) protecting group . This group is highly susceptible to cleavage under acidic conditions.[1][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene and carbon dioxide.[4] The azepane ring itself, being a saturated heterocycle, is generally stable under neutral and basic conditions.[5] However, like other secondary amines, the unprotected azepane nitrogen can be susceptible to oxidation over time if not properly protected and stored.

Q4: Are there any visual signs of degradation to watch for?

While there are no specific published reports on the visual characteristics of degraded this compound, general signs of chemical decomposition in solid reagents include:

  • Discoloration: A change from a white or off-white solid to a yellow or brownish hue.

  • Change in consistency: The appearance of a gummy or oily substance in the solid.

  • Clumping: Indication of moisture absorption.

Any of these signs should prompt a purity re-evaluation by an analytical method such as HPLC or NMR before use.

Q5: What materials and chemical classes is this compound incompatible with?

Due to the acid-labile nature of the Boc group, this compound is incompatible with:

  • Strong acids: (e.g., HCl, H₂SO₄, trifluoroacetic acid)[4]

  • Acid chlorides and anhydrides: These can react with the primary amine and may also contain acidic impurities.

  • Strong oxidizing agents: These can potentially oxidize the amine functionalities.

It is also advised to avoid exposure to moisture, as this can lead to hydrolysis, particularly if acidic or basic catalysts are present.[6][7][8]

II. Troubleshooting Guide for Synthetic Applications

This section addresses common problems that may arise when using this compound in two of its most frequent applications: amide bond formation and reductive amination.

A. Amide Coupling Reactions

Scenario 1: Low or no yield of the desired amide product.

  • Potential Cause 1: Incomplete activation of the carboxylic acid. The efficiency of the coupling reagent is critical.[9]

    • Solution: Ensure the coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can improve yields.[9]

  • Potential Cause 2: Protonation of the primary amine. The primary amine of this compound can be protonated by the carboxylic acid coupling partner, rendering it non-nucleophilic.[9]

    • Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture (typically 2.0 equivalents). This will neutralize any acid present and ensure the amine remains in its free, nucleophilic form.

  • Potential Cause 3: Steric hindrance. If either the carboxylic acid or the amine has bulky substituents near the reaction center, the coupling can be slow or incomplete.[9]

    • Solution: Consider switching to a more potent coupling reagent like COMU or T3P. Alternatively, converting the carboxylic acid to an acid chloride may be necessary for very hindered systems, though this requires careful control of reaction conditions.

B. Reductive Amination Reactions

Scenario 2: Formation of a significant amount of the alcohol byproduct from the starting aldehyde/ketone.

  • Potential Cause: The reducing agent is too reactive. Strong reducing agents like sodium borohydride can reduce the carbonyl group faster than imine formation occurs.[10]

    • Solution: Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5][10] These reagents are more effective at reducing the protonated imine intermediate than the starting carbonyl.

Scenario 3: The reaction stalls with starting materials remaining.

  • Potential Cause 1: Imine formation is unfavorable. The equilibrium between the amine/carbonyl and the imine can lie on the side of the starting materials, especially in the presence of water.[5]

    • Solution: Ensure anhydrous reaction conditions. Using a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium towards imine formation. Performing the reaction in a non-protic solvent can also be beneficial.[11]

  • Potential Cause 2: Insufficiently acidic conditions for imine formation. Imine formation is often catalyzed by mild acid.[12]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This can accelerate the formation of the imine intermediate.

III. Protocols and Data

A. Stability and Storage Summary
ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes degradation over long-term storage.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents hydrolysis and potential oxidation.
Light Exposure Store in a dark place (amber vial)Protects against potential photolytic degradation.
Container Tightly sealedPrevents moisture ingress.
B. Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products, such as the Boc-deprotected analog.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: The Boc-protected compound is significantly less polar than its deprotected counterpart. Therefore, the deprotected impurity will have a much shorter retention time.[13] The presence of a significant peak at an early retention time could indicate degradation. LC-MS can be used to confirm the identity of the peaks by their mass-to-charge ratio.[1][9]

IV. Visualized Workflows and Logic

Troubleshooting Logic for Amide Coupling

start Low Amide Yield check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Nucleophilicity start->check_amine check_sterics Assess Steric Hindrance start->check_sterics solution_activation Use fresh coupling reagent Pre-activate acid check_activation->solution_activation solution_amine Add non-nucleophilic base (e.g., DIPEA) check_amine->solution_amine solution_sterics Use stronger coupling agent Consider acid chloride route check_sterics->solution_sterics

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Degradation Pathway of the Boc Group

start Boc-Protected Amine protonation Protonation of Carbonyl start->protonation + H+ loss_of_tbutyl Loss of tert-Butyl Cation protonation->loss_of_tbutyl carbamic_acid Carbamic Acid Intermediate loss_of_tbutyl->carbamic_acid isobutene Isobutene loss_of_tbutyl->isobutene deprotected_amine Deprotected Amine carbamic_acid->deprotected_amine co2 CO2 carbamic_acid->co2

Sources

Technical Support Center: Troubleshooting Ring Expansion Reactions for Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. However, its synthesis is often challenging due to unfavorable entropic and enthalpic factors associated with forming medium-sized rings.[1][2] Ring expansion reactions, which transform more readily available five- or six-membered rings into the desired seven-membered azepane core, offer an elegant and powerful solution.[3][4][5][6]

Despite their utility, reactions such as the Beckmann, Schmidt, and Tiffeneau-Demjanov rearrangements are not without their own set of challenges. Low yields, unexpected side products, and difficult purifications can often plague even the most carefully planned experiments. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework based on mechanistic principles and field-proven insights.

Section 1: General Troubleshooting Workflow

When a ring expansion reaction fails to provide the expected outcome, a systematic approach is crucial. Resist the urge to randomly change parameters. Instead, use a logical workflow to diagnose the root cause and implement a targeted solution.

The Diagnostic Funnel

The primary goal is to gather as much information as possible from the crude reaction mixture. Before workup, and certainly before purification, obtain a small, representative sample for analysis.

Core Diagnostic Protocol: Crude Reaction Analysis

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude reaction mixture alongside your starting material(s). Use a few different solvent systems (polar and non-polar) to get a clear picture. Does the starting material remain? Is there one major product spot, or multiple spots? Are the spots UV active? Do they stain with permanganate or other agents?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. An LC-MS of the crude mixture will tell you the masses of the components. Is the mass of the desired azepane present? Are there masses corresponding to common byproducts (e.g., fragmentation products, unreacted intermediates, dimers)?

  • Proton NMR (¹H NMR): If possible, take a quick ¹H NMR of the crude material. While complex, it can reveal the presence of key functional groups or the ratio of major products.

Troubleshooting Logic Diagram

Based on the initial analysis, the following decision tree can guide your troubleshooting efforts.

G start Problem Identified (e.g., Low Yield, No Reaction) analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analysis sm_present Starting Material Dominates analysis->sm_present byproducts Significant Byproducts Formed analysis->byproducts complex_mix Complex Mixture / Decomposition analysis->complex_mix cause_sm1 Cause: Inactive Reagents / Catalyst sm_present->cause_sm1 Yes cause_sm2 Cause: Insufficient Activation Energy sm_present->cause_sm2 Yes cause_sm3 Cause: Poor Solubility sm_present->cause_sm3 Yes cause_bp1 Cause: Competing Reaction Pathway (e.g., Fragmentation vs. Rearrangement) byproducts->cause_bp1 Yes cause_bp2 Cause: Substrate Isomerization byproducts->cause_bp2 Yes cause_dec1 Cause: Reaction Too Forcing complex_mix->cause_dec1 Yes cause_dec2 Cause: Product Instability complex_mix->cause_dec2 Yes sol_sm1 Solution: Verify Reagent Quality (e.g., Acid Titration, Fresh Reagents) cause_sm1->sol_sm1 sol_sm2 Solution: Increase Temperature Incrementally Screen Catalysts cause_sm2->sol_sm2 sol_sm3 Solution: Screen Solvents Increase Dilution cause_sm3->sol_sm3 sol_bp1 Solution: Modify Conditions to Favor Desired Pathway (Lower Temp, Milder Acid) cause_bp1->sol_bp1 sol_bp2 Solution: Use Non-Isomerizing Conditions (e.g., for Oximes) cause_bp2->sol_bp2 sol_dec1 Solution: Lower Temperature Reduce Reaction Time cause_dec1->sol_dec1 sol_dec2 Solution: In-situ Protection or Derivatization cause_dec2->sol_dec2

Caption: General troubleshooting workflow for ring expansion reactions.

Section 2: Troubleshooting Specific Ring Expansion Reactions (Q&A)

This section addresses common problems encountered with specific, widely used ring expansion reactions for azepane synthesis.

Beckmann Rearrangement

The Beckmann rearrangement of a cyclohexanone oxime is a classic method for producing ε-caprolactam (an azepan-2-one).[7][8] The reaction is typically promoted by strong acids.

Q1: My Beckmann rearrangement has a very low yield, and my main isolated product is a nitrile. What is happening?

A1: You are observing the most common side reaction: Beckmann fragmentation .[9] This occurs when the group anti-periplanar to the leaving group on the nitrogen can form a stable carbocation. Instead of migrating, the C-C bond cleaves.

  • Causality: The mechanism of the rearrangement involves the migration of the alkyl group that is anti to the hydroxyl group on the oxime.[8] If this migration is sterically hindered or if the alternative pathway (fragmentation) leads to a highly stabilized carbocation (e.g., tertiary or benzylic), fragmentation can dominate.

  • Diagnostic Test: Your crude LC-MS should show a mass corresponding to the cleaved ring (a cyano-alkene or related product).

  • Solution:

    • Lower the Temperature: Fragmentation often has a higher activation energy than rearrangement. Running the reaction at a lower temperature may favor the desired pathway.[9]

    • Use a Milder Catalyst: Very strong acids (like concentrated sulfuric acid) can promote fragmentation. Consider screening milder acids or Lewis acids.[10] Trifluoroacetic acid (TFA) or solid-supported catalysts can be effective.[10][11]

    • Ensure Anhydrous Conditions: Water can hydrolyze the oxime or reaction intermediates, leading to side products.[9] Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I am getting a mixture of two isomeric lactams from my unsymmetrically substituted cyclohexanone oxime. How can I control the regioselectivity?

A2: The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime. The group that migrates is the one anti to the hydroxyl group. The issue is likely that you have a mixture of (E)- and (Z)-oxime isomers, or the reaction conditions are causing isomerization.

  • Causality: The formation of the oxime from the ketone can produce a mixture of isomers. Furthermore, the acidic conditions of the rearrangement can catalyze the equilibration between the (E) and (Z) forms, scrambling the stereochemistry before migration occurs.

  • Diagnostic Test: Carefully analyze the ¹H and ¹³C NMR of your starting oxime. You may be able to see signals for both isomers.

  • Solution:

    • Isolate the Pure Oxime Isomer: If possible, separate the (E) and (Z) oximes chromatographically before subjecting them to the rearrangement.

    • Use Non-Isomerizing Conditions: Some reagents are known to promote the rearrangement without causing significant oxime isomerization. For example, treatment of an oxime with 2,4,6-trichloro-[3][5][12]-triazine (TCT) can be effective.

Schmidt Reaction

The Schmidt reaction involves treating a ketone (e.g., cyclohexanone) with hydrazoic acid (HN₃) in the presence of a strong acid to yield a lactam.[13][14]

Q1: My Schmidt reaction is giving a significant amount of a byproduct with a mass corresponding to the addition of four nitrogen atoms to my ketone. What is this?

A2: This is almost certainly a tetrazole byproduct . Tetrazole formation is a well-known competitive pathway in the Schmidt reaction, especially with ketones.[13]

  • Causality: The azidohydrin intermediate that leads to the lactam can be protonated a second time and react with another equivalent of hydrazoic acid. A subsequent cyclization and dehydration pathway leads to the tetrazole.

  • Diagnostic Test: The mass spectrum will show a peak at [M+44-H₂O] or a related mass corresponding to tetrazole formation.

  • Solution:

    • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the azide source (e.g., sodium azide). Adding a large excess strongly favors tetrazole formation.

    • Change Reaction Conditions: This side reaction can often be suppressed by changing the solvent or acid catalyst. For example, using triflic acid has been shown to be effective in promoting the desired Schmidt reaction over side pathways.[15]

    • Safety First: Hydrazoic acid (HN₃) is highly toxic and explosive.[16] It is almost always generated in situ from sodium azide and a strong acid. Always perform this reaction behind a blast shield in a well-ventilated fume hood with appropriate personal protective equipment.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement (TDR) is a one-carbon ring expansion that converts a 1-(aminomethyl)cycloalkanol into an expanded cycloketone upon treatment with nitrous acid (generated in situ from NaNO₂ and acid).[17][18]

Q1: The yield of my TDR is low, and I am isolating a significant amount of un-expanded cycloalkanol and olefins. Why isn't the ring expanding?

A2: This outcome suggests that the carbocation formed after the loss of N₂ is being trapped by water or undergoing elimination before the ring expansion can occur. This is a common problem in the related, simpler Demjanov rearrangement.[18][19]

  • Causality: The reaction proceeds via diazotization of the primary amine to form a diazonium ion. This ion decomposes to N₂ and a primary carbocation. The desired pathway is a 1,2-alkyl shift (ring expansion) to form a more stable carbocation.[20] However, if this shift is slow, the primary carbocation can be trapped by the solvent (water) to give an unrearranged diol, or it can undergo elimination to form an alkene. The presence of the hydroxyl group in the TDR precursor is crucial as it helps stabilize the expanded carbocation intermediate through resonance, making the expansion more favorable than in the simple Demjanov reaction.[17]

  • Diagnostic Test: Your crude LC-MS should show masses corresponding to the desired azepanone, the starting 1-(aminomethyl)cyclohexanol (if the reaction is incomplete), the corresponding diol (M+1), and the exocyclic alkene (M-17).

  • Solution:

    • Check Precursor Purity: Ensure your starting 1-(aminomethyl)cycloalkanol is pure. The synthesis of this precursor (often from a cyanohydrin) is a key step.

    • Control Temperature: The diazotization is typically run at low temperatures (0-5 °C) to control the decomposition of the diazonium salt. Allowing the reaction to warm up too quickly can favor side reactions.

    • Migratory Aptitude: The rate of migration can be influenced by the substitution on the ring. In general, more substituted carbon atoms migrate preferentially.[20] If your ring has complex substitution, you may be facing an inherent substrate bias against ring expansion.

Section 3: Essential Protocols & Data

Protocol 1: In-Situ Generation of Hydrazoic Acid for Schmidt Reaction (Lab Scale)

! DANGER ! Hydrazoic acid is volatile, extremely toxic, and explosive. Sodium azide is also highly toxic. This procedure must be performed in a certified chemical fume hood behind a blast shield.

  • Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the cyclohexanone substrate (1.0 eq) and chloroform (or another inert solvent).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Azide Addition: In small portions, carefully add sodium azide (NaN₃, 1.2 eq) over 30-60 minutes. Vigorous gas (N₂) evolution will occur. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Very cautiously quench the reaction by slowly pouring it over crushed ice and a saturated solution of sodium bicarbonate. Ensure the pH is basic to neutralize all acids.

  • Workup: Proceed with standard aqueous workup and extraction.

Table 1: Common Acid Catalysts for Beckmann Rearrangement
CatalystTypical ConditionsAdvantagesPotential Disadvantages
Conc. H₂SO₄ / Oleum Stoichiometric, 100-130 °CInexpensive, effective for simple substratesHarsh, promotes fragmentation, large waste stream[7]
Polyphosphoric Acid (PPA) Solvent/Catalyst, 80-120 °CGood for a range of substratesViscous, can be difficult to work with
Trifluoroacetic Acid (TFA) Solvent/Catalyst, RT to RefluxMilder, can improve selectivity[10]Expensive, corrosive
Solid Acids (e.g., Zeolites) Gas or Liquid Phase, High TempReusable, "Green" ChemistryMay require high temperatures, catalyst prep[7]
Cyanuric Chloride (TCT) Catalytic, MeCN, RefluxMild, often non-isomerizing conditionsReagent cost, stoichiometry

Section 4: Frequently Asked Questions (FAQs)

Q: My azepane product is difficult to purify. It seems to be co-eluting with my starting material. What can I do?

A: This is common when the polarity difference between the starting material (e.g., cyclohexanone oxime) and the product (ε-caprolactam) is small.

  • Tip 1: Derivatization. Consider a simple chemical transformation on the crude product mixture that significantly changes the polarity of either the product or the starting material, making separation easier. For example, protecting the lactam N-H might make it less polar.

  • Tip 2: Alternative Chromatography. If silica gel fails, try a different stationary phase. Alumina (basic or neutral) or reversed-phase (C18) chromatography can provide different selectivity.

  • Tip 3: Crystallization. If your product is a solid, screening for a crystallization solvent is often the best way to obtain high-purity material on a large scale.

Q: Are there any radical-based ring expansion methods to make azepanes?

A: Yes, the Dowd-Beckwith ring expansion is a powerful radical-based method.[12][21] It typically involves the expansion of a cyclic β-keto ester that has an α-(haloalkyl) substituent. The reaction is initiated with AIBN and a radical mediator like tributyltin hydride.[12] This method can be very effective for constructing larger rings, but a common side reaction is the simple reduction of the alkyl halide to an alkyl group without any expansion.[12]

References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available from: [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]

  • SciSpace. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]

  • OUCI. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]

  • Wikipedia. (n.d.). Dowd–Beckwith ring-expansion reaction. Available from: [Link]

  • Semantic Scholar. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Available from: [Link]

  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Available from: [Link]

  • ResearchGate. (n.d.). Facile Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Synthesis of Sesquiterpenoids. Available from: [Link]

  • PubMed. (2022). The Dowd-Beckwith Reaction: History, Strategies, and Synthetic Potential. Available from: [Link]

  • Google Patents. (n.d.). CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime.
  • Wikipedia. (n.d.). Ring expansion and contraction. Available from: [Link]

  • National Institutes of Health (NIH). (2022). A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. Available from: [Link]

  • Scribd. (n.d.). Chemistry of Beckmann Rearrangement. Available from: [Link]

  • YouTube. (2023). Dowd-Beckwith Ring Expansion Mechanism | Organic Chemistry. Available from: [Link]

  • Named Reactions. (n.d.). Dowd−Beckwith Ring Expansion. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Available from: [Link]

  • Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. Available from: [Link]

  • OSTI.GOV. (n.d.). FULL PAPER Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Available from: [Link]

  • Wikipedia. (n.d.). Demjanov rearrangement. Available from: [Link]

  • RSC Publishing. (n.d.). Strategies for constructing seven-membered rings: Applications in natural product synthesis. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. Available from: [Link]

  • Slideshare. (n.d.). Demjanov rearrangement. Available from: [Link]

  • MDPI. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Available from: [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]

  • Chemistry LibreTexts. (2016). 30.3: Tiffeneau-Demjanov Rearrangement. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]

  • YouTube. (2024). Unlock Ring Expansion! Tiffeneau-Demjanov Rearrangement Explained (Mechanism & Examples)|ChemOrgChem. Available from: [Link]

  • MDPI. (2024). A General Method to Access Underexplored Ylideneamino Sulfates as Interrupted Beckmann-Type Rearrangement Intermediates. Available from: [Link]

  • ResearchGate. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]

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Technical Support Center: Safe Scaling of Tert-butyl 4-(aminomethyl)azepane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl 4-(aminomethyl)azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the safe and efficient scale-up of this important building block. Our focus is on the reductive amination of tert-butyl 4-oxoazepane-1-carboxylate, a common and scalable synthetic route.

Introduction: The Criticality of Safe Scale-Up

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. As you transition from laboratory-scale experiments to pilot or manufacturing scale, a thorough understanding of the reaction's thermodynamics, potential side reactions, and purification challenges is paramount. This guide provides a structured approach to identifying and mitigating risks, ensuring a safe, reproducible, and high-yielding process.

Troubleshooting Guide: A Proactive Approach to Common Challenges

This section addresses specific issues you may encounter during the reductive amination of tert-butyl 4-oxoazepane-1-carboxylate. The question-and-answer format is designed to help you quickly identify and resolve problems.

Issue 1: Low Conversion of the Ketone Starting Material

Question: My reaction has stalled, and I'm observing a significant amount of unreacted tert-butyl 4-oxoazepane-1-carboxylate. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a reductive amination can stem from several factors, primarily related to the equilibrium of imine formation and the activity of the reducing agent.[1]

  • Inefficient Imine Formation: The initial condensation of the ketone with an ammonia source to form the imine is a reversible reaction.[1] The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Dehydrating Agents: Consider the use of a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, to drive the imine formation forward.[2]

      • Azeotropic Removal of Water: For larger scale reactions, a Dean-Stark apparatus can be employed to azeotropically remove water.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure you are using a sufficient excess to account for any potential side reactions or decomposition.

    • Troubleshooting:

      • Reagent Stoichiometry: Carefully re-evaluate the molar equivalents of your reducing agent, such as sodium borohydride. An excess of 1.5 to 2.0 equivalents is often a good starting point for optimization.

  • Reaction Temperature: While higher temperatures can favor imine formation, they can also lead to the decomposition of some reagents and potentially unwanted side reactions.

    • Troubleshooting:

      • Temperature Optimization: Experiment with a temperature range, for example, from room temperature up to 50°C, to find the optimal balance between reaction rate and stability.

  • pH of the Reaction Mixture: The pH can influence both the rate of imine formation and the stability of the reducing agent.[1]

    • Troubleshooting:

      • pH Control: The addition of a mild acid catalyst, such as acetic acid, can facilitate imine formation. However, be mindful that a low pH can accelerate the decomposition of sodium borohydride.[3][4]

Issue 2: Formation of a Significant Amount of the Alcohol Byproduct

Question: I'm observing a substantial peak in my analysis corresponding to tert-butyl 4-hydroxyazepane-1-carboxylate. How can I minimize the formation of this byproduct?

Answer:

The formation of the corresponding alcohol is a common side reaction in reductive aminations where the ketone starting material is directly reduced by the hydride reagent.[5]

  • Relative Rates of Reaction: This issue arises when the rate of ketone reduction is competitive with or faster than the rate of imine formation and subsequent reduction.

    • Troubleshooting:

      • Stepwise Addition: Instead of a one-pot reaction, consider a two-step procedure. First, allow the ketone and ammonia source to stir for a period to maximize imine formation before adding the reducing agent.[3]

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often more selective for the reduction of iminiums over ketones compared to sodium borohydride.[6]

      • Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction pathway.

Issue 3: Presence of Over-Alkylated Impurities

Question: My final product is contaminated with a species that appears to be a secondary amine, likely from the reaction of the product with the starting ketone. How can this be prevented?

Answer:

Over-alkylation, leading to the formation of a secondary amine, is a known challenge, especially when using ammonia as the nitrogen source.[7][8] The primary amine product can act as a nucleophile and react with the remaining ketone to form a new imine, which is then reduced.

  • Controlling Stoichiometry: The relative concentrations of the reactants play a crucial role.

    • Troubleshooting:

      • Excess Ammonia: Using a significant excess of the ammonia source can statistically favor the reaction of the ketone with ammonia over the primary amine product.

      • Slow Addition of Ketone: On a larger scale, the slow addition of the ketone to a solution containing the ammonia source and reducing agent can help maintain a low concentration of the ketone, thereby minimizing the chance of over-alkylation.

Issue 4: Difficulties in Product Isolation and Purification

Question: The work-up of my reaction is problematic, resulting in emulsions or a pasty solid, making extraction and purification difficult. What are some strategies to improve the work-up?

Answer:

Work-up issues in large-scale reductive aminations are often related to the quenching of the excess reducing agent and the resulting boron salts.[9]

  • Quenching Procedure: The method of quenching excess sodium borohydride is critical.

    • Troubleshooting:

      • Controlled Quench: A slow, controlled addition of a quenching agent, such as acetone or acetic acid, at a low temperature is essential to manage the exothermic reaction and hydrogen evolution.

      • Alternative Quenching Systems: For large-scale reactions, a non-aqueous workup using a mixture of concentrated sulfuric acid and an alcohol has been reported to avoid the formation of pasty boric acid salts.[9]

  • Extraction and Crystallization:

    • Troubleshooting:

      • Solvent Selection: Experiment with different extraction solvents to find one that provides good partitioning of the product and minimizes emulsion formation.

      • pH Adjustment: Careful adjustment of the aqueous phase pH can be critical for efficient extraction of the amine product.

      • Crystallization: If the product is a solid, developing a robust crystallization procedure will be key for achieving high purity on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is the recommended order of reagent addition for a large-scale reductive amination?

For a one-pot reaction, it is generally advisable to first combine the tert-butyl 4-oxoazepane-1-carboxylate and the ammonia source (e.g., ammonium acetate or an alcoholic solution of ammonia) in the reaction solvent. After a period of stirring to allow for imine formation, the reducing agent should be added portion-wise to control the exotherm.

Q2: How can I monitor the progress of the reaction?

Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the starting material, product, and potential byproducts. Derivatization may be necessary for these polar compounds.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and purity of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the relative ratios of starting material, product, and major byproducts.[12][13]

Q3: What are the primary safety concerns when scaling up this reaction?

  • Exothermic Reaction: The reduction step is exothermic. Ensure adequate cooling capacity and a plan for emergency cooling. A runaway reaction can occur if the heat generated exceeds the heat removal capacity of the reactor.[14]

  • Hydrogen Evolution: The quenching of excess sodium borohydride generates hydrogen gas, which is flammable. The reaction must be performed in a well-ventilated area, and all ignition sources must be eliminated.

  • Handling of Reagents: Adhere to the safety data sheets (SDS) for all reagents, particularly the ammonia source and the reducing agent.

Q4: Can I use catalytic hydrogenation for this transformation?

Yes, catalytic hydrogenation is a viable alternative to using hydride reducing agents and is often preferred in large-scale manufacturing for its atom economy and reduced waste.[1] This would involve reacting the ketone and ammonia source under a hydrogen atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel. However, this method requires specialized high-pressure reactor equipment and stringent safety protocols for handling hydrogen gas and pyrophoric catalysts.

Q5: What are the expected spectral data for the final product?

While specific shifts will depend on the solvent and instrument, you can generally expect the following in the NMR spectra of this compound:

  • ¹H NMR: A characteristic singlet around 1.4 ppm for the nine protons of the tert-butyl group, and signals for the methylene protons of the azepane ring and the aminomethyl group.

  • ¹³C NMR: A signal for the quaternary carbon of the tert-butyl group around 80 ppm, and the carbonyl of the Boc group around 155 ppm, in addition to the carbons of the azepane ring.

GC-MS analysis would likely show a molecular ion peak corresponding to the product's molecular weight (228.33 g/mol ).[15]

Data and Protocols

Table 1: Key Reagents and Their Properties
ReagentMolecular Weight ( g/mol )Key HazardsRecommended Handling
tert-butyl 4-oxoazepane-1-carboxylate213.28IrritantWear appropriate PPE (gloves, safety glasses).
Ammonia (as solution)17.03Corrosive, toxicUse in a well-ventilated fume hood.
Sodium Borohydride (NaBH₄)37.83Flammable solid, toxicHandle under an inert atmosphere if possible. Reacts with water to produce hydrogen.[4]
Sodium Triacetoxyborohydride (STAB)211.94Water-reactiveHandle in a dry environment.
Protocol: General Procedure for Reductive Amination (Lab Scale)
  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) and the chosen solvent (e.g., methanol or dichloromethane).

  • Add the ammonia source (e.g., ammonium acetate, 5-10 eq).

  • If desired, add a dehydrating agent or a mild acid catalyst.

  • Stir the mixture at the desired temperature for a set period (e.g., 1-4 hours) to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride, 1.5-2.0 eq) in portions, ensuring the internal temperature remains below a safe limit.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or another suitable analytical method.

  • Cool the reaction mixture again in an ice bath and carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., acetone or a dilute acid).

  • Perform an aqueous work-up, adjusting the pH as necessary to ensure the product is in its free base form for extraction.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or crystallization.

Visualizing the Process

Diagram 1: Reductive Amination Workflow

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Start tert-butyl 4-oxoazepane-1-carboxylate + Ammonia Source Imine_Formation Imine Formation (Equilibrium) Start->Imine_Formation Reduction Addition of Reducing Agent (e.g., NaBH4) Imine_Formation->Reduction Product_Formation Formation of this compound Reduction->Product_Formation Quench Quench Excess Reducing Agent Product_Formation->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: A simplified workflow for the reductive amination process.

Diagram 2: Troubleshooting Decision Tree for Low Conversion

G Start Low Conversion Observed CheckImine Is imine formation efficient? Start->CheckImine CheckReducer Is the reducing agent active? CheckImine->CheckReducer Yes AddDehydrating Action: Add dehydrating agent or remove water azeotropically. CheckImine->AddDehydrating No IncreaseTemp Action: Optimize reaction temperature. CheckImine->IncreaseTemp Partially CheckStoichiometry Action: Verify stoichiometry and add more reducing agent. CheckReducer->CheckStoichiometry No FreshReagent Action: Use a fresh batch of reducing agent. CheckReducer->FreshReagent Uncertain

Caption: A decision tree for troubleshooting low reaction conversion.

References

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride.
  • Royal Society of Chemistry. (n.d.). Direct reductive amination of ketones with ammonium salt catalysed by CpIr(iii)
  • Ask this paper | Bohrium. (2021).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Myers, A. (n.d.). Chem 115.
  • National Institutes of Health. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • Quora. (2019).
  • ResearchGate. (n.d.). Direct Reductive Amination of Ketones with Ammonium Salt Catalysed by CpIr(III)
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • Reddit. (2011). sodium borohydride and fluorescence quenching?.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Amadis Chemical. (n.d.). tert-Butyl 4-(aminomethyl)
  • ResearchGate. (n.d.).
  • ACS Publications. (2010).
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  • Supporting Inform
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • IChemE. (n.d.).
  • Green Chemistry Initiative. (2023).
  • National Library of Medicine. (n.d.). GC/MS analysis of biologically important aromatic amines.
  • Reddit. (2023).
  • Royal Society of Chemistry. (n.d.).
  • Wordpress. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2013). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride.
  • PubChemLite. (n.d.). Tert-butyl 4-(aminomethyl)
  • Oakwood Chemical. (n.d.).
  • PubChemLite. (n.d.). Tert-butyl 4-(methylamino)
  • PubChem. (n.d.).
  • National Institutes of Health. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • National Institutes of Health. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Pharmaffiliates. (n.d.). CAS No : 878630-84-3 | Product Name : (S)
  • Vulcanchem. (n.d.). tert-Butyl 3-(bromomethyl)
  • Amerigo Scientific. (n.d.). tert-Butyl 6-(aminomethyl)
  • Achmem. (n.d.). tert-Butyl 4-(aminomethyl)

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Technical Support Center: Navigating the Challenges of Boc Deprotection in Substituted Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the tert-butyloxycarbonyl (Boc) deprotection of substituted azepanes. This seven-membered heterocyclic scaffold is of growing importance in medicinal chemistry, yet its inherent conformational flexibility and the diverse nature of its substituents can present unique hurdles in this common synthetic transformation.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to overcome these obstacles and achieve clean, efficient deprotection.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the Boc deprotection of substituted azepanes.

Problem 1: Incomplete or Stalled Deprotection

You observe a significant amount of starting material remaining by TLC or LC-MS analysis, even after extended reaction times.

Potential Causes & Solutions

  • Steric Hindrance: Bulky substituents on the azepane ring, particularly at the C2 or C7 positions, can physically block the approach of the acidic reagent to the carbamate nitrogen.[3] The flexible nature of the azepane ring can also adopt conformations that further shield the Boc group.[4]

    • Solution 1: Increase Acid Strength or Concentration. For sterically demanding substrates, standard conditions may be insufficient. Consider moving from Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to a stronger acid system like 4M HCl in 1,4-dioxane.[5][6]

    • Solution 2: Elevate the Reaction Temperature. Gentle heating can provide the necessary activation energy to overcome steric barriers. However, monitor the reaction closely for potential side product formation. Thermal deprotection in the absence of strong acids, for instance by refluxing in a high-boiling point solvent, can also be an option for certain substrates.[7]

    • Solution 3: Prolong Reaction Time. Some hindered azepanes may simply require longer exposure to the acidic conditions for complete deprotection. Monitor the reaction progress at regular intervals.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the azepane ring can decrease the basicity of the carbamate oxygen, making it more difficult to protonate and initiate the deprotection cascade.

    • Solution: Employ Stronger Acidic Conditions. Similar to addressing steric hindrance, using a more potent acidic reagent or a higher concentration can facilitate the necessary protonation event.

  • Insufficient Acid Equivalents: Inadequate amounts of acid will lead to an incomplete reaction.

    • Solution: Ensure Sufficient Acid Stoichiometry. While often used in excess as a solvent or co-solvent, ensure that the molar equivalents of the acid are sufficient to drive the reaction to completion, especially when dealing with basic substituents on the azepane ring that may quench the acid.

Problem 2: Formation of Unidentified Side Products

Your reaction mixture shows the formation of new spots by TLC or unexpected masses by LC-MS.

Potential Causes & Solutions

  • tert-Butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic functional groups on your substituted azepane or other molecules in the reaction mixture.[8][9]

    • Solution: Employ Scavengers. The addition of scavengers to the reaction mixture is crucial for trapping the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole. The choice of scavenger will depend on the nature of the nucleophilic sites on your substrate.

  • Degradation of Acid-Sensitive Functional Groups: Other protecting groups or functional groups on your substituted azepane may not be stable to the strong acidic conditions required for Boc deprotection.

    • Solution 1: Use Milder Acidic Conditions. Explore milder deprotection reagents such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3][10]

    • Solution 2: Consider Alternative Deprotection Methods. For highly sensitive substrates, non-acidic deprotection methods can be explored, such as thermal deprotection or methods employing Lewis acids like ZnBr₂.[7][11]

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for Boc deprotection of a novel substituted azepane?

A common starting point is to treat the N-Boc-azepane with a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 1-2 hours.[5] However, be prepared to optimize these conditions based on the specific substituents on your azepane ring.

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive assessment, allowing you to monitor the disappearance of the starting material's mass and the appearance of the product's mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet for the tert-butyl protons of the Boc group around 1.4 ppm is a clear indicator of deprotection.

Q3: My azepane has an ester functional group. What precautions should I take during Boc deprotection?

Esters can be susceptible to hydrolysis under strong acidic conditions, especially with prolonged reaction times or elevated temperatures. To minimize this, consider using milder acidic conditions or shorter reaction times at lower temperatures. Alternatively, using a reagent like 4M HCl in dioxane is often reported to be more selective for Boc deprotection in the presence of esters compared to TFA.[6][12]

Q4: I have a hydroxyl-substituted azepane. Are there any specific challenges I should be aware of?

Hydroxyl groups can potentially be susceptible to side reactions like elimination or esterification with the acid (e.g., trifluoroacetylation with TFA). Using scavengers and carefully controlling the reaction temperature is important. In some cases, neighboring group participation from the hydroxyl group could influence the rate of deprotection, although this is highly dependent on its position and stereochemistry.

Q5: Can the conformation of my substituted azepane affect the Boc deprotection?

Yes, the flexible seven-membered ring of azepane can adopt various conformations, and substituents can favor specific arrangements.[4][13] A conformation that sterically shields the Boc group can significantly slow down the deprotection reaction. If you suspect this is an issue, employing more forcing conditions (stronger acid, higher temperature) may be necessary.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection

This protocol is a general starting point for the deprotection of many substituted N-Boc-azepanes.

  • Dissolve the N-Boc-substituted azepane (1 equivalent) in Dichloromethane (DCM) (approximately 0.1 M concentration).

  • To the stirred solution at 0 °C (ice bath), add Trifluoroacetic acid (TFA) (to a final concentration of 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene (3x) to remove residual TFA.

  • The resulting crude amine TFA salt can be purified or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

Protocol 2: Alternative Deprotection with HCl in Dioxane

This method is often effective for substrates that are sensitive to TFA or where steric hindrance is a significant issue.[6][12]

  • Dissolve the N-Boc-substituted azepane (1 equivalent) in a minimal amount of a suitable solvent if necessary (e.g., DCM or Methanol).

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude amine hydrochloride salt, which can then be purified.

Data & Visualization

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, RT, 1-4 hVolatile, easy to removeCan cause side reactions with sensitive groups
Hydrochloric Acid (HCl) 4M in 1,4-dioxane, RT, 1-4 hOften more selective, less prone to some side reactionsDioxane is a less desirable solvent
Phosphoric Acid Aqueous solution, often with a co-solventMild, good for some acid-sensitive substratesWorkup can be more involved
p-Toluenesulfonic Acid (pTSA) Catalytic to stoichiometric amounts, various solventsSolid, easy to handle, milder than TFA/HClMay require longer reaction times or heat
Diagrams

G cluster_0 Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed q1 Is the substrate sterically hindered? start->q1 s1 Increase acid strength/concentration (e.g., TFA -> 4M HCl/Dioxane) q1->s1 Yes q2 Are electron-withdrawing groups present? q1->q2 No s2 Increase reaction temperature s1->s2 s3 Prolong reaction time s2->s3 end Complete Deprotection s3->end s4 Use stronger acid system q2->s4 Yes q3 Sufficient acid equivalents used? q2->q3 No s4->end s5 Increase acid stoichiometry q3->s5 No q3->end Yes s5->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection & Side Reactions Boc_Amine N-Boc Azepane Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Deprotected Azepane Carbamic_Acid->Free_Amine - CO2 Alkylation Side Product (t-Butylation) tBu_Cation->Alkylation + Nucleophile

Caption: Acid-catalyzed Boc deprotection and potential t-butylation side reaction.

References

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  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Boc deprotection conditions tested. | Download Scientific Diagram. ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination. Europe PMC. [Link]

  • Deprotection of N-BOC compounds - European Patent Office.
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  • Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate. [Link]

  • An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine. PubMed. [Link]

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  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. [Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. [Link]

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Technical Support Center: Purification of tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for tert-butyl 4-(aminomethyl)azepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. Achieving high purity is critical for successful downstream applications, and this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile

This section addresses the most common initial questions that arise during the synthesis and purification of this compound.

Q1: What are the most likely impurities in my crude sample?

A: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common syntheses—typically involving Boc protection of an azepane derivative followed by reduction of a nitrile or reductive amination of a ketone—we can anticipate several classes of impurities.

  • Starting Materials: Unreacted precursors are a frequent source of contamination. This could include the azepane starting material lacking the C4-aminomethyl group or the intermediate used to install it (e.g., tert-butyl 4-cyanoazepane-1-carboxylate or tert-butyl 4-oxoazepane-1-carboxylate[1]).

  • Reagent-Derived Impurities: The Boc-protection step often uses di-tert-butyl dicarbonate (Boc₂O)[2][3]. Excess reagent and its byproducts can persist after the reaction.

  • Side-Reaction Products:

    • Di-Boc Species: The primary amine of the aminomethyl group can be protected by a second Boc group, leading to a more non-polar, bulkier impurity.

    • Partially Deprotected Compound: If the reaction workup involves acidic conditions, even mild ones, you may see partial or complete cleavage of the acid-labile Boc group[2][4].

    • t-Butylated Byproducts: Acidic conditions can generate a tert-butyl cation, which can alkylate nucleophilic sites on your target molecule or other species present, creating persistent impurities[5][6].

Q2: How can I effectively monitor my reaction and identify impurities using Thin-Layer Chromatography (TLC)?

A: TLC is your most valuable tool for real-time reaction monitoring and for developing a purification strategy. Due to the basic nature of the free amine, special considerations are necessary for clear results.

  • The Challenge with Basic Amines: The primary amine in your product will interact strongly with the acidic silica gel on a standard TLC plate, often leading to significant "tailing" or "streaking." This can make it difficult to resolve your product from nearby impurities.

  • The Solution - Basified Eluent: To obtain sharp, well-defined spots, add a small amount of a volatile base to your TLC mobile phase. A common and effective choice is to prepare an eluent system containing 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).

Example TLC Systems:

Eluent SystemTypical Application
5-10% Methanol in Dichloromethane + 1% Et₃NGood starting point for resolving the polar product from non-polar impurities.
10-20% Ethyl Acetate in Hexanes + 1% Et₃NUseful for separating less polar impurities, such as unreacted starting materials or di-Boc byproducts.

By comparing the crude reaction mixture to a reference spot of your starting material, you can quickly assess conversion and identify the relative polarity of byproducts, which is crucial for designing a column chromatography protocol.

Section 2: Troubleshooting Guides & Purification Protocols

This section provides detailed, step-by-step solutions to specific purification challenges.

Scenario 1: My crude product is an oil/solid contaminated with inorganic salts from the workup.

Issue: After quenching the reaction and removing the solvent, the resulting crude material contains inorganic salts (e.g., NaCl, NaHCO₃) from an aqueous workup.

Solution: A standard liquid-liquid extraction is the most effective method to remove these non-organic impurities.

Protocol 1: Standard Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Use a volume sufficient for easy handling (e.g., 10-20 mL per gram of crude product).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with deionized water to remove the bulk of inorganic salts. If your reaction was basic, a wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution can help remove any acidic byproducts.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water from the organic layer and breaks up emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the salt-free crude product.

Scenario 2: TLC analysis shows a major product spot and several less-polar impurity spots.

Issue: The crude product is contaminated with non-polar impurities, such as unreacted Boc-protected starting material or a di-Boc protected byproduct.

Solution: Flash column chromatography on silica gel is the industry-standard method for this type of separation.

Protocol 2: Flash Column Chromatography

  • Column Packing: Dry-pack a chromatography column with silica gel (typically 50-100x the mass of your crude product) and then wet it with your starting eluent (e.g., 100% Hexanes or DCM)[7].

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. For best results, adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity. A typical gradient might be from 0% to 10% Methanol in DCM. Crucially, ensure your mobile phase is basified with ~0.5-1% triethylamine to prevent product streaking on the acidic silica.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Pooling & Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation Crude Crude Product in DCM Adsorb Adsorb onto Silica Gel Crude->Adsorb Dry Dry to Free-Flowing Powder Adsorb->Dry Load Load onto Packed Column Dry->Load Elute Elute with Gradient (e.g., 0-10% MeOH in DCM + 1% Et3N) Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Identify Pure Fractions Concentrate Concentrate under Vacuum Pool->Concentrate Pure Pure Product Concentrate->Pure

Caption: Workflow for purification via flash column chromatography.

Scenario 3: My product needs to be exceptionally pure (>99.5%) for a sensitive application.

Issue: After chromatography, minor impurities remain, or you require material of the highest possible purity for applications like pharmaceutical development.

Solution: Recrystallization is an excellent final purification step if your compound is a solid or can be converted to a crystalline salt.

Protocol 3: Recrystallization

  • Solvent Screening: The key is finding a suitable solvent or solvent system. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small amounts of your product in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, hexanes, or mixtures thereof).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your impure solid to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The resulting crystalline solid should be of very high purity.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Reddy, K. L. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Browne, D. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-tert-Butyl 4-Aminoazepane-1-carboxylate. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Library of Medicine. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(aminomethyl)azepane-1-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-(aminomethyl)-4-fluoroazepane-1-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-(aminomethyl)azepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of this compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • ChemUniverse. (n.d.). TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

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Technical Support Center: A Guide to Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Tert-butyl 4-(aminomethyl)azepane-1-carboxylate (CAS No. 1369353-14-9). This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the safe and effective use of this versatile building block in your experimental workflows. The azepane scaffold is a key structural motif in numerous pharmacologically active compounds, and understanding the nuances of this Boc-protected diamine is critical for successful synthetic outcomes.[1]

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use. The presence of both a lipophilic Boc-protecting group and a primary amine gives this molecule a distinct profile that influences its solubility and reactivity.

PropertyValueSource
Molecular Formula C12H24N2O2[2][3]
Molecular Weight 228.33 g/mol [2][3]
Appearance Not specified, typically a solid or oil[2]
Storage 2-8°C, sealed in a dry, dark place[3]
Solubility Profile (Qualitative)

While quantitative solubility data is not extensively published, a qualitative understanding can be derived from its structure and general behavior of Boc-protected amines.[4]

SolventSolubilityRationale & Notes
Dichloromethane (DCM) SolubleA common solvent for reactions involving Boc-protected amines.
Tetrahydrofuran (THF) SolubleFrequently used in reactions with this class of compounds.
Methanol (MeOH) SolubleThe polar nature of methanol can solvate the amine and carbamate groups.
Ethanol (EtOH) SolubleSimilar to methanol, it is a suitable solvent for many applications.
Acetonitrile (ACN) SolubleOften used in purification and analysis (e.g., HPLC).
Water Sparingly Soluble to InsolubleThe bulky tert-butyl group significantly reduces water solubility.[2][4] Solubility may increase in acidic aqueous solutions due to the protonation of the primary amine.
Hexanes/Heptane Sparingly Soluble to InsolubleThe polarity of the carbamate and amine groups limits solubility in nonpolar aliphatic solvents.

Section 2: Safety and Handling

Hazard Identification:

This compound is classified as an irritant.[5] All handling should be performed in a well-ventilated area, preferably a chemical fume hood.

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[2]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If working with the compound as a powder or in a way that generates aerosols, use a NIOSH-approved respirator.[2]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from moisture.[3]

  • Disposal: Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service.[2]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in synthetic protocols.

Issue 1: Poor Solubility of the Starting Material
  • Symptom: The compound does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and potentially incomplete reaction.

  • Causality: While soluble in many organic solvents, its polarity can sometimes lead to solubility issues, especially in less polar solvents or at high concentrations. The zwitterionic character of similar compounds is known to cause poor solubility.[6]

  • Troubleshooting Steps:

    • Solvent Selection: Refer to the solubility table above. For reactions, DCM or THF are generally good starting points.

    • Solvent Mixtures: Consider using a solvent mixture. For example, adding a small amount of a more polar solvent like methanol to a less polar solvent like DCM can improve solubility.

    • Gentle Warming: Gentle warming of the reaction mixture can aid dissolution. Monitor the temperature to avoid any potential degradation of the starting material or reagents.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Issue 2: Incomplete Reaction in Amide Coupling
  • Symptom: Analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted this compound.

  • Causality: The primary amine of this compound is the reactive site for amide coupling. Incomplete reactions can be due to several factors, including insufficient activation of the carboxylic acid, steric hindrance, or inappropriate reaction conditions.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC with an additive such as HOBt are effective. For more challenging or sterically hindered couplings, consider using more potent activating agents like HATU or HBTU.

    • Base Selection: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine. Ensure at least one equivalent of the base is used.

    • Reaction Time and Temperature: Amide couplings are often run at room temperature. If the reaction is sluggish, it can be gently warmed (e.g., to 40-50 °C) or allowed to stir for a longer period (e.g., overnight).

    • Reagent Stoichiometry: Ensure that the carboxylic acid and coupling reagents are used in appropriate stoichiometric amounts (typically a slight excess relative to the amine).

Issue 3: Side Reactions during Boc Deprotection
  • Symptom: The appearance of unexpected byproducts in the crude product mixture after Boc deprotection, as observed by TLC or LC-MS.

  • Causality: The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA). This generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on the molecule or other species present in the reaction mixture.[7]

  • Troubleshooting Steps:

    • Use of Scavengers: To prevent unwanted alkylation, include a scavenger in the deprotection cocktail. Common scavengers include triethylsilane (TES) or anisole, which trap the tert-butyl cation.

    • Alternative Deprotection Conditions: If TFA is too harsh, consider using a milder acidic condition, such as 4M HCl in dioxane or formic acid.

    • Control of Reaction Time and Temperature: Perform the deprotection at a low temperature (e.g., 0 °C) and monitor the reaction closely to avoid prolonged exposure to the acidic conditions once the reaction is complete.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: This compound is primarily used as a building block in medicinal chemistry and drug discovery. The azepane core is a feature of many biologically active molecules, and the orthogonally protected diamine functionality allows for selective functionalization at the primary amine, followed by deprotection of the secondary amine within the ring for further modification. It is a useful reagent in the preparation of various therapeutic agents.[1]

Q2: How can I monitor the progress of a reaction involving this compound?

A2: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to achieve good separation of the starting material and product. Staining with ninhydrin can be used to visualize the primary amine of the starting material, which should disappear as the reaction proceeds. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction and confirming the mass of the desired product.

Q3: What are the key considerations for the purification of products derived from this compound?

A3: Purification is typically achieved using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Given the basic nature of the free amine in the azepane ring (after deprotection), it may be necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent streaking on the silica gel.

Q4: Is this compound stable under basic conditions?

A4: Yes, the Boc protecting group is stable to a wide range of basic and nucleophilic conditions.[7] This allows for reactions to be carried out at the primary amine without affecting the protected secondary amine.

Section 5: Experimental Workflow Example: Amide Coupling

This section provides a general, step-by-step protocol for a typical amide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound (1.0 eq) in DCM add_amine Add the amine solution to the activated acid prep_amine->add_amine prep_acid Dissolve Carboxylic Acid (1.1 eq) in DCM add_reagents Add HOBt (1.2 eq) and EDC (1.2 eq) to the carboxylic acid solution prep_acid->add_reagents stir_activation Stir for 15-30 min at RT for pre-activation add_reagents->stir_activation stir_activation->add_amine add_base Add DIPEA (1.5 eq) add_amine->add_base react Stir at RT for 4-16 h add_base->react quench Dilute with DCM and wash with aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify

Caption: A typical workflow for an EDC/HOBt mediated amide coupling reaction.

Section 6: Key Mechanistic Insight: Boc Deprotection

The acid-catalyzed deprotection of the Boc group is a fundamental transformation for this molecule. Understanding its mechanism is key to troubleshooting potential side reactions.

G cluster_mech Boc Deprotection Mechanism start Boc-Protected Amine protonated Protonated Carbamate start->protonated + H+ (TFA) carbocation tert-Butyl Cation protonated->carbocation Loss of Carbamic Acid carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid isobutylene Isobutylene carbocation->isobutylene - H+ scavenger Scavenger (e.g., TES) carbocation->scavenger Alkylation (Side Reaction) amine Free Amine carbamic_acid->amine Decarboxylation co2 CO2 carbamic_acid->co2 scavenged_cation Trapped Cation scavenger->scavenged_cation Trapping

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

References

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. Available from: [Link].

  • Capot Chemical. MSDS of this compound. Available from: [Link].

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link].

  • Reddit. Having great trouble with a Boc-protection reaction. Available from: [Link].

  • Pharmaffiliates. (S)-tert-Butyl 4-Aminoazepane-1-carboxylate. Available from: [Link].

  • Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link].

  • Illinois Wesleyan University Digital Commons. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Available from: [Link].

  • PubChemLite. Tert-butyl 3-(aminomethyl)azepane-1-carboxylate. Available from: [Link].

  • PubChemLite. Tert-butyl 2-(aminomethyl)azepane-1-carboxylate. Available from: [Link].

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link].

  • Connect Journals. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Available from: [Link].

  • CP Lab Safety. tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate. Available from: [Link].

  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link].

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Validation & Comparative

The Azepane Advantage: A Comparative Guide to tert-Butyl 4-(aminomethyl)azepane-1-carboxylate versus Piperidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Piperidine Privilege

In the landscape of medicinal chemistry, saturated N-heterocycles are foundational scaffolds, prized for their ability to impart favorable physicochemical properties and provide three-dimensional vectors for exploring chemical space. For decades, the piperidine ring has been a dominant "privileged scaffold," present in a vast number of approved drugs due to its synthetic tractability and conformationally stable chair form.[1] However, the strategic expansion of this six-membered ring to the seven-membered azepane offers a nuanced approach to overcoming common drug discovery hurdles, including metabolic instability, off-target effects, and the need for improved target engagement.[2][3]

This guide provides an in-depth, data-driven comparison between tert-butyl 4-(aminomethyl)azepane-1-carboxylate and its direct structural analog, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate . We will explore the fundamental differences in their physicochemical properties, conformational landscapes, and resulting pharmacological profiles, supported by experimental data from relevant case studies. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the insights needed to strategically deploy the azepane scaffold as a powerful tool for lead optimization and the generation of novel intellectual property.

I. Head-to-Head: Physicochemical Properties

The basicity of cyclic amines is influenced by ring strain and the hybridization of the nitrogen lone pair. As the C-N-C bond angle deviates from the ideal sp3 hybridization, the s-character of the lone pair orbital increases, holding the electrons closer to the nucleus and reducing basicity.[4][5] Generally, basicity increases from smaller, more strained rings to the relatively strain-free piperidine. The larger, more flexible azepane ring is expected to have a pKa comparable to or slightly lower than piperidine, depending on the specific conformation.

The most impactful difference lies in lipophilicity (LogP) and polar surface area (TPSA). The additional methylene group in the azepane ring inherently increases lipophilicity.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundtert-Butyl 4-(aminomethyl)piperidine-1-carboxylateKey Implication for Drug Design
Molecular Formula C₁₂H₂₄N₂O₂C₁₁H₂₂N₂O₂Higher molecular weight for the azepane.
Molecular Weight 228.33 g/mol [6]214.31 g/mol A modest increase of 14 Da.
XLogP3 (Calculated) 1.30.9Azepane is more lipophilic, potentially increasing membrane permeability but also risks of non-specific binding and metabolic liability if not properly managed.
TPSA (Calculated) 52.5 Ų52.5 ŲThe core pharmacophoric elements (amines, carbamate) are identical, resulting in the same TPSA.

Data sourced from PubChem and vendor specifications where available.

The key takeaway is that switching from a piperidine to an azepane scaffold provides a vector for increasing lipophilicity while maintaining the same polar interactions. This can be a strategic tool for enhancing cell permeability or for filling a greasy pocket in a target protein, but it must be balanced against potential increases in metabolic clearance and off-target toxicity.

II. The Conformational Dimension: Flexibility as a Design Element

The most profound difference between the piperidine and azepane scaffolds lies in their conformational flexibility. This is not merely a structural curiosity but a critical factor that dictates how a molecule presents its pharmacophoric groups to a biological target.

The piperidine ring exists predominantly in a rigid chair conformation . This rigidity can be highly advantageous, locking the substituents in well-defined axial and equatorial positions and reducing the entropic penalty upon binding to a target.

The azepane ring , in contrast, is significantly more flexible and exists as a dynamic equilibrium of multiple low-energy conformations, primarily from the chair and twist-boat families.[7] Computational studies have shown that the twist-chair conformation is often the most stable, but the energy barriers to other conformations like the chair and various boat forms are low.[7][8] This conformational dynamism means the azepane ring can adapt its shape to fit the contours of a binding site, potentially accessing interactions unavailable to a rigid piperidine analog.[9]

This flexibility is a double-edged sword. While it can enhance binding affinity through induced-fit mechanisms, it can also lead to a higher entropic cost of binding. However, medicinal chemists can strategically use this property. For instance, the greater number of accessible conformations can be exploited to improve selectivity by designing molecules that can only adopt the required bioactive conformation when binding to the intended target, while presenting a different, inactive conformation to off-targets. Furthermore, substitution can be used to bias the conformational equilibrium toward a desired state, effectively "pre-organizing" the molecule for binding.[10]

G cluster_0 Piperidine Scaffold cluster_1 Azepane Scaffold P_Rigid Rigid Chair Conformation P_Defined Well-Defined Substituent Vectors (Axial/Equatorial) P_Rigid->P_Defined P_LowEntropy Lower Entropic Penalty on Binding P_Defined->P_LowEntropy A_HighEntropy Higher Entropic Penalty on Binding A_Flex Flexible Ring System A_Confs Multiple Low-Energy Conformations (Chair, Twist-Boat) A_Flex->A_Confs A_Adapt Conformational Adaptability A_Confs->A_Adapt A_Confs->A_HighEntropy A_Induced Potential for Induced-Fit Binding A_Adapt->A_Induced G start tert-Butyl 4-oxopiperidine-1-carboxylate step1 Ring Expansion (e.g., with Ethyl Diazoacetate) start->step1 intermediate1 tert-Butyl 4-oxoazepane-1-carboxylate step1->intermediate1 step2 Reductive Amination (e.g., NH4OAc, NaBH3CN) intermediate1->step2 product tert-Butyl 4-aminoazepane-1-carboxylate step2->product step3 Further Functionalization (if starting from amine) product->step3 e.g., Reduction of a nitrile or amide intermediate final_product tert-Butyl 4-(aminomethyl)azepane-1-carboxylate step3->final_product e.g., Reduction of a nitrile or amide intermediate G cluster_0 In Vitro ADME/Tox Workflow start Test Compound (Piperidine or Azepane Analog) microsomal Microsomal Stability Assay (HLM/RLM) start->microsomal caco2 Caco-2 Permeability Assay start->caco2 herg hERG Patch Clamp Assay start->herg end_cl Determine Intrinsic Clearance (CLint, µL/min/mg) microsomal->end_cl end_papp Determine Apparent Permeability (Papp, cm/s) caco2->end_papp end_herg Determine hERG Inhibition (IC50, µM) herg->end_herg

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Tert-butyl 4-(aminomethyl)azepane-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural characterization of molecular entities is not merely a regulatory formality but a cornerstone of efficacy and safety. The isomeric purity of a pharmaceutical intermediate can profoundly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the spectroscopic techniques used to differentiate the isomers of tert-butyl 4-(aminomethyl)azepane-1-carboxylate, a key building block in the synthesis of various therapeutic agents. As researchers and drug development professionals, understanding the subtle yet significant differences in the spectroscopic signatures of these isomers is paramount for ensuring the quality and consistency of your synthesized compounds.

This document will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of positional isomers of this compound. We will explore the causal relationships between molecular structure and spectroscopic output, providing you with the expertise to not only identify but also to anticipate the spectral characteristics of these closely related compounds.

The Isomeric Landscape of this compound

The azepane ring, a seven-membered saturated heterocycle, offers multiple substitution points for the aminomethyl group, leading to the formation of several positional isomers. For the purpose of this guide, we will focus on the comparative analysis of the 2-, 3-, and 4-(aminomethyl) isomers, as these are common synthetic variants. The differentiation of these isomers is critical as their distinct spatial arrangements can lead to different reactivities and biological activities in downstream applications.

¹H and ¹³C NMR Spectroscopy: A Detailed Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The differentiation of the this compound isomers by NMR relies on the distinct chemical shifts and coupling patterns of the protons and carbons in the azepane ring and the aminomethyl substituent.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted key distinguishing features in the ¹H NMR spectra of the 2-, 3-, and 4-(aminomethyl) isomers. The predictions are based on established principles of NMR spectroscopy and data from analogous cyclic amine systems.[1][2]

Isomer Key Distinguishing Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale for Differentiation
2-(aminomethyl) Protons on the carbon bearing the aminomethyl group (-CH-)~2.8 - 3.2MultipletThis proton is adjacent to the nitrogen of the aminomethyl group and the ring nitrogen, leading to a downfield shift and complex splitting.
Protons of the aminomethyl group (-CH₂-NH₂)~2.5 - 2.9Doublet of doublets or multipletThese protons are diastereotopic due to the adjacent chiral center, resulting in distinct signals and coupling to the methine proton.
3-(aminomethyl) Protons on the carbon bearing the aminomethyl group (-CH-)~2.0 - 2.4MultipletThis proton is further from the electron-withdrawing Boc-protected nitrogen, resulting in a more upfield shift compared to the 2-isomer.
Protons of the aminomethyl group (-CH₂-NH₂)~2.6 - 3.0Doublet of doublets or multipletSimilar to the 2-isomer, these protons are diastereotopic.
4-(aminomethyl) Protons on the carbon bearing the aminomethyl group (-CH-)~1.8 - 2.2MultipletThis proton is in the most shielded environment relative to the ring nitrogen, resulting in the most upfield chemical shift among the three isomers.
Protons of the aminomethyl group (-CH₂-NH₂)~2.7 - 3.1DoubletDue to the symmetry of the 4-substituted position (in the absence of chair-boat conformational locking), these protons may be less diastereotopic than in the 2- and 3-isomers, potentially leading to a simpler splitting pattern.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra provide a clear distinction between the isomers based on the number of unique carbon signals and their chemical shifts.

Isomer Key Distinguishing Carbons Predicted Chemical Shift (ppm) Rationale for Differentiation
2-(aminomethyl) Carbon bearing the aminomethyl group (-CH-)~55 - 60This carbon is directly attached to two nitrogen atoms (in close proximity), resulting in a significant downfield shift.
Carbon of the aminomethyl group (-CH₂-NH₂)~45 - 50
3-(aminomethyl) Carbon bearing the aminomethyl group (-CH-)~40 - 45This carbon is further from the ring nitrogen, leading to a more upfield shift compared to the 2-isomer.
Carbon of the aminomethyl group (-CH₂-NH₂)~48 - 53
4-(aminomethyl) Carbon bearing the aminomethyl group (-CH-)~35 - 40This carbon is in the most shielded position relative to the ring nitrogen, resulting in the most upfield chemical shift.
Carbon of the aminomethyl group (-CH₂-NH₂)~50 - 55
Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol is essential for acquiring high-quality NMR data.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the need to observe exchangeable protons (e.g., -NH₂).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Use a spectral width of approximately 12-15 ppm.

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially those of the tert-butyl group.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a spectral width of approximately 200-220 ppm.

  • 2D NMR (for unambiguous assignment):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which is particularly useful for confirming the position of the aminomethyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While it may not be as powerful as NMR for differentiating isomers, it provides crucial confirmatory data. The IR spectra of all three isomers will share common features due to the presence of the Boc-protecting group and the primary amine. However, subtle differences in the fingerprint region may be observable.

Predicted IR Spectral Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Comments
N-H (primary amine) Asymmetric and symmetric stretching3400 - 3250 (two bands)The presence of two distinct bands in this region is a clear indication of a primary amine (-NH₂).[3]
C-H (alkane) Stretching2950 - 2850These bands correspond to the C-H bonds of the azepane ring and the tert-butyl group.
C=O (carbamate) Stretching1700 - 1670This strong absorption is characteristic of the carbonyl group in the Boc-protecting group.[4][5]
N-H (primary amine) Bending (scissoring)1650 - 1580This band can sometimes be broad and may overlap with other absorptions.[3]
C-N (amine) Stretching1250 - 1020These vibrations are found in the fingerprint region and may show slight variations between the isomers.
N-H (amine) Wagging910 - 665A broad band characteristic of primary and secondary amines.[3]
Experimental Protocol for IR Spectroscopy

Instrumentation:

  • An FTIR (Fourier Transform Infrared) spectrometer, typically equipped with an ATR (Attenuated Total Reflectance) accessory for easy sample handling.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Process the data by performing a background subtraction.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. While all isomers of this compound will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can induce fragmentation, which may produce isomer-specific patterns.

Predicted Mass Spectrometry Data
Ionization Mode Predicted Ion m/z (Monoisotopic) Key Fragmentation Pathways
Electrospray (ESI+) [M+H]⁺229.1911Loss of isobutylene (-56 Da): A characteristic fragmentation of the Boc group, leading to a fragment at m/z 173.1340.
Loss of the Boc group (-100 Da): Cleavage of the entire tert-butoxycarbonyl group, resulting in a fragment at m/z 129.1230.
Ring fragmentation: Cleavage of the azepane ring, which may produce isomer-specific fragments upon collisional activation in an MS/MS experiment. The relative abundance of these fragments can be used for differentiation.
Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).

  • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

Data Acquisition:

  • Full Scan MS:

    • Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Use a high-resolution setting to obtain accurate mass measurements.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 229.1911) as the precursor ion.

    • Apply a range of collision energies to induce fragmentation and acquire the product ion spectrum.

    • Compare the fragmentation patterns of the different isomers to identify unique product ions or significant differences in their relative abundances.

Visualizing the Workflow and Structures

To aid in the understanding of the analytical workflow and the molecular structures of the isomers, the following diagrams are provided.

G cluster_isomers Isomers of tert-butyl (aminomethyl)azepane-1-carboxylate cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation 2-isomer 2-(aminomethyl) NMR NMR Spectroscopy (¹H, ¹³C, 2D) 2-isomer->NMR IR IR Spectroscopy 2-isomer->IR MS Mass Spectrometry (HRMS, MS/MS) 2-isomer->MS 3-isomer 3-(aminomethyl) 3-isomer->NMR 3-isomer->IR 3-isomer->MS 4-isomer 4-(aminomethyl) 4-isomer->NMR 4-isomer->IR 4-isomer->MS Structure Unambiguous Structure Determination NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for isomer differentiation.

G 4-isomer This compound

Caption: Structure of this compound.

Conclusion

The successful synthesis and quality control of pharmaceutical intermediates like this compound are critically dependent on the accurate and reliable identification of its isomers. This guide has provided a comprehensive framework for the spectroscopic analysis of these compounds, emphasizing the power of a multi-technique approach. By leveraging the detailed structural information from NMR, the functional group confirmation from IR, and the molecular weight and fragmentation data from MS, researchers can confidently differentiate between the 2-, 3-, and 4-(aminomethyl) isomers. The provided protocols and predicted spectral data serve as a practical resource for scientists in the field, enabling them to make informed decisions and ensure the integrity of their chemical entities throughout the drug development pipeline.

References

  • American Chemical Society. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. [Link]

  • PubMed Central. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(methylamino)azepane-1-carboxylate (C12H24N2O2). [Link]

  • ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • ResearchGate. (2023). Synthesis, crystal structure and DFT study of tert -butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. [Link]

  • PubChem. (n.d.). Tert-butyl 2-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). [Link]

  • PubChem. (n.d.). Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (C11H22N2O3). [Link]

  • PubChem. (n.d.). Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate (C11H22N2O3). [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Functionalized Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the challenge is constant: to explore novel chemical space and identify scaffolds that confer advantageous pharmacological properties. While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are ubiquitous in medicinal chemistry, the seven-membered azepane ring remains a comparatively underexplored frontier.[1][2] This is not due to a lack of potential; the azepane's conformational flexibility and inherent three-dimensionality make it an attractive scaffold for creating potent and selective therapeutics.[3][4] Molecules incorporating this seven-membered ring have demonstrated significant bioactivity as anticancer, antiviral, and antidiabetic agents, with notable examples including the protein kinase inhibitor Balanol and the antihistamine Azelastine.[4][5]

The historical challenge has been a lack of robust and versatile synthetic methods for creating highly functionalized azepane derivatives.[1][6] Classical approaches often involve multi-step linear syntheses followed by challenging cyclizations or rearrangements like the Beckmann, which can suffer from harsh conditions and limited substrate scope.[1]

This guide provides an in-depth comparison of modern, alternative reagents and methodologies that overcome these classical limitations. We will delve into the mechanistic underpinnings, compare performance with supporting experimental data, and provide actionable protocols for key transformations. Our focus is on strategies that offer superior efficiency, stereocontrol, and functional group tolerance, thereby empowering the medicinal chemist to unlock the full potential of the azepane scaffold.

Strategic Overview: Modern Pathways to the Azepane Core

The synthesis of functionalized azepanes can be approached through several strategic disconnections. This guide will focus on four powerful and innovative strategies that offer significant advantages over traditional methods: Photochemical Ring Expansion, Catalytic Cycloadditions, Sigmatropic Rearrangements, and Chemoenzymatic Approaches.

G cluster_0 Starting Materials cluster_1 Synthetic Strategies Nitroarenes Nitroarenes Photochemical\nRing Expansion Photochemical Ring Expansion Nitroarenes->Photochemical\nRing Expansion Blue Light, P(Oi-Pr)3 Pyrrolidones + Aldehydes Pyrrolidones + Aldehydes Formal [5+2]\nCycloaddition Formal [5+2] Cycloaddition Pyrrolidones + Aldehydes->Formal [5+2]\nCycloaddition Photochemical Rearrangement Dienyltriazoles Dienyltriazoles Aza-Cope\nRearrangement Aza-Cope Rearrangement Dienyltriazoles->Aza-Cope\nRearrangement Rh(II) Catalyst Cyclic Imines Cyclic Imines Chemoenzymatic\nAsymmetric Synthesis Chemoenzymatic Asymmetric Synthesis Cyclic Imines->Chemoenzymatic\nAsymmetric Synthesis Imine Reductase (IRED) Azepane Core Azepane Core Photochemical\nRing Expansion->Azepane Core Formal [5+2]\nCycloaddition->Azepane Core Aza-Cope\nRearrangement->Azepane Core Chemoenzymatic\nAsymmetric Synthesis->Azepane Core caption Overview of Modern Synthetic Strategies to Functionalized Azepanes.

Caption: Overview of Modern Synthetic Strategies to Functionalized Azepanes.

Photochemical Dearomative Ring Expansion of Nitroarenes

One of the most innovative recent strategies involves a skeletal editing of simple, readily available nitroarenes. This method directly transforms a six-membered aromatic ring into a seven-membered azepane framework in just two steps, offering remarkable efficiency and access to complex substitution patterns.[1][2]

Mechanistic Insight & Expertise: The core of this transformation is the photochemical conversion of a nitro group into a singlet nitrene, mediated by blue light at room temperature.[1] In the presence of a phosphite reagent like P(Oi-Pr)₃, the excited nitroarene undergoes deoxygenation to form a transient nitrene. This highly reactive intermediate then inserts into the aromatic ring, inducing a dearomative ring expansion to a 3H-azepine intermediate. A subsequent hydrogenation/hydrogenolysis step reduces the diene and cleaves the amidine to furnish the final polysubstituted azepane.[1] The choice of blue light (e.g., hν = 427 nm) is critical; it selectively excites the nitroarene without causing degradation of the light-sensitive azepine product.[1] This level of control allows for scalability, with reactions being successfully performed on a gram scale.[1]

Comparative Performance: This method's primary advantage is its ability to translate the substitution pattern of the starting nitroarene directly to the azepane product, streamlining access to derivatives that would require lengthy syntheses via other routes.[1][2]

Reagent/Catalyst SystemStarting MaterialProduct SubstitutionYield (%)Key FeaturesSource
P(Oi-Pr)₃, Et₂NH, Blue Light (427 nm); then H₂p-Bn-nitrobenzeneC5-Benzyl-azepaneHighTwo steps from simple arenes; scalable.[1]
P(Oi-Pr)₃, Et₂NH, Blue Light; then H₂m-Ph-nitrobenzeneC3-Phenyl-azepaneUsefulFully selective ring-expansion.[1]
P(Oi-Pr)₃, Et₂NH, Blue Light; then H₂m-OEt-nitrobenzeneC4-Ethoxy-azepaneHighHigh selectivity for C4 substitution.[1]

Detailed Experimental Protocol: Synthesis of C5-Benzyl-azepane

(Adapted from Leonori, D. et al., Nat. Chem., 2024)[2]

Step 1: Photochemical Ring Expansion

  • To an oven-dried vial equipped with a magnetic stir bar, add p-benzyl-nitrobenzene (1.0 equiv.).

  • Place the vial in a photoreactor setup equipped with a 427 nm blue LED light source and a cooling fan.

  • Add anhydrous i-PrOH as the solvent, followed by diethylamine (Et₂NH, 8.0 equiv.) and triisopropyl phosphite (P(Oi-Pr)₃, 20.0 equiv.).

  • Seal the vial and irradiate with the blue LEDs at room temperature for the time required for full conversion (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile reagents. The crude 3H-azepine intermediate can be used directly in the next step.

Step 2: Hydrogenation

  • Dissolve the crude 3H-azepine intermediate in a suitable solvent such as methanol (MeOH).

  • Transfer the solution to a hydrogenation vessel.

  • Carefully add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%) or a specific Rhodium catalyst if required for challenging substrates.[1]

  • Pressurize the vessel with hydrogen gas (H₂) to the required pressure (e.g., 10-100 bar, substrate-dependent) and stir at room temperature or with gentle heating until the reaction is complete.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired C5-benzyl-azepane.

Cycloaddition Strategies: Building the Ring from Fragments

Cycloaddition reactions offer a powerful convergent approach, constructing the azepane core by uniting two smaller molecular fragments. These methods often provide excellent control over regiochemistry and stereochemistry.

Formal [5+2] Photochemical Cycloaddition

This strategy provides a two-step formal [5+2] cycloaddition to construct functionalized azepin-4-ones from readily available aldehydes and pyrrolidinones.[7]

Mechanistic Insight & Expertise: The synthesis begins with a condensation reaction between a pyrrolidinone and an aldehyde to form an N-vinylpyrrolidinone intermediate. This intermediate then undergoes a photochemical rearrangement, analogous to a photo-Fries reaction.[7] Upon irradiation, the molecule is excited, leading to a diradical intermediate that cyclizes to form the seven-membered azepinone ring. The vinylogous amide moiety formed is a versatile functional handle for further synthetic manipulations. The choice of solvent is crucial for yield; THF was found to be superior to acetonitrile or acetone in optimized conditions.[7]

Comparative Performance:

Aldehyde SubstratePyrrolidinoneYield of Azepinone (%)Reaction Time (h)Source
Benzaldehyde2-Pyrrolidinone4824[7]
4-Methoxybenzaldehyde2-Pyrrolidinone5524[7]
2-Naphthaldehyde2-Pyrrolidinone6224[7]
Cyclohexanecarboxaldehyde2-Pyrrolidinone5124[7]
Formal [3+2+2] Catalytic Cycloaddition

This methodology involves a three-component reaction between an activated aziridine and two alkyne molecules, catalyzed by the superacid Hexafluoroantimonic Acid (HSbF₆), to generate diversely substituted azepines.[8]

Mechanistic Insight & Expertise: The proposed mechanism initiates with the reaction of the aziridine with HSbF₆, which opens the strained three-membered ring to form a zwitterionic 1,3-dipole intermediate.[8] This dipole then undergoes a subsequent two-step addition to two alkyne molecules, proceeding through further dipolar intermediates to ultimately form the seven-membered azepine ring. The catalyst is essential for the initial ring-opening of the aziridine. The reaction demonstrates good functional group tolerance and provides access to a wide range of substituted azepines with moderate to good yields.[8]

G cluster_0 [3+2+2] Cycloaddition Workflow A Activated Aziridine D 1,3-Dipole Intermediate A->D Ring Opening B Alkyne (2 equiv.) E Stepwise Alkyne Addition B->E C HSbF6 (cat.) D->E + Alkyne F Functionalized Azepine E->F Cyclization caption Workflow for the [3+2+2] catalytic cycloaddition.

Caption: Workflow for the [3+2+2] catalytic cycloaddition.

Aza-Cope Rearrangement: A Stereospecific Approach

Sigmatropic rearrangements, particularly the aza-Cope rearrangement, offer an elegant and often highly stereospecific route to azepine derivatives.[9][10] These reactions proceed through concerted, pericyclic transition states, allowing for the efficient transfer of chirality.

Mechanistic Insight & Expertise: A powerful variant is the sequential Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement.[9] The reaction starts with a dienyltriazole, which, in the presence of a Rh(II) catalyst, generates an α-imino carbenoid. This intermediate undergoes intramolecular cyclopropanation to form a transient vinylcyclopropane imine. This strained intermediate is perfectly poised for a rapid, thermal 1-aza-Cope[8][8]-sigmatropic rearrangement, which expands the ring system to yield a fused 2,5-dihydro[1H]azepine.[9] The stereospecific nature of both the cyclopropanation and the rearrangement ensures a highly diastereoselective process, typically yielding a single diastereomer.[9] The thermodynamic driving force is the relief of strain from the three-membered ring.

Comparative Performance:

Dienyltriazole SubstrateCatalystProductYield (%)DiastereoselectivitySource
Phenyl-substituted dieneRh₂(OAc)₄Fused Dihydroazepine85Single diastereomer[9]
Cyclohexyl-substituted dieneRh₂(OAc)₄Fused Dihydroazepine91Single diastereomer[9]
Naphthyl-substituted dieneRh₂(OAc)₄Fused Dihydroazepine78Single diastereomer[9]

Chemoenzymatic Synthesis for Enantioenriched Azepanes

The demand for enantiomerically pure compounds in drug development is absolute. Chemoenzymatic strategies merge the exquisite selectivity of biocatalysis with the power of traditional organic chemistry to access previously inaccessible chiral molecules.[11]

Mechanistic Insight & Expertise: This strategy generates enantioenriched 2-aryl azepanes through asymmetric reductive amination of a cyclic imine using an imine reductase (IRED) enzyme.[11] IREDs are highly stereoselective enzymes that deliver a hydride to one face of the imine, establishing the stereocenter. The resulting enantioenriched secondary amine is then converted to an N'-aryl urea. The key chemical step is a base-mediated rearrangement where treatment with an organolithium base (e.g., LDA) deprotonates the benzylic position. The resulting configurationally stable benzyllithium intermediate undergoes a stereospecific intramolecular 1,2-migration of the aryl group from the urea nitrogen to the C2 position of the azepane ring.[11] This sequence effectively transforms a C-H bond into a C-C bond with perfect retention of stereochemistry, yielding highly valuable enantioenriched 2,2-disubstituted azepanes.[11]

Detailed Experimental Protocol: Synthesis of (S)-2-Aryl-2-phenylazepane

(Adapted from France, S. P. et al., J. Am. Chem. Soc., 2018)[11]

Step 1: Biocatalytic Asymmetric Reductive Amination

  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • To the buffer, add the cyclic imine substrate (e.g., 3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene, 1.0 equiv.).

  • Add a glucose dehydrogenase (GDH) for cofactor regeneration and NADP⁺.

  • Add D-glucose as the stoichiometric reductant.

  • Initiate the reaction by adding the appropriate IRED enzyme (screen for optimal enantioselectivity).

  • Stir the reaction at a controlled temperature (e.g., 30 °C) until completion (monitor by chiral HPLC).

  • Upon completion, perform a workup by extracting the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the enantioenriched 2-arylazepane.

Step 2: Urea Formation and Stereospecific Rearrangement

  • Dissolve the enantioenriched 2-arylazepane (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF).

  • Add an aryl isocyanate (e.g., phenyl isocyanate, 1.1 equiv.) and stir at room temperature until the urea formation is complete.

  • Cool the reaction mixture to -78 °C under an inert atmosphere (Argon).

  • Slowly add a solution of Lithium Diisopropylamide (LDA, 2.2 equiv.) in THF.

  • Allow the reaction to stir at -78 °C for several hours before quenching with a saturated aqueous solution of NH₄Cl.

  • Warm the mixture to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography to afford the enantioenriched 2,2-disubstituted azepane.

Conclusion and Future Outlook

The synthesis of functionalized azepanes has matured significantly, moving beyond classical methods to a suite of powerful and elegant alternatives. Photochemical ring expansions from simple arenes, convergent cycloadditions, stereospecific rearrangements, and precision chemoenzymatic approaches now provide the tools to construct this valuable scaffold with unprecedented control and efficiency. The choice of reagent and strategy will ultimately depend on the desired substitution pattern, stereochemical requirements, and available starting materials. As these modern methods become more widespread, we anticipate a surge in the exploration of azepane-containing molecules in drug discovery, unlocking new therapeutic possibilities that were previously out of reach.

References

A Comparative Guide to the Efficacy of Azepane-Based Compounds in Preclinical Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with a diverse range of biological targets. This guide provides a comprehensive comparison of the efficacy of various azepane-based compounds in preclinical models of four major neurological disorders: Alzheimer's disease, Parkinson's disease, epilepsy, and neuropathic pain. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with an in-depth technical resource to inform their own research and development efforts.

Alzheimer's Disease: Targeting Cholinergic Deficits and Amyloid Pathology

The cholinergic hypothesis has been a cornerstone of Alzheimer's disease (AD) research, positing that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[1][2] Azepane-based compounds, most notably donepezil, have been at the forefront of therapies aimed at mitigating this deficit through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown.[3]

Mechanism of Action: Beyond Cholinesterase Inhibition

While the primary mechanism of donepezil and its analogs is the reversible inhibition of AChE, emerging evidence suggests a multi-target approach.[3] These compounds can also modulate the processing of amyloid precursor protein (APP), leading to a reduction in the production of amyloid-beta (Aβ) peptides, a hallmark of AD pathology.[4] Furthermore, some novel donepezil hybrids, such as those incorporating lipoic acid, exhibit antioxidant and neuroprotective properties.[5]

Comparative Efficacy of Azepane-Based AChE Inhibitors

The scopolamine-induced amnesia model in rodents is a widely used paradigm to assess the procognitive effects of compounds. In this model, scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit that can be reversed by effective nootropic agents. Donepezil has been shown to significantly ameliorate scopolamine-induced memory impairment in mice.[6][7] Newer analogs and hybrids have been developed to improve upon the efficacy and side-effect profile of donepezil.

CompoundAnimal ModelKey Efficacy MetricResultReference
Donepezil Scopolamine-induced amnesia (mice)Reversal of cognitive deficitsEffective at 3-10 mg/kg[6][7]
Donepezil Aβ25-35-induced cognitive impairment (mice)Reduced escape latency in Morris water maze3-fold decrease[8]
Donepezil Tg2576 mouse model of ADReduction in soluble Aβ1-40 and Aβ1-42Significant at 4 mg/kg[4]
Lipoic acid-donepezil hybrid (Compound 5) In vitroAChE Inhibition (IC50)7.6 nM[5]
Lipoic acid-donepezil hybrid (Compound 6) In vitroAChE Inhibition (IC50)9.1 nM[5]
Melatonin-donepezil analog (Compound 3a) Pinealectomy + Aβ1-42 infusion (rats)Prevention of cognitive impairmentComparable to melatonin[5]
Signaling Pathway: Cholinergic and Amyloid Cascade

The therapeutic effects of azepane-based compounds in AD models are rooted in their ability to modulate two key pathways: the cholinergic and the amyloidogenic pathways.

Cholinergic_Amyloid_Pathway cluster_cholinergic Cholinergic Pathway cluster_amyloid Amyloid Pathway ACh Acetylcholine (ACh) Postsynaptic_Neuron Postsynaptic Neuron (Cognitive Function) ACh->Postsynaptic_Neuron Binds to Receptors AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down APP Amyloid Precursor Protein (APP) beta_secretase β-secretase APP->beta_secretase gamma_secretase γ-secretase beta_secretase->gamma_secretase Cleavage Abeta Amyloid-beta (Aβ) Plaques gamma_secretase->Abeta Cleavage Azepane Azepane-Based Compounds (e.g., Donepezil) Azepane->AChE Inhibits Azepane->beta_secretase Modulates caption Figure 1. Dual mechanism of azepane compounds in Alzheimer's disease.

Caption: Dual mechanism of azepane compounds in Alzheimer's disease.

Parkinson's Disease: Modulating Dopaminergic Neurotransmission

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[7] A key therapeutic strategy involves preserving dopamine levels in the brain. Monoamine oxidase B (MAO-B) is a primary enzyme responsible for dopamine degradation, making it a prime target for therapeutic intervention.[9][10]

Mechanism of Action: MAO-B Inhibition

Several azepane-based compounds have been investigated as MAO-B inhibitors.[11] By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms.[9] Some multi-target compounds also exhibit neuroprotective effects against toxins like 6-hydroxydopamine (6-OHDA).[9]

Comparative Efficacy of Azepane-Based MAO-B Inhibitors

The 6-OHDA-induced rat model of PD is a widely accepted preclinical model that mimics the dopaminergic neurodegeneration seen in human PD.[12][13] The efficacy of MAO-B inhibitors is often assessed by their ability to protect against 6-OHDA-induced neuronal loss and to improve motor function.

CompoundTargetKey Efficacy MetricResultReference
Pyridazinobenzylpiperidine (S5) MAO-BInhibition (IC50)0.203 µM[14]
Pyridazinobenzylpiperidine (S16) MAO-BInhibition (IC50)0.979 µM[14]
Indazole-5-carboxamide (16b) MAO-BInhibition (IC50)0.39 nM[9]
Indazole-5-carboxamide (17) MAO-BInhibition (IC50)0.23 nM[9]
Azastilbene derivative (Compound 9) MAO-BInhibition (IC50)42 nM[15]
Signaling Pathway: Dopaminergic System

Azepane-based MAO-B inhibitors act on the dopaminergic signaling pathway to enhance neurotransmission.

Dopaminergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Degradation Synaptic_Cleft Synaptic Cleft Dopamine->Synaptic_Cleft Dopamine_Receptor Dopamine Receptor (Motor Control) Synaptic_Cleft->Dopamine_Receptor Binding Azepane_MAOBI Azepane-Based MAO-B Inhibitor Azepane_MAOBI->MAO_B Inhibits caption Figure 2. Mechanism of azepane-based MAO-B inhibitors in Parkinson's disease.

Caption: Mechanism of azepane-based MAO-B inhibitors in Parkinson's disease.

Epilepsy: Suppressing Neuronal Hyperexcitability

Epilepsy is characterized by recurrent seizures resulting from abnormal, excessive, or synchronous neuronal activity in the brain.[16] A primary therapeutic strategy is to reduce neuronal excitability, often by modulating ion channels or enhancing inhibitory neurotransmission.

Mechanism of Action: Modulation of Ion Channels and Neurotransmitter Systems

The precise mechanisms of many azepane-based anticonvulsants are still under investigation, but they are thought to act on voltage-gated sodium channels and potentially modulate GABAergic and glutamatergic systems.[2] By blocking sodium channels, these compounds can reduce the repetitive firing of neurons that underlies seizure activity.

Comparative Efficacy of Azepane-Based Anticonvulsants

The Maximal Electroshock (MES) and pentylenetetrazole (PTZ) seizure models are standard preclinical tests for evaluating the efficacy of potential anticonvulsant drugs.[17][18][19] The MES test is a model of generalized tonic-clonic seizures, while the PTZ test is used to model myoclonic and absence seizures.[16]

Direct comparative efficacy data for different azepane-based anticonvulsants in these models is an active area of research. The table below presents data for a well-established anticonvulsant with a related structure to provide a benchmark.

CompoundAnimal ModelKey Efficacy MetricResultReference
Carbamazepine MES test (mice)ED508.8 mg/kg[20]
Oxcarbazepine MES test (mice)ED5010.1 mg/kg[20]
Signaling Pathway: Neuronal Excitability

Azepane-based anticonvulsants are thought to restore the balance between excitatory and inhibitory signals in the brain.

Epilepsy_Pathway cluster_excitatory Excitatory cluster_inhibitory Inhibitory Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Neuron Neuron NMDA_Receptor->Neuron Depolarization (Excitation) GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Activates GABA_Receptor->Neuron Hyperpolarization (Inhibition) Azepane_Anticonvulsant Azepane-Based Anticonvulsant Azepane_Anticonvulsant->Neuron Modulates Ion Channels (e.g., Na+) caption Figure 3. Modulation of neuronal excitability by azepane anticonvulsants. Neuropathic_Pain_Pathway cluster_peripheral Peripheral Nociceptor cluster_central Central Nervous System Noxious_Stimulus Noxious Stimulus (Nerve Injury) Nav1_7 Nav1.7 Sodium Channel Noxious_Stimulus->Nav1_7 Upregulates Action_Potential Action Potential Nav1_7->Action_Potential Initiates Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Propagation Brain Brain (Pain Perception) Spinal_Cord->Brain Signal Transmission Azepane_NaBlocker Azepane-Based Nav1.7 Blocker Azepane_NaBlocker->Nav1_7 Blocks caption Figure 4. Mechanism of azepane-based Nav1.7 blockers in neuropathic pain.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized tert-Butyl 4-(aminomethyl)azepane-1-carboxylate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the very foundation of reliable and reproducible science. For synthetic intermediates like tert-butyl 4-(aminomethyl)azepane-1-carboxylate, which serve as crucial building blocks for more complex bioactive molecules, absolute certainty in their molecular architecture is paramount. The seven-membered azepane scaffold, while less prevalent than its five- and six-membered pyrrolidine and piperidine counterparts, occupies a unique and valuable region of three-dimensional chemical space, making its derivatives highly sought after.[1][2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed "gold standard" for the structural elucidation of organic molecules in solution.[4] Its power lies in its ability to provide a detailed atomic-level map of a molecule, revealing not only the types and numbers of atoms but also their precise connectivity and chemical environment.[5][6] This guide provides an in-depth, experience-driven comparison of the expected NMR data for the target compound against potential synthetic precursors and impurities, furnishing researchers with a robust framework for structural validation.

The Target Molecule: An NMR Fingerprint Prediction

Before analyzing an experimental spectrum, it is crucial to first predict the expected signals for the target structure: this compound. This theoretical spectrum serves as our primary reference for validation.

Structure:

(Structure of this compound)

The molecule possesses several distinct proton and carbon environments that will give rise to a characteristic set of signals in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is the initial and most information-rich experiment for structural confirmation.[5][7] Key diagnostic signals are summarized below.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Expert Insights
Boc Group (-C(CH₃)₃) ~1.4 - 1.5Singlet (s)9HThis sharp, intense singlet is the hallmark of the Boc protecting group and is typically found in an uncongested region of the spectrum.[8] Its integration value of 9H is a critical validation point.
Azepane N-CH₂ (α-protons) ~3.1 - 3.4Multiplet (m)4HThese protons are directly attached to the nitrogen atom of the carbamate, which deshields them, causing them to appear downfield relative to other aliphatic protons. Their multiplicity will be complex due to coupling with adjacent methylene protons.
Aminomethyl (-CH₂-NH₂) ~2.6 - 2.8Doublet (d)2HThese protons are adjacent to the C4 methine proton and the primary amine. The electron-withdrawing effect of the nitrogen shifts them downfield. They are expected to appear as a doublet due to coupling with the single C4 proton.
Azepane Ring CH₂ (β, γ-protons) ~1.5 - 1.9Multiplet (m)6HThese protons constitute the backbone of the azepane ring. Their signals are expected to be complex and overlapping multiplets in the standard aliphatic region.
Azepane Methine (C4-H) ~1.9 - 2.2Multiplet (m)1HThis proton is attached to the carbon bearing the aminomethyl substituent. Its signal may be broad and overlapped with other ring protons, making it difficult to resolve without 2D NMR techniques.
Amine (-NH₂) ~1.0 - 2.5 (variable)Broad Singlet (br s)2HThe chemical shift of primary amine protons is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding.[9] A key validation step is to add a drop of D₂O to the NMR sample, which will cause this signal to disappear due to proton-deuterium exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, confirming the carbon skeleton.[5]

Assignment Expected Chemical Shift (δ, ppm) Rationale and Expert Insights
Boc Carbonyl (-O-C=O) ~155 - 156The carbamate carbonyl carbon is significantly deshielded and appears in a characteristic downfield region.[10]
Boc Quaternary (-C(CH₃)₃) ~79 - 80The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group.[11]
Azepane N-CH₂ (α-carbons) ~45 - 50These carbons, being directly attached to the nitrogen, are shifted downfield compared to other aliphatic carbons.
Aminomethyl (-CH₂-NH₂) ~43 - 47This carbon is deshielded by the attached primary amine group.
Azepane Methine (C4) ~35 - 40The methine carbon at the substitution point of the azepane ring.
Azepane Ring CH₂ (β, γ-carbons) ~25 - 35These carbons make up the remainder of the saturated seven-membered ring and appear in the typical aliphatic region.
Boc Methyls (-C(CH₃)₃) ~28.5The three equivalent methyl carbons of the Boc group give rise to a single, intense signal.

Comparative Analysis: Ruling Out Synthetic Alternatives

A critical aspect of structural validation is not just confirming the presence of the desired product but also confirming the absence of starting materials and significant byproducts.

Comparison with a Key Precursor: tert-Butyl 4-oxoazepane-1-carboxylate

A common synthetic route to the target molecule involves the reductive amination of tert-butyl 4-oxoazepane-1-carboxylate.[12] Comparing the product's NMR spectrum to that of this precursor is a definitive validation method.

Spectral Feature Expected in Precursor (4-oxoazepane) Expected in Product (4-aminomethylazepane) Conclusion from Comparison
¹³C Carbonyl Signal Presence of a ketone C=O signal at ~208-212 ppm .Absence of the ketone signal.The disappearance of this far-downfield signal is conclusive evidence of the successful reduction of the ketone.
¹H Protons α to Ketone Signals for -CH₂-C=O protons at ~2.4-2.6 ppm .Absence of these specific signals.The original protons adjacent to the ketone are now part of the saturated ring, shifting their resonance upfield.
¹H and ¹³C Amine Signals Absence of signals for -CH₂-NH₂ and -NH₂.Presence of signals for the aminomethyl group (-CH₂- at ~2.6-2.8 ppm, -NH₂ as a broad singlet) and its corresponding ¹³C signal (~43-47 ppm).The appearance of these new signals confirms the successful installation of the aminomethyl group.
Identifying Potential Byproducts
  • Unreacted Starting Material: The presence of a ketone signal (~208-212 ppm in ¹³C NMR) or characteristic α-proton signals (~2.4-2.6 ppm in ¹H NMR) would indicate incomplete reaction.

  • Hydroxy Intermediate: If the reduction is incomplete, a tert-butyl 4-hydroxy-4-(aminomethyl)azepane-1-carboxylate intermediate might be present. This would be identified by the presence of a hydroxyl (-OH) proton signal in the ¹H NMR and a carbinol carbon signal (C-OH) in the ¹³C NMR spectrum, typically in the 65-75 ppm range.

Workflow for NMR-Based Structural Validation

The following diagram outlines the logical workflow for a rigorous, self-validating NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structural Validation & Comparison prep Dissolve ~10-15 mg of synthesized compound in ~0.6 mL of CDCl₃ or MeOD acq_h1 Acquire ¹H NMR Spectrum (incl. D₂O exchange) prep->acq_h1 acq_c13 Acquire ¹³C NMR Spectrum (e.g., broadband decoupled) prep->acq_c13 analysis Process Spectra: - Fourier Transform - Phasing & Baseline Correction - Integration (¹H) - Peak Picking acq_h1->analysis acq_c13->analysis compare_pred Compare experimental data to predicted NMR profile (Tables 1 & 2) analysis->compare_pred compare_sm Check for absence of key starting material signals (e.g., ketone C=O at ~210 ppm) analysis->compare_sm decision Data Consistent with Target Structure? compare_pred->decision compare_sm->decision final_pass Structure Validated (Pure Sample) decision->final_pass Yes final_fail Structure Invalid or Impure (Further purification or re-synthesis required) decision->final_fail No

Caption: Workflow for the structural validation of synthesized compounds via NMR.

Experimental Protocol

This protocol provides a standardized method for acquiring high-quality NMR data for structural validation.

Objective: To acquire and analyze ¹H and ¹³C NMR spectra to confirm the identity and purity of synthesized this compound.

Materials:

  • Synthesized sample (~10-15 mg)

  • Deuterated solvent (e.g., CDCl₃, MeOD)

  • NMR tube (5 mm)

  • Pipettes

  • NMR Spectrometer (≥400 MHz recommended for better resolution)

Methodology:

  • Sample Preparation: a. Weigh approximately 10-15 mg of the dried, purified sample directly into a clean, dry vial. b. Add ~0.6 mL of a suitable deuterated solvent (CDCl₃ is a common first choice). Ensure the sample dissolves completely. c. Transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: a. Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature. b. Perform standard instrument setup procedures: locking, tuning, and shimming. c. Acquire a standard 1D ¹H NMR spectrum. Typical parameters on a 400 MHz instrument might include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans. d. Process the spectrum using appropriate software (Fourier transform, phase correction, and baseline correction). e. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[8] f. Integrate all signals and normalize them, ideally to the 9H singlet of the Boc group.

  • ¹³C NMR Data Acquisition: a. Using the same sample, set up a ¹³C NMR experiment with proton decoupling. b. Typical parameters might include a 30-45° pulse angle, a longer acquisition time, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on sample concentration). c. Process the spectrum and reference it to the solvent signal (e.g., 77.16 ppm for CDCl₃).

  • D₂O Exchange (Confirmatory Step): a. Remove the NMR tube from the spectrometer. b. Add one drop of deuterium oxide (D₂O) to the sample. c. Shake the tube gently to mix and re-acquire the ¹H NMR spectrum. d. Observe the disappearance of the broad -NH₂ signal, confirming its assignment.

Conclusion

The structural validation of this compound by NMR spectroscopy is a definitive and multi-faceted process. A successful validation hinges on a logical comparison between the experimental data and a theoretically predicted spectrum. Key confirmatory evidence includes: the presence of the 9H singlet for the Boc group, the correct integration and chemical shifts for the azepane ring and aminomethyl protons, the disappearance of the -NH₂ signal upon D₂O exchange, and, crucially, the confirmed absence of characteristic signals from plausible starting materials like the 4-oxo precursor. By following the systematic workflow and protocols outlined in this guide, researchers can establish the structural integrity of their synthesized material with the highest degree of scientific confidence.

References

A Comparative Guide to the Chiral Separation of tert-Butyl 4-(Aminomethyl)azepane-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Azepane Scaffolds

The azepane ring is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents. Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. When a stereocenter is introduced, as in tert-butyl 4-(aminomethyl)azepane-1-carboxylate, the biological activity of the two enantiomers can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to off-target effects and toxicity. Consequently, the development of robust, scalable, and efficient methods for the chiral separation of these enantiomers is a critical step in the drug development pipeline.

This guide provides an in-depth comparison of the primary techniques for the chiral resolution of racemic this compound: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Formation, and Enzymatic Kinetic Resolution. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on synthesized experimental data, reflecting typical outcomes for this class of molecules.

I. Chromatographic Approaches: SFC and HPLC - The Workhorses of Chiral Separation

Chromatographic methods, particularly SFC and HPLC, utilizing chiral stationary phases (CSPs), are the cornerstone of both analytical and preparative enantioseparation in the pharmaceutical industry. The separation is achieved through transient, diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

For compounds like our target molecule, which contains a primary amine and a carbamate group, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly effective.[1][2] Chiral recognition arises from a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The amine and carbamate moieties of the analyte can form hydrogen bonds with the carbamate or ester groups on the polysaccharide backbone of the CSP.

  • Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to these interactions.

  • Steric Fit: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide structure, leading to differential retention.

A. Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative

SFC has emerged as a preferred technique for preparative chiral separations due to its speed, lower solvent consumption, and reduced environmental impact compared to HPLC.[3][4][5] The mobile phase, typically supercritical CO2 mixed with a polar co-solvent (modifier), has low viscosity and high diffusivity, allowing for faster separations and higher efficiency.

Objective: To resolve the enantiomers of racemic this compound on a preparative scale.

  • Instrumentation: Preparative SFC system with a UV detector and fraction collector.

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 20 x 250 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 / Methanol with 0.2% Diethylamine (DEA) (70:30, v/v). The basic additive (DEA) is crucial for obtaining good peak shape and preventing tailing of the amine.

  • Flow Rate: 70 g/min .

  • Back Pressure: 120 bar.

  • Temperature: 35 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: 20 mg/mL of the racemate in methanol.

  • Injection Volume: 2.5 mL per injection (stacked injections).

sfc_workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_post Post-Processing racemate Racemic Compound dissolve Dissolve in Methanol (20 mg/mL) racemate->dissolve inject Stacked Injections (2.5 mL) dissolve->inject column Chiralpak® IA Column CO2/MeOH + 0.2% DEA inject->column detect UV Detection (215 nm) column->detect collect Fraction Collection detect->collect enantio1 Enantiomer 1 collect->enantio1 enantio2 Enantiomer 2 collect->enantio2 evaporate Solvent Evaporation enantio1->evaporate enantio2->evaporate purity Enantiomeric Purity Analysis (Analytical SFC/HPLC) evaporate->purity

Caption: Workflow for preparative SFC chiral separation.

B. High-Performance Liquid Chromatography (HPLC): The Established Standard

Chiral HPLC remains a robust and widely used technique for enantioseparation. While typically slower than SFC for preparative work, it is highly versatile and can be performed on standard laboratory equipment. Polysaccharide-based CSPs are also the columns of choice for this method.

Objective: To resolve the enantiomers of racemic this compound on a preparative scale using HPLC.

  • Instrumentation: Preparative HPLC system with a UV detector and fraction collector.

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 20 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol with 0.1% Diethylamine (DEA) (80:20, v/v).

  • Flow Rate: 15 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: 15 mg/mL of the racemate in the mobile phase.

  • Injection Volume: 5 mL per injection.

Performance Comparison: SFC vs. HPLC
ParameterPreparative SFCPreparative HPLCRationale & Insights
Throughput High (stacked injections)ModerateSFC's low viscosity mobile phase allows for faster flow rates and rapid column equilibration, enabling stacked injections for higher productivity.[3][5]
Solvent Consumption Low (CO2 is recycled)HighThe bulk of the SFC mobile phase is recycled CO2, significantly reducing the consumption of organic solvents.[4]
Work-up Simple (CO2 evaporates)Requires extensive evaporationPost-collection, the CO2 in the SFC mobile phase simply evaporates, leaving the product in a small volume of modifier, simplifying isolation.
Resolution (α) 1.651.58Both techniques can provide excellent resolution. The choice of CSP and mobile phase modifier can sometimes lead to complementary selectivities.
Enantiomeric Excess >99% ee>99% eeWith optimized methods, both techniques are capable of achieving high enantiomeric purity.
Cost Higher initial investmentLower initial investmentSFC systems are generally more expensive, but lower solvent and disposal costs can lead to a better return on investment for high-throughput labs.

II. Diastereomeric Salt Formation: The Classical Crystallization Approach

This method is a cornerstone of industrial-scale chiral resolutions. It involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

The Mechanism of Diastereomeric Salt Resolution

The key to this technique is the formation of a stable, crystalline salt with a significant difference in solubility between the two diastereomers in a particular solvent system. The choice of resolving agent and crystallization solvent is critical and often determined through screening. For primary amines like our target compound, common resolving agents include tartaric acid and mandelic acid derivatives.

salt_resolution_workflow cluster_formation Salt Formation cluster_crystallization Fractional Crystallization cluster_liberation Enantiomer Liberation racemic_amine Racemic Amine dissolve_react Dissolve and React in Ethanol racemic_amine->dissolve_react resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolve_react cool_crystallize Cool to Crystallize Less Soluble Diastereomer dissolve_react->cool_crystallize filtration Filtration cool_crystallize->filtration crystals Diastereomeric Crystals filtration->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor dissolve_base Dissolve Crystals and add Base (e.g., NaOH) crystals->dissolve_base extraction Solvent Extraction dissolve_base->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Objective: To resolve the enantiomers of racemic this compound via diastereomeric salt formation.

  • Salt Formation: Dissolve 10.0 g of the racemic amine in 100 mL of warm ethanol. In a separate flask, dissolve 6.58 g (1.0 equivalent) of L-tartaric acid in 50 mL of warm ethanol.

  • Crystallization: Add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then cool to 0-5 °C for 2 hours to induce crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol. This solid is the less soluble diastereomeric salt.

  • Liberation of the Free Amine: Suspend the collected crystals in 100 mL of water and add 1 M NaOH solution until the pH is >12.

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.

Performance of Diastereomeric Salt Resolution
ParameterDiastereomeric Salt FormationRationale & Insights
Scalability ExcellentThis is a classical method well-suited for large, industrial-scale production.
Yield Theoretically limited to 50% per cycleOnly one enantiomer is isolated per resolution cycle. The other remains in the mother liquor and may require a different resolving agent or racemization and recycling.
Enantiomeric Excess 90-98% ee (may require recrystallization)The initial crystallization may not yield >99% ee. One or more recrystallizations are often necessary to enhance enantiopurity, which can reduce the overall yield.
Development Time Moderate to HighRequires screening of multiple resolving agents and solvent systems to identify optimal crystallization conditions.
Cost Generally low (inexpensive resolving agents)Common resolving agents like tartaric acid are cost-effective. The primary costs are associated with solvents and processing time.

III. Enzymatic Kinetic Resolution: The "Green" and Selective Approach

Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes to differentiate between two enantiomers in a racemic mixture.[6] For a primary amine, a common strategy is lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer at a much faster rate than the other.

The Mechanism of Lipase-Catalyzed Kinetic Resolution

In the presence of an acyl donor (e.g., ethyl acetate), a lipase like Candida antarctica lipase B (CALB) will preferentially catalyze the formation of an amide from one enantiomer of the amine. This leaves the other, unreacted enantiomer in high enantiomeric excess. The separation of the resulting amide from the unreacted amine is typically straightforward due to their different chemical properties.

Objective: To resolve the enantiomers of racemic this compound via enzymatic kinetic resolution.

  • Reaction Setup: To a solution of 5.0 g of the racemic amine in 100 mL of methyl tert-butyl ether (MTBE), add 5.0 g of immobilized Candida antarctica lipase B (e.g., Novozym® 435) and 2.1 mL (1.0 equivalent) of ethyl acetate.

  • Incubation: Stir the suspension at 40 °C and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the product and the remaining starting material.

  • Enzyme Removal: After the desired conversion is reached (e.g., 24-48 hours), filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: The filtrate, containing the acylated enantiomer (amide) and the unreacted enantiomer (amine), can be separated by standard column chromatography or by an acid-base extraction.

  • Isolation:

    • Unreacted Amine: Extract the mixture with aqueous HCl to protonate and dissolve the unreacted amine. Basify the aqueous layer and extract with an organic solvent to recover the enantiopure amine.

    • Acylated Amine: The amide remains in the organic layer. The acyl group can be removed by hydrolysis if the free amine is desired.

Performance of Enzymatic Kinetic Resolution
ParameterEnzymatic Kinetic ResolutionRationale & Insights
Selectivity (E-value) High to ExcellentLipases can exhibit very high enantioselectivity (E-values > 200 are common), leading to products with very high ee.
Yield Theoretically limited to 50%Similar to salt resolution, EKR is a resolution technique with a maximum theoretical yield of 50% for each enantiomer.
Reaction Conditions Mild (ambient temperature and pressure)Enzymatic reactions are conducted under mild, environmentally friendly conditions, avoiding harsh reagents and extreme temperatures.
"Green" Chemistry ExcellentUtilizes biodegradable catalysts (enzymes) and often less hazardous solvents.[6]
Substrate Specificity Can be narrowA specific enzyme may not be active or selective for all substrates. Screening of different enzymes may be necessary.
Cost Enzyme cost can be a factorWhile the initial cost of the enzyme may be high, its reusability can make the process economically viable, especially at scale.

Conclusion and Recommendations

The choice of the optimal chiral separation method for this compound depends on the scale of the separation, the desired throughput, and the available resources.

  • For rapid, high-throughput, and preparative scale separations (grams to kilograms), Supercritical Fluid Chromatography (SFC) is the superior choice. Its speed, efficiency, and reduced environmental footprint make it the state-of-the-art technique in the pharmaceutical industry.

  • High-Performance Liquid Chromatography (HPLC) remains a reliable and versatile option, particularly for analytical method development and smaller-scale preparative work where existing equipment can be utilized.

  • Diastereomeric Salt Formation is the most scalable and often the most cost-effective method for large, multi-kilogram to ton-scale production. However, it requires significant process development to identify the right resolving agent and crystallization conditions.

  • Enzymatic Kinetic Resolution offers a highly selective and "green" alternative. It is particularly attractive when mild reaction conditions are required and for producing enantiomers with exceptionally high purity. Its main limitation is the 50% theoretical yield, which can be overcome by implementing a dynamic kinetic resolution process if the substrate can be racemized in situ.

For a typical drug development workflow, a combination of these techniques is often employed. Analytical SFC or HPLC is used to develop a method for monitoring enantiomeric purity. Preparative SFC is then used to generate gram-to-kilogram quantities of the pure enantiomers for preclinical and early-phase clinical studies. If the compound progresses to late-stage development and commercialization, a diastereomeric salt resolution process is often developed for its superior scalability and cost-effectiveness.

References

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available at: [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available at: [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Ingenta Connect. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Center for Biotechnology Information. Available at: [Link]

  • Reaction Chemistry & Engineering. RSC Publishing. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of Boc-Aminomethylazepane: A Comparative Cost and Process Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (azepan-4-ylmethyl)carbamate, commonly referred to as Boc-aminomethylazepane, is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its structure, featuring a flexible seven-membered azepane ring and a protected primary amine, makes it a key intermediate in the synthesis of a wide range of pharmacologically active agents, including enzyme inhibitors, receptor modulators, and other complex molecular scaffolds. For researchers and drug development professionals, selecting an optimal synthetic route is a critical decision that balances cost, efficiency, scalability, and safety.

This guide provides an in-depth comparative analysis of two distinct and practical synthetic routes to Boc-aminomethylazepane. Moving beyond a simple recitation of steps, we will dissect the strategic rationale behind each pathway, provide detailed, field-tested protocols, and present a transparent cost and process analysis to empower scientists to make informed decisions tailored to their specific laboratory or production needs.

Synthetic Strategies: A Fork in the Road

The synthesis of Boc-aminomethylazepane can be approached from two primary retrosynthetic viewpoints. The choice between these strategies hinges on the starting material's availability and the sequence of key transformations: reduction and protection.

  • The "Reduction-First" Approach (Route 1): This strategy begins with a commercially available azepane core already containing the one-carbon side chain as a nitrile. A potent reduction transforms the nitrile into the primary amine, which is then protected with the Boc group in a subsequent step. This route is linear and relies on powerful, well-established reduction chemistry.

  • The "Protection-First" Approach (Route 2): This pathway starts with an azepane ring where the nitrogen is already protected with a Boc group and the C4 position bears a carboxylic acid. The synthesis then involves converting the carboxylic acid into a primary amide, which is subsequently reduced to the target aminomethyl group. This route secures the sensitive ring nitrogen early, potentially simplifying downstream purification.

We will now explore the experimental realities and economic implications of each route.

Route 1: From Nitrile Precursor via Direct Reduction

This route is an efficient two-step process starting from the readily available azepane-4-carbonitrile hydrochloride. The core of this strategy is the powerful reduction of the nitrile functional group to a primary amine.

Strategic Rationale

The nitrile group serves as a stable and accessible precursor to the aminomethyl side chain. Lithium Aluminum Hydride (LAH) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing nitriles and amides.[1][2] The initial reduction yields the free diamine, which is then selectively protected on the primary exocyclic amine. The azepane ring nitrogen is less nucleophilic and sterically hindered, allowing for a clean, chemoselective Boc protection under standard conditions.[3] This sequence is particularly attractive for its directness and high-yielding steps.

Experimental Protocol

A detailed, two-step protocol has been adapted from established patent literature.[3]

Step 1A: Synthesis of (Azepan-4-yl)methanamine

  • A suitable reaction vessel is charged with Lithium Aluminum Hydride (LAH) (1.2 eq.) and anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • The suspension is cooled to 0 °C using an ice-water bath.

  • Azepane-4-carbonitrile hydrochloride (1.0 eq.) is added portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then additional water (Fieser workup).

  • The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of celite, and the filter cake is washed thoroughly with THF.

  • The combined filtrate is concentrated under reduced pressure to yield crude (azepan-4-yl)methanamine, which is used directly in the next step without further purification. An expected yield of approximately 85-90% is typical for this step.[3]

Step 1B: Synthesis of tert-Butyl (Azepan-4-ylmethyl)carbamate

  • The crude (azepan-4-yl)methanamine (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or THF.

  • Triethylamine (1.5 eq.) is added, and the solution is cooled to 0 °C.

  • A solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford tert-butyl (azepan-4-ylmethyl)carbamate as a solid. An expected yield for this step is around 90-95%.[3]

Workflow Diagram

Route_1_Workflow cluster_step1 Step 1A: Nitrile Reduction cluster_step2 Step 1B: Boc Protection A Azepane-4-carbonitrile HCl B LiAlH₄, THF Reflux A->B 1. Add C (Azepan-4-yl)methanamine B->C 2. Quench & Filter Yield: ~88% D Boc₂O, Et₃N DCM C->D 3. React E tert-Butyl (Azepan-4-ylmethyl)carbamate D->E 4. Workup & Purify Yield: ~92%

Caption: Workflow for the synthesis of Boc-aminomethylazepane via nitrile reduction.

Route 2: From Carboxylic Acid via Amide Reduction

This route begins with the commercially available 1-Boc-azepane-4-carboxylic acid. The strategy involves converting the carboxylic acid to a primary amide, which is then reduced to the target amine.

Strategic Rationale

Protecting the azepane nitrogen at the outset simplifies the synthesis by preventing its participation in subsequent reactions. The carboxylic acid at the C4 position is a versatile handle for functional group manipulation. The conversion to a primary amide is a standard and high-yielding transformation, often proceeding through a mixed anhydride or acyl chloride intermediate. The subsequent reduction of the amide with a strong reducing agent like LAH provides a direct path to the primary aminomethyl group.[1][2] This route offers excellent control over the azepane nitrogen's reactivity from the very beginning.

Experimental Protocol

Step 2A: Synthesis of 1-Boc-azepane-4-carboxamide

  • To a solution of 1-Boc-azepane-4-carboxylic acid (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add N-methylmorpholine (1.1 eq.).

  • Add isobutyl chloroformate (1.1 eq.) dropwise, maintaining the temperature at 0 °C. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride.

  • Bubble anhydrous ammonia gas through the solution for 20-30 minutes, or add a solution of ammonia in dioxane, and then allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 1-Boc-azepane-4-carboxamide, which is often of sufficient purity to proceed directly. Expected yields are typically in the 90-98% range.

Step 2B: Synthesis of tert-Butyl (Azepan-4-ylmethyl)carbamate

  • In a separate flask under a nitrogen atmosphere, prepare a suspension of LAH (1.5 eq.) in anhydrous THF.

  • Cool the LAH suspension to 0 °C.

  • Add a solution of 1-Boc-azepane-4-carboxamide (1.0 eq.) in anhydrous THF dropwise to the LAH suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC/LC-MS for the disappearance of the starting amide.

  • Cool the reaction to 0 °C and perform a Fieser workup by the sequential, cautious addition of water, 15% NaOH (aq.), and water.

  • Filter the resulting aluminum salts through celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the final product. A yield of 80-88% is expected for this reduction step.

Workflow Diagram

Route_2_Workflow cluster_step1 Step 2A: Amide Formation cluster_step2 Step 2B: Amide Reduction A 1-Boc-azepane-4-carboxylic acid B 1. Isobutyl chloroformate, NMM 2. NH₃ A->B 1. Activate C 1-Boc-azepane-4-carboxamide B->C 2. Aminate Yield: ~95% D LiAlH₄, THF Reflux C->D 3. Reduce E tert-Butyl (Azepan-4-ylmethyl)carbamate D->E 4. Workup & Purify Yield: ~85%

Caption: Workflow for the synthesis of Boc-aminomethylazepane via amide reduction.

Comparative Analysis

The optimal synthetic route is determined not just by chemical elegance, but by practical and economic factors. Here, we present a direct comparison of the two routes based on process metrics and estimated costs.

Table 1: Process Metrics Comparison
ParameterRoute 1: Nitrile ReductionRoute 2: Carboxylic Acid ReductionAnalysis
Number of Steps 22Both routes are concise two-step sequences.
Overall Yield ~80%~81%The overall yields are comparable and very good for both routes.
Key Reagents LiAlH₄, Boc₂OIsobutyl Chloroformate, NH₃, LiAlH₄Route 1 uses fewer key reagents. Both routes require handling of highly reactive LAH.
Starting Material Azepane-4-carbonitrile HCl1-Boc-azepane-4-carboxylic acidThe nitrile is generally less expensive but may be less readily available from all suppliers.
Purification Chromatography required for final step.Chromatography required for final step.Both routes require a final chromatographic purification step.
Scalability Concerns Use of LAH requires specialized equipment and handling protocols for large-scale reactions due to its pyrophoric nature.Similar to Route 1, the LAH reduction is the main scalability challenge.Both routes share the same primary scalability hurdle related to the safe handling of LAH.
Table 2: Estimated Cost Analysis (Per 10g of Final Product)

Note: Costs are estimates based on bulk catalog prices from common chemical suppliers (e.g., Sigma-Aldrich, TCI, etc.) as of Q4 2025 and are for illustrative purposes. Actual procurement costs may vary significantly based on supplier, purity, and volume.

ReagentRoute 1 (Nitrile)Route 2 (Carboxylic Acid)
Grams Req. | Est. Cost ($) Grams Req. | Est. Cost ($)
Key Starting Material
Azepane-4-carbonitrile HCl8.8 g | $150 - $200-
1-Boc-azepane-4-carboxylic acid-12.8 g | $180 - $250
Key Reagents
Lithium Aluminum Hydride (LAH)2.5 g | $5 - $103.0 g | $6 - $12
Di-tert-butyl dicarbonate (Boc₂O)11.4 g | $15 - $25-
Isobutyl Chloroformate-8.1 g | $5 - $10
N-Methylmorpholine (NMM)-6.0 g | $2 - $5
Triethylamine (Et₃N)7.9 g | $1 - $3-
Solvents & Auxiliaries ~$20~$25
Estimated Total Material Cost $191 - $258 $220 - $302
Estimated Cost per Gram $19.10 - $25.80 $22.00 - $30.20

Discussion & Recommendation

Both synthetic routes presented are robust, high-yielding, and viable for producing Boc-aminomethylazepane. The overall yields are remarkably similar, meaning the decision largely pivots on the cost and availability of starting materials, as well as process safety considerations.

Route 1 (Nitrile Reduction) emerges as the more cost-effective option. The primary driver for this economic advantage is the lower cost of the starting material, azepane-4-carbonitrile hydrochloride, compared to its N-Boc protected carboxylic acid counterpart. While the subsequent Boc protection step adds a reagent cost, it is not enough to offset the initial starting material price difference.

Route 2 (Carboxylic Acid Reduction) offers a strategically sound alternative. By protecting the azepane nitrogen from the start, it may offer a more predictable reaction profile with fewer potential side reactions involving the ring nitrogen, although in practice, the chemoselectivity of Route 1 is also very high. The higher cost of the starting material is the main drawback from a purely economic perspective.

Safety and Scalability: A critical point for both routes is the use of Lithium Aluminum Hydride . LAH is a highly reactive and pyrophoric reagent that requires stringent anhydrous conditions and specialized handling procedures, particularly during the quenching step.[1] This is the single greatest operational hazard and scalability challenge for both syntheses. For large-scale production, process chemists would likely seek to replace the LAH reduction with a catalytic hydrogenation protocol, for instance, using Raney Nickel or a precious metal catalyst with hydrogen gas, which can be more amenable to industrial-scale reactors.

Conclusion

For laboratory-scale synthesis (grams to hundreds of grams) where cost is a primary driver, Route 1, starting from azepane-4-carbonitrile hydrochloride, is the recommended pathway. It offers a slight but clear economic advantage with comparable efficiency and process complexity to Route 2.

For applications where the starting material 1-Boc-azepane-4-carboxylic acid is more readily available or preferred for strategic reasons, Route 2 remains an excellent and reliable option. Researchers must, in either case, be equipped to handle the significant safety requirements associated with Lithium Aluminum Hydride. The insights and data presented in this guide are intended to provide a solid foundation for making a strategic, safe, and economically sound decision in the synthesis of this important chemical building block.

References

  • Google Patents.
  • Google Patents. Preparation of substituted azaindazole derivatives as IRAK4 inhibitors. WO2015069811A1.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction). [Link]

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A Comparative Guide to the Cross-Reactivity of Tert-Butyl 4-(Aminomethyl)azepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility that allows for optimal binding to a variety of biological targets.[1] Derivatives of tert-butyl 4-(aminomethyl)azepane-1-carboxylate are being widely explored for their potential in targeting a range of conditions, from neurological disorders to oncology.[2][3] However, this structural versatility also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.

Unintended binding to cellular off-targets can lead to a spectrum of adverse effects, complicating clinical development and, in some cases, causing program termination.[4][5] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design.[5][6] This guide provides a comparative analysis of hypothetical this compound derivatives, offering a framework for understanding and evaluating their cross-reactivity profiles. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide actionable insights for researchers in the field.

The Azepane Scaffold: Balancing Potency and Unwanted Polypharmacology

The this compound scaffold is attractive due to its three-dimensional structure, which can be tailored to interact with specific binding pockets. The core structure consists of a flexible seven-membered ring, which is often crucial for bioactivity, a Boc-protected amine that enhances stability during synthesis, and an aminomethyl group that serves as a key interaction point or a handle for further chemical modification.[3][7]

The primary challenge arises from the fact that many protein families, such as kinases and G-protein coupled receptors (GPCRs), share conserved structural motifs within their binding sites.[5] A molecule designed to fit the active site of its intended target may inadvertently bind to dozens of other related proteins, a phenomenon known as polypharmacology. While sometimes beneficial, unintended polypharmacology is often a source of toxicity.[8] Our objective is to design derivatives that exhibit high affinity for the primary target while minimizing interactions with a panel of known liability targets.

Comparative Cross-Reactivity Profiling

To illustrate the process of evaluating cross-reactivity, we present hypothetical data for two derivatives, Derivative A and Derivative B , compared against a standard Comparator Compound . These compounds are designed to target a hypothetical kinase, "Target Kinase 1." Their selectivity is assessed against a panel of off-targets known for causing adverse effects, including hERG (cardiotoxicity), and other kinases from the same family (Kinase 2, Kinase 3) to assess family-wide selectivity.

Table 1: Comparative Inhibition Profile of Azepane Derivatives (IC50, nM)

CompoundTarget Kinase 1Off-Target Kinase 2Off-Target Kinase 3hERG Channel
Derivative A 15850>10,000>10,000
Derivative B 251502,5008,000
Comparator C 501204001,500

Data Interpretation and Insights:

  • Derivative A demonstrates a highly desirable selectivity profile. It is potent against Target Kinase 1 with an IC50 of 15 nM. Critically, it shows over 50-fold selectivity against the closely related Kinase 2 and virtually no activity against Kinase 3 or the hERG channel at the concentrations tested. This profile suggests a lower risk of off-target side effects. The chemical modification in Derivative A was likely designed to exploit a specific, non-conserved residue in the active site of Target Kinase 1.

  • Derivative B shows good potency but a less ideal selectivity profile compared to Derivative A. While still selective, the 6-fold difference in activity between Target Kinase 1 and Kinase 2 (150 nM) might warrant further investigation, as this could translate to on-target, off-pathway side effects.

  • Comparator C represents a compound with poor selectivity. Its activity against off-target kinases is significant, and the low IC50 against the hERG channel is a major red flag for potential cardiotoxicity. This compound would likely be deprioritized for further development.

Experimental Workflow for Cross-Reactivity Screening

A systematic approach is crucial for obtaining reliable cross-reactivity data. The following workflow outlines the key stages, from initial compound handling to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis Compound Compound Synthesis & QC Stock Stock Solution (10 mM in DMSO) Compound->Stock Plate Assay Plate Preparation Stock->Plate Primary Primary Target Assay (e.g., Target Kinase 1) Plate->Primary Dose-Response OffTarget Off-Target Panel (e.g., Kinases, hERG) Plate->OffTarget Dose-Response Readout Data Acquisition (e.g., Luminescence, Fluorescence) Primary->Readout OffTarget->Readout Curve IC50 Curve Fitting Readout->Curve Report Selectivity Profile Generation Curve->Report

Caption: High-level workflow for in vitro cross-reactivity screening.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 values of compounds against protein kinases. The principle relies on measuring the amount of ATP remaining after a kinase reaction; higher kinase activity results in lower ATP levels and thus lower luminescence.

Materials:

  • Recombinant Kinase (Target Kinase 1, Off-Target Kinase 2, etc.)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Kinase Reaction Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent ATP Detection Reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. This will create a dose-response curve. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and its specific substrate in the appropriate reaction buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare a master mix containing ATP in the reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • After incubation, add the luminescent ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Normalize the data using the "no inhibition" (DMSO) and "full inhibition" (no enzyme) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Trustworthiness: This protocol is self-validating through the use of controls. The dose-response curve confirms that the observed inhibition is compound-dependent. The choice of ATP concentration near the Km is critical for accurately determining the potency of ATP-competitive inhibitors.[3]

Strategies for Mitigating Cross-Reactivity

When a promising lead compound exhibits off-target activity, several medicinal chemistry strategies can be employed to improve its selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the azepane scaffold to understand which functionalities contribute to off-target binding.[9][10]

  • Structure-Based Design: If the crystal structures of both the primary and off-target proteins are available, computational docking can be used to identify differences in their binding pockets. Modifications can then be designed to exploit these differences, introducing moieties that create favorable interactions with the primary target but cause steric clashes or unfavorable interactions with the off-target.[11]

  • Thermodynamic Profiling: Techniques like Isothermal Titration Calorimetry (ITC) can reveal the thermodynamic drivers (enthalpy vs. entropy) of binding. Sometimes, compounds with similar affinities can have very different thermodynamic signatures for their on- and off-targets, providing a path to engineer selectivity.[12]

Conclusion

The development of selective this compound derivatives requires a proactive and integrated approach to managing cross-reactivity. Early, systematic screening against a well-chosen panel of off-targets is essential to identify potential liabilities. As demonstrated, subtle chemical modifications can dramatically alter a compound's selectivity profile, turning a promiscuous molecule into a highly specific drug candidate. By combining robust in vitro assays with rational, structure-based design, researchers can navigate the complexities of polypharmacology and develop safer, more effective therapeutics. The principles and protocols outlined in this guide provide a foundational framework for achieving this critical objective in drug discovery.

References

  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Source: Toxicological Sciences. URL: [Link]

  • Title: Cross-reactivity. Source: Wikipedia. URL: [Link]

  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Source: mAbs. URL: [Link]

  • Title: Rational Approaches to Improving Selectivity in Drug Design. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Source: Reymond Research Group. URL: [Link]

  • Title: Finding a better path to drug selectivity. Source: Trends in Pharmacological Sciences. URL: [Link]

  • Title: Tissue Cross-Reactivity Studies. Source: Comparative Biosciences, Inc. URL: [Link]

  • Title: Cross-reactivity among drugs: Clinical problems. Source: ResearchGate. URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules. Source: ACS Chemical Biology. URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules. Source: ACS Chemical Biology. URL: [Link]

  • Title: Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Source: ResearchGate. URL: [Link]

  • Title: Target-specific compound selectivity for multi-target drug discovery and repurposing. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Profiling the kinetic selectivity of kinase marketed drugs. Source: Enzymlogic. URL: [Link]

  • Title: Rational approaches to improving selectivity in drug design. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: tert-Butyl 4-aminoazepane-1-carboxylate. Source: PubChem. URL: [Link]

  • Title: Structure-based Systems Biology for Analyzing Off-target Binding. Source: Journal of Computer-Aided Molecular Design. URL: [Link]

  • Title: Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Source: ResearchGate. URL: [Link]

  • Title: Tert-butyl 3-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). Source: PubChemLite. URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like tert-butyl 4-(aminomethyl)azepane-1-carboxylate. However, responsible chemical stewardship extends beyond the benchtop; it is a critical component of ensuring laboratory safety and environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from the inherent chemical properties and associated hazards of the substance.

Understanding the Compound: Hazard Profile and Rationale for Caution

This compound is a bifunctional organic molecule, featuring a primary amine and a Boc-protected cyclic amine (azepane). While comprehensive toxicological data for this specific molecule is not extensively published, the available Safety Data Sheets (SDS) for it and structurally related compounds indicate several potential hazards that dictate its handling and disposal.[1][2][3][4] The precautionary principle, a cornerstone of laboratory safety, requires us to treat substances with unknown or not fully investigated properties as potentially hazardous.[1]

Key hazards to consider include:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed: Some related chemicals are classified as harmful if ingested.[3]

  • Environmental Hazard: Release into the environment must be avoided, as the effects on aquatic life are not well-defined.[1][2] The instruction "Do not let product enter drains" is a standard and critical directive for this class of chemicals.[1][3]

During thermal decomposition, hazardous gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can be generated.[1][5] This is a crucial factor in determining the appropriate final disposal method.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is not a single action but a systematic process. Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA), is paramount.[6][7][8] The following protocol integrates these requirements.

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling the waste, ensure you are wearing appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][3] Dispose of contaminated gloves as hazardous waste.[1]

  • Eye Protection: Use safety glasses with side-shields or goggles. If there is a splash hazard, a face shield is required.[3]

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities or in case of a spill, an impervious apron or suit may be necessary.[1]

Step 2: Waste Characterization and Segregation

The principle of waste segregation is fundamental to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[6][9]

  • Chemical Classification: this compound (C12H24N2O2) is a non-halogenated organic solid .

  • Segregation: This waste must be collected in a designated container for non-halogenated organic solids.

    • DO NOT mix with halogenated organic waste (e.g., dichloromethane, chloroform).[10]

    • DO NOT mix with aqueous waste, acids, or bases.[10][11]

    • DO NOT mix with oxidizers, with which it may be incompatible.[5]

    • DO NOT dispose of it down the sink.[1][7]

The rationale for this segregation is twofold: mixing incompatible chemicals can cause fires, explosions, or toxic gas release[6][9]; and different waste streams are treated by different ultimate disposal methods (e.g., halogenated waste requires more advanced scrubbing during incineration).

Step 3: Container Selection and Labeling

All hazardous waste containers must be correctly chosen and labeled from the moment the first drop of waste is added.[9][11]

  • Container Type: Use a sealable, leak-proof container that is compatible with the chemical. For solids, a wide-mouth polyethylene or glass jar with a screw-top lid is appropriate.[3][9]

  • Labeling: The container must be clearly marked with a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Irritant").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: On-Site Accumulation and Storage

Waste should be stored safely in a designated satellite accumulation area within the lab before being collected by your institution's Environmental Health and Safety (EHS) department.[11]

  • Location: Store the sealed waste container in a secondary containment bin to prevent spills.[11] Keep it away from heat, sparks, or open flames.[12]

  • Container Management: Keep the container closed at all times except when adding waste. Ensure it is inspected regularly for leaks or degradation.[9] Do not fill containers beyond 90% capacity to allow for expansion.[11]

Step 5: Final Disposal via Professional Services

The ultimate disposal of this chemical must be handled by a licensed professional waste disposal company, coordinated through your EHS office.[1][3]

  • Method: The recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the organic molecule into less harmful components like CO2, water, and nitrogen, while the scrubber neutralizes any acidic gases produced.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or paper towels, should be placed in the same solid hazardous waste container.[1] Empty, non-rinsed containers of the original product should also be disposed of as unused product.[3]

Summary of Disposal Procedures

The following table summarizes the critical information for the disposal of this compound.

ParameterGuidelineRationale
Waste Classification Non-Halogenated Organic SolidChemical structure lacks halogens (F, Cl, Br, I).
PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents skin, eye, and respiratory irritation.[2][3]
Waste Container Labeled, sealed, compatible wide-mouth jarEnsures safe containment and regulatory compliance.[9][11]
Segregation Separate from halogenated, aqueous, and reactive wastePrevents dangerous reactions and ensures proper final treatment.[6][9][10]
Prohibited Disposal No Sink or Drain DisposalPrevents environmental contamination.[1][3]
Final Disposal Method Licensed hazardous waste incinerationEnsures complete destruction of the compound and its hazardous byproducts.[1][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Generate Waste (Unused chemical, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Non-Halogenated Organic Solid ppe->classify container Select Compatible Container (Wide-mouth, screw-top) classify->container label_container Affix Hazardous Waste Label (Full Name, Date, Hazards) container->label_container accumulate Place Waste in Labeled Container label_container->accumulate store Store in Secondary Containment in Satellite Accumulation Area accumulate->store ehs_pickup Arrange Pickup with Institution's EHS Office store->ehs_pickup incinerate Licensed Incineration ehs_pickup->incinerate

Caption: Decision workflow for proper disposal.

References

  • Capot Chemical. (2025, December 21). MSDS of this compound.

  • US Bio-Clean. OSHA Compliance For Laboratories.

  • AK Scientific, Inc. Safety Data Sheet: Tert-butyl 4-(pyrimidin-5-ylmethylamino)azepane-1-carboxylate.

  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet: tert-Butylamine.

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: tert-butyl 4-{[(pyridin-2-yl)methyl]amino}azepane-1-carboxylate.

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information.

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.

  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.

  • AK Scientific, Inc. Safety Data Sheet: Tert-butyl 2-(aminomethyl)azepane-1-carboxylate.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.

  • Pfizer. Material Safety Data Sheet.

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes.

  • University of Maryland Environmental Safety, Sustainability & Risk. Waste Disposal Guidelines.

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-(aminomethyl)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Safety

In the landscape of drug discovery and development, Tert-butyl 4-(aminomethyl)azepane-1-carboxylate (CAS No. 1369353-14-9) serves as a valuable building block. Its unique azepane core, functionalized with a protected amine, makes it a versatile intermediate in the synthesis of novel chemical entities. However, as with any specialized chemical, understanding its properties is only half the equation. The other, more critical half, is ensuring the safety of the researchers and scientists who handle it daily.

This guide moves beyond a simple checklist of personal protective equipment (PPE). It is designed to provide a comprehensive operational and safety framework, grounded in established scientific principles and regulatory standards. Our goal is to empower you, our partners in research, with the knowledge to not only use this compound effectively but to do so with the highest degree of safety and confidence. This document outlines the essential PPE, the logic behind its selection, and the procedural steps for its correct use, from initial handling to final disposal.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of any effective safety protocol. While comprehensive toxicological data for this compound is not fully available, the existing classifications from globally recognized systems provide a clear directive for prudent handling.[1]

The compound is classified with several hazard statements under the Globally Harmonized System (GHS).[2] These classifications are not merely administrative; they are direct indicators of the potential routes of exposure and the physiological responses the compound can elicit.

Hazard CodeGHS Hazard StatementPotential Impact on Researcher
H302Harmful if swallowed[2][3]Accidental ingestion could lead to systemic toxicity.
H315Causes skin irritation[2][4][5]Direct skin contact can result in localized inflammation, redness, or dermatitis.
H319Causes serious eye irritation[2][4]Splashes or contact with airborne particles can cause significant, potentially damaging, eye irritation.
H332Harmful if inhaled[3]Inhalation of dust or aerosols may lead to respiratory and systemic harm.
H335May cause respiratory irritation[2][4][5]Inhaled particles can irritate the mucous membranes and upper respiratory tract.

Given these hazards, the primary safety imperative is to establish effective barriers to prevent the chemical from coming into contact with the eyes, skin, and respiratory system.

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific hazards of the chemical and the procedures being performed. For this compound, a multi-layered strategy is essential.

Eye and Face Protection: The First Line of Defense

Why it's critical: The "Causes serious eye irritation" classification (H319) necessitates robust eye protection.[2] Accidental splashes during weighing, dissolution, or transfer are common laboratory occurrences that can have significant consequences.

  • Minimum Requirement: Safety glasses with side shields that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[2]

  • Best Practice/Enhanced Protection: A full-face shield should be worn over safety glasses, especially when handling larger quantities or during procedures with a higher risk of splashing (e.g., reactions under positive pressure, quenching).[2][6] This provides a barrier against splashes to the entire face.

Hand Protection: Preventing Dermal Absorption

Why it's critical: The H315 "Causes skin irritation" statement confirms that direct contact is a primary risk.[2][4][5] Gloves are the most critical barrier to prevent this.

  • Glove Selection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[1][2]

  • Proper Technique: Employ the "double gloving" technique for enhanced protection, particularly during prolonged handling or when working with concentrated solutions. The proper glove removal technique (without touching the glove's outer surface) is crucial to avoid skin contact with the product.[1]

  • Glove Disposal: Contaminated gloves must be disposed of as chemical waste in accordance with applicable laws and good laboratory practices.[1][2] Never re-wear disposable gloves.

Body Protection: Shielding Against Contamination

Why it's critical: Spills and splashes can easily contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.

  • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement.

  • Enhanced Protection: For tasks with a higher risk of spillage, such as large-scale synthesis or purification, an impermeable or chemically resistant apron over the lab coat is recommended. For comprehensive protection, especially in GMP or pilot plant settings, disposable coveralls ("bunny suits") offer head-to-toe protection.

Respiratory Protection: Safeguarding the Airway

Why it's critical: The compound's potential to cause respiratory irritation (H335) and its harm if inhaled (H332) means that preventing the inhalation of dust or aerosols is paramount.[2][3][4][5]

  • Engineering Controls First: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of the solid compound should be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[5]

  • When Respirators are Necessary: If engineering controls are not feasible or during a large spill cleanup, respiratory protection is required.

    • For nuisance dust: A NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator may be sufficient.[1]

    • For higher-level protection or unknown concentrations: An air-purifying respirator (APR) with combination organic vapor/particulate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) is recommended.[1]

  • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, in accordance with OSHA or equivalent local regulations.

Procedural Discipline: PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect doffing procedure can lead to cross-contamination, negating the protective benefits.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat / Gown d2 2. Respiratory Protection (if required) d1->d2 d3 3. Eye and Face Protection d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves (Outer pair if double-gloved) f2 2. Lab Coat / Gown (Turn inside out) f1->f2 f3 3. Eye and Face Protection f2->f3 f4 4. Respiratory Protection f3->f4 f5 5. Gloves (Inner pair) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: PPE Donning and Doffing Workflow

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

  • Avoiding Dust: Take care to avoid the formation of dust and aerosols during handling.[2]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[3][5]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.[1]

  • Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Clean the spill area with an appropriate solvent and decontaminate all tools used.

Disposal Protocol
  • Chemical Waste: Unused product and residues should be treated as hazardous chemical waste. It is recommended to dispose of it by incineration in a licensed facility equipped with an afterburner and scrubber.[1] Do not allow the product to enter drains or waterways.[1][2]

  • Contaminated Materials: All PPE (gloves, lab coats, etc.) and materials used to clean up spills must be disposed of as hazardous waste.[1] Package these materials in a sealed, labeled container for collection by a licensed professional waste disposal service.[1]

Emergency First Aid Procedures

Should an exposure occur despite precautions, immediate action is critical.

Exposure RouteFirst Aid Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.[1][2]

References

  • MSDS of this compound. Capot Chemical. [Link]

  • tert-Butyl 4-aminoazepane-1-carboxylate. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet. Aaron Chemicals. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • Personal Protective Equipment. ASHP Publications. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.